Product packaging for 2,6-Dichloroterephthalic acid(Cat. No.:CAS No. 116802-97-2)

2,6-Dichloroterephthalic acid

Cat. No.: B042647
CAS No.: 116802-97-2
M. Wt: 235.02 g/mol
InChI Key: LJUJMEBEACINIP-UHFFFAOYSA-N
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Description

2,6-Dichloroterephthalic acid (CAS 116802-97-2) is a high-purity, white solid chemical compound with the molecular formula C₈H₄Cl₂O₄ and a molecular weight of 235.02 g/mol. It is a disubstituted derivative of terephthalic acid, where chlorine atoms are positioned at the 2 and 6 locations on the benzene ring. This structure makes it a versatile and valuable organic building block for advanced materials research. Its primary research value lies in its application as a precursor for synthesizing functionalized metal-organic frameworks (MOFs) and coordination polymers. The chlorine atoms on the aromatic ring offer distinct sites for further chemical modification, allowing researchers to fine-tune the properties of the resulting materials, such as porosity, stability, and catalytic activity. MOFs incorporating this ligand are of significant interest for applications in gas storage, separation technologies, and heterogeneous catalysis. Additionally, as a derivative of terephthalic acid—a key monomer in the production of polyethylene terephthalate (PET) polyester—this compound serves as a modified monomer in polymer science. Researchers utilize it to create novel polymers with specialized properties, including enhanced thermal stability or specific chemical functionality. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O4 B042647 2,6-Dichloroterephthalic acid CAS No. 116802-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJMEBEACINIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023260
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41906-38-1, 116802-97-2
Record name Benzenedicarboxylic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloroterephthalic Acid: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid. The document details its chemical structure, physicochemical properties, and outlines a general synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is a substituted aromatic compound with two carboxylic acid groups and two chlorine atoms attached to a benzene ring. The strategic placement of the chlorine atoms at the 2 and 6 positions influences the molecule's steric and electronic properties, making it a unique building block in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, with much of the available information pertaining to its isomer, 2,5-dichloroterephthalic acid.

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂O₄[1]
Molecular Weight 235.02 g/mol [1]
CAS Number 116802-97-2[1]
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water and common organic solvents (predicted based on terephthalic acid and its derivatives). Soluble in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) is expected.[2]
Melting Point >300 °C (predicted)
Boiling Point Decomposes (predicted)
pKa pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on terephthalic acid)

Synthesis

A general procedure for the synthesis of a dichloroterephthalic acid from its corresponding dichloro-p-xylene is as follows:

Reaction: Oxidation of 2,6-dichloro-p-xylene

G start 2,6-Dichloro-p-xylene reagents Potassium Permanganate (KMnO4) Pyridine, Water start->reagents 1. heating Heat to 100°C (12 hours) reagents->heating 2. filtration Hot Filtration heating->filtration 3. Remove MnO2 removal Solvent Removal (Reduced Pressure) filtration->removal 4. acidification Acidification (HCl) to pH 1 removal->acidification 5. collection Filtration and Drying acidification->collection 6. product This compound collection->product 7.

Caption: General workflow for the synthesis of a dichloroterephthalic acid.

Experimental Protocol (General for Dichloroterephthalic Acid Synthesis):

  • Reaction Setup: In a round-bottom flask, combine the starting material, dichloro-p-xylene, with potassium permanganate, pyridine, and deionized water.

  • Heating: Heat the reaction mixture to 100°C and stir for 12 hours.

  • Filtration: While still hot, filter the mixture to remove the brown manganese oxide precipitate. The solid is typically washed with hot deionized water to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent by distillation under reduced pressure.

  • Acidification: Acidify the resulting liquid with hydrochloric acid to a pH of 1 to precipitate the dichloroterephthalic acid.

  • Product Collection: Collect the white solid by filtration and dry it in a vacuum oven.

Note: This is a generalized protocol based on the synthesis of the 2,5-isomer and would require optimization for the synthesis of this compound.[3]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the creation of diverse chemical libraries for drug discovery.

Precursor for TYK2 Inhibitors

One of the notable applications of this compound is in the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[5] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.

The development of TYK2 inhibitors is a significant area of research for the treatment of conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[6] The dichloro-substituted terephthalic acid moiety can serve as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the TYK2 protein.

G cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak Other JAKs receptor->jak stat STATs tyk2->stat P jak->stat P nucleus Nucleus stat->nucleus gene Gene Transcription (Inflammation) nucleus->gene inhibitor TYK2 Inhibitor (Derived from This compound) inhibitor->tyk2 Inhibits

Caption: Simplified TYK2 signaling pathway and the role of TYK2 inhibitors.

Derivative of Zoxamide

This compound is a known derivative of Zoxamide, a benzamide fungicide.[7][8] Zoxamide functions by inhibiting the beta-tubulin assembly in fungi, thereby disrupting cell division.[7] The study of Zoxamide's degradation pathways is crucial for understanding its environmental fate and potential metabolites, which may include this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the two chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms in the benzene ring and a signal for the carboxylic acid carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a strong C=O stretching absorption, and C-Cl stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 235.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

This guide provides an overview of the current knowledge on this compound. Further experimental studies are needed to fully characterize its physicochemical properties and explore its potential in various applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the Chemical Abstracts Service (CAS) registry number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, imparts unique chemical properties that are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and general experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₄Cl₂O₄[1]
Molecular Weight 235.02 g/mol [1]
Appearance Solid[2]
Purity ~95%[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. The capillary method is a common and reliable technique.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Principle: A solution of the weak acid (this compound) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized by the base (the half-equivalence point). Due to the presence of two carboxylic acid groups, two pKa values are expected.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if the solubility is low.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Fill the burette with the standardized strong base solution.

  • Record the initial pH of the acid solution.

  • Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence points, where a sharp change in pH is observed.

  • Plot a titration curve of pH versus the volume of titrant added.

  • Determine the equivalence points from the inflection points of the curve. The half-equivalence points (at half the volume of each equivalence point) correspond to the pKa values of the two carboxylic acid groups.

Solubility Determination

Solubility is a fundamental property that influences a compound's behavior in various applications. The shake-flask method is a common technique for determining solubility.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Vials or flasks with secure caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, etc.).

  • Seal the vials and place them in a constant temperature shaker bath.

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended solid particles.

  • Dilute the filtrate as necessary and determine the concentration of this compound using a pre-validated analytical method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at a characteristic downfield position (typically >160 ppm). Signals for the aromatic carbons would also be observed, with those bonded to chlorine atoms showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the functional groups present:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimers.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹.

  • C-Cl stretching bands in the fingerprint region.

  • C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis MeltingPoint Melting Point Purity_Analysis->MeltingPoint pKa pKa Determination Purity_Analysis->pKa Solubility Solubility Profiling Purity_Analysis->Solubility

Workflow for Characterization

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While specific experimental data for this compound is sparse in the public domain, the methodologies described herein provide a robust framework for researchers and scientists to generate reliable data. A thorough understanding of these properties is fundamental for the effective application of this compound in drug development, materials science, and other areas of chemical research.

References

In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, makes it a potentially valuable building block in organic synthesis. While comprehensive data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information on its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. This document also draws upon data from structurally related compounds to provide a broader context for its potential utility and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 116802-97-2
Molecular Formula C₈H₄Cl₂O₄
Molecular Weight 235.02 g/mol
IUPAC Name 2,6-dichlorobenzene-1,4-dicarboxylic acid
Synonyms 2,6-Dichloro-1,4-benzenedicarboxylic acid
Appearance Solid (form may vary)
SMILES C1=C(C(=C(C=C1C(=O)O)Cl)C(=O)O)Cl
InChI Key LJUJMEBEACINIP-UHFFFAOYSA-N

Synthesis and Application in Drug Discovery

A notable application of this compound is its use as a starting material in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune system's response and is implicated in various autoimmune diseases and cancers.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid

The following protocol for the synthesis of a key intermediate for JAK inhibitors is adapted from patent literature[1]:

Objective: To synthesize 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid from this compound.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethylamine (2.0 M solution in THF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Add dimethylamine (2.0 M solution in THF, ~4.3 eq) to the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure to yield the crude product, 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid.

  • The crude product can be used in subsequent steps without further purification.[1]

Experimental Workflow

G A This compound in DCM B Add CDI A->B C Stir at RT for 1.5h B->C D Add Dimethylamine (2M in THF) C->D E Concentrate under reduced pressure D->E F Crude 2,6-dichloro-4- (dimethylcarbamoyl)benzoic acid E->F

Synthesis of a JAK Inhibitor Intermediate.

Potential Role as a Metabolite

This compound has been identified as a potential metabolite of the fungicide zoxamide. Zoxamide is used to control fungal diseases on various crops. Understanding the metabolic fate of such agrochemicals is crucial for assessing their environmental impact and potential human exposure. While the complete metabolic pathway of zoxamide to this compound is not extensively detailed in the available literature, it is a plausible degradation product.

Logical Relationship Diagram

G Zoxamide Zoxamide (Fungicide) Metabolism Metabolic Degradation (e.g., in soil, plants, or animals) Zoxamide->Metabolism Metabolite This compound (Potential Metabolite) Metabolism->Metabolite G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK Activation & Phosphorylation STAT STAT (Inactive) JAK->STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding & Receptor Dimerization P_STAT STAT-P (Active) Dimer STAT-P Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation of Gene Expression

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloroterephthalic acid. Due to the absence of readily available experimental or validated predicted spectral data in public databases, this guide will focus on the theoretical principles governing the NMR spectroscopy of this molecule, providing a robust framework for its structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's C₂ᵥ symmetry. The two protons on the aromatic ring are chemically and magnetically equivalent. The acidic protons of the carboxylic acid groups are also equivalent.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H 7.5 - 8.0Singlet (s)2H
-COOH > 12Broad Singlet (br s)2H

Note: The chemical shift of the carboxylic acid protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C -Cl133 - 138
C -H130 - 135
C -COOH130 - 135
-C OOH165 - 170

Note: The chemical shifts are estimated based on the effects of chloro and carboxylic acid substituents on a benzene ring.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample such as this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are common choices for polar aromatic acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle warming or vortexing may be required to aid dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

3.2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.

  • Probe: A standard broadband or dual-channel probe.

  • Temperature: The experiment is typically conducted at a constant temperature, for example, 298 K (25 °C).

  • Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its expected NMR signals.

G cluster_mol Molecular Structure of this compound mol

Molecular structure of this compound.

NMR_Structure_Correlation ¹H and ¹³C NMR Signal Correlation for this compound cluster_structure Chemical Structure with Labeled Atoms cluster_1H_NMR Expected ¹H NMR Signals cluster_13C_NMR Expected ¹³C NMR Signals img img C1_C4 C1, C4 (C-COOH) C_Signal_1 Signal 1 C1_C4->C_Signal_1 give rise to C2_C6 C2, C6 (C-Cl) C_Signal_2 Signal 2 C2_C6->C_Signal_2 give rise to C3_C5 C3, C5 (C-H) C_Signal_3 Signal 3 C3_C5->C_Signal_3 give rise to C7_C8 C7, C8 (-COOH) C_Signal_4 Signal 4 C7_C8->C_Signal_4 give rise to H3_H5 H3, H5 H_Signal_A Signal A (2H, singlet) H3_H5->H_Signal_A give rise to H_COOH H of COOH H_Signal_B Signal B (2H, broad singlet) H_COOH->H_Signal_B give rise to

Correlation of atomic environments to expected NMR signals.

A Technical Guide to the Vibrational Spectroscopy of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and Raman spectroscopic characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages theoretical principles and comparative data from structurally related molecules to predict its vibrational properties. It is designed to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, offering insights into the expected spectral features and providing generalized experimental protocols for its analysis.

Predicted Vibrational Data

The vibrational spectrum of this compound is determined by the vibrational modes of its constituent functional groups: a 1,2,3,4-tetrasubstituted benzene ring, two carboxylic acid groups, and two chlorine atoms. The following table summarizes the predicted FT-IR and Raman active vibrational modes and their expected wavenumber ranges. These predictions are based on the analysis of similar compounds, including terephthalic acid and chlorinated aromatic derivatives.

Vibrational Mode Functional Group Predicted FT-IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Notes
O-H stretchingCarboxylic Acid (dimer)2500-3300 (very broad)WeakThe broadness is due to strong hydrogen bonding between the carboxylic acid groups.
C-H stretchingAromatic Ring3000-31003000-3100
C=O stretchingCarboxylic Acid (dimer)1680-1710 (strong)1680-1710 (medium)The position is sensitive to the degree of hydrogen bonding.
C=C stretchingAromatic Ring1550-1620 (multiple bands)1550-1620 (strong)
C-O stretchingCarboxylic Acid1250-13501250-1350Coupled with O-H in-plane bending.
O-H in-plane bendingCarboxylic Acid1350-1450Weak
C-H in-plane bendingAromatic Ring1000-13001000-1300
O-H out-of-plane bendingCarboxylic Acid (dimer)850-950 (broad)Weak
C-H out-of-plane bendingAromatic Ring750-850WeakThe substitution pattern influences this region.
C-Cl stretchingChloro-aromatic600-800 (strong)600-800 (strong)
Ring breathingAromatic Ring~800~800 (very strong in Raman)A characteristic mode for substituted benzenes.

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and Raman spectra of solid this compound. Instrument parameters should be optimized based on the specific spectrometer and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, the KBr pellet method can be used.

Instrumentation: A standard FT-IR spectrometer equipped with a DTGS or MCT detector and an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (signal-to-noise ratio dependent)

  • Apodization: Happ-Genzel

Data Processing:

  • The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

  • Perform baseline correction and ATR correction if necessary.

Raman Spectroscopy

Method: Dispersive Raman spectroscopy is typically used for solid samples.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to remove Rayleigh scattering, a spectrograph, and a CCD detector.

Sample Preparation:

  • Place a small amount of the this compound powder into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

  • Position the sample at the focal point of the laser beam.

Data Acquisition Parameters:

  • Excitation Wavelength: 785 nm (to minimize fluorescence, though 532 nm can also be used)

  • Laser Power: 10-100 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)

  • Spectral Range: 200 - 3500 cm⁻¹

  • Exposure Time: 1-10 seconds

  • Number of Accumulations: 10-20

  • Resolution: 4-6 cm⁻¹

Data Processing:

  • Perform cosmic ray removal.

  • Apply baseline correction to remove any fluorescence background.

  • Normalize the spectrum if required for comparison.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the vibrational spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Spectral Analysis Sample This compound (Solid) FTIR_Acq Data Acquisition (ATR) Sample->FTIR_Acq Raman_Acq Data Acquisition Sample->Raman_Acq FTIR_Proc Data Processing FTIR_Acq->FTIR_Proc FTIR_Spec FT-IR Spectrum FTIR_Proc->FTIR_Spec Interpretation Peak Assignment & Interpretation FTIR_Spec->Interpretation Raman_Proc Data Processing Raman_Acq->Raman_Proc Raman_Spec Raman Spectrum Raman_Proc->Raman_Spec Raman_Spec->Interpretation Comparison Comparison with Theoretical Data Interpretation->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for Vibrational Spectroscopic Analysis.

This guide provides a foundational understanding of the expected FT-IR and Raman spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this molecule.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct research on this specific compound, this guide leverages established methodologies for structurally similar molecules, such as other chlorinated aromatic carboxylic acids and terephthalate derivatives. The protocols and data presented herein are intended to serve as a foundational resource for developing and validating robust analytical methods.

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its analysis is crucial in various fields, including environmental monitoring, as a potential metabolite of pesticides or industrial chemicals, and in drug development as a possible intermediate or impurity. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the accurate quantification and identification of this compound in complex matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueSource
Molecular FormulaC₈H₄Cl₂O₄[1]
Molecular Weight234.02 g/mol [1]
Exact Mass233.9487[1]
SMILESOC(=O)c1cc(Cl)c(C(=O)O)c(Cl)c1[1]
InChIInChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)[1]

Experimental Protocols

The following sections detail the recommended experimental procedures for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly suitable technique for this analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma, urine, or environmental water samples, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.[2] A generic solid-phase extraction (SPE) method for acidic compounds is outlined below and should be optimized for the specific matrix.[3]

Materials:

  • Sample (e.g., 1 mL plasma, 100 mL water)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For liquid samples, acidify to a pH of approximately 2-3 with formic acid to ensure the carboxylic acid groups are protonated.[3]

    • Spike the sample with an appropriate amount of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte and internal standard with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.[2]

G cluster_prep Sample Preparation Workflow sample Sample Collection acidify Acidification & IS Spiking sample->acidify load Sample Loading acidify->load condition SPE Cartridge Conditioning condition->load wash Washing load->wash elute Elution wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for sample preparation using solid-phase extraction.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.

ParameterSetting
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Predicted Mass Spectrometry Fragmentation

Upon ESI, this compound is expected to form a deprotonated molecular ion [M-H]⁻ at m/z 233. Subsequent fragmentation via collision-induced dissociation (CID) is likely to involve the loss of small neutral molecules.

Predicted Fragmentation Pathways:

  • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 189.

  • Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion could also occur, leading to a fragment at m/z 215.

  • Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is another plausible fragmentation route, which would yield a fragment ion at m/z 197.

G M_H [M-H]⁻ m/z 233 M_H_CO2 [M-H-CO₂]⁻ m/z 189 M_H->M_H_CO2 -CO₂ M_H_H2O [M-H-H₂O]⁻ m/z 215 M_H->M_H_H2O -H₂O M_H_HCl [M-H-HCl]⁻ m/z 197 M_H->M_H_HCl -HCl

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data and Method Validation

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[4]

Example Calibration Curve and Quality Control Levels:

Sample TypeConcentration Range (ng/mL)
Calibration Standards1, 5, 10, 50, 100, 500, 1000
Quality Control (QC) Low3
Quality Control (QC) Mid75
Quality Control (QC) High750

Method validation should be performed according to established guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[5]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By adapting the detailed experimental protocols for sample preparation and LC-MS/MS analysis, researchers can develop and validate a robust and sensitive method for the quantification and identification of this compound in various matrices. The predicted fragmentation patterns offer a starting point for identifying characteristic MRM transitions for quantitative studies. It is imperative to perform thorough method optimization and validation for each specific application and matrix to ensure data of the highest quality.

References

Solubility Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document establishes a predicted solubility profile based on the compound's chemical structure and data from structurally analogous molecules, such as terephthalic acid and other chlorinated aromatic acids. Furthermore, this guide details standardized experimental protocols for accurately determining solubility, presents a plausible synthetic pathway, and proposes a potential environmental degradation route. All workflows and pathways are visualized to support comprehension and application in a research and development setting.

Introduction

This compound (C₈H₄Cl₂O₄, CAS No. 116802-97-2) is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, suggests specific physicochemical properties that influence its behavior in various solvent systems. The presence of polar carboxylic acid groups allows for hydrogen bonding, while the chlorinated aromatic ring imparts significant non-polar character. Understanding the solubility of this compound is critical for its application in chemical synthesis, materials science, and pharmaceutical development, impacting processes such as reaction kinetics, purification, crystallization, and formulation.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively available. However, a qualitative and predictive profile can be derived from its structure and comparison with related compounds like terephthalic acid.

  • Polar Protic Solvents (e.g., Water, Alcohols): Solubility is expected to be low in water and lower-chain alcohols at neutral pH. The strong intermolecular hydrogen bonding between the carboxylic acid groups in the crystal lattice and the molecule's overall non-polar character from the dichlorinated ring hinder dissolution. Solubility in alcohols is predicted to increase with temperature.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is anticipated in polar aprotic solvents. These solvents can effectively disrupt the intermolecular hydrogen bonds of the solute without the competing hydrogen-bond-donating nature of protic solvents. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for dissolving terephthalic acid derivatives.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polarity of the carboxylic acid functional groups. The "like dissolves like" principle suggests minimal interaction between the polar solute and non-polar solvents.[3][4]

  • Aqueous Basic Solutions (e.g., aq. NaOH, NaHCO₃): The compound is expected to be soluble in aqueous basic solutions. The carboxylic acid groups will deprotonate to form carboxylate salts (e.g., disodium 2,6-dichloroterephthalate), which are ionic and readily solvated by water. This pH-dependent solubility is a key characteristic of carboxylic acids.[5][6]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in common solvents at ambient temperature. This profile is predictive and should be confirmed by experimental measurement.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLowStrong crystal lattice energy; non-polar ring character.
Methanol, EthanolLow to ModerateCan act as hydrogen bond donor/acceptor but less effective than polar aprotic solvents.
Polar Aprotic DMSO, DMFHighEffective at solvating polar carboxylic acid groups and disrupting crystal lattice.[2]
Acetone, MEKModerateKetone polarity allows for some interaction with carboxylic acid groups.[7][8]
Ethyl AcetateLow to ModerateEster group provides some polarity but overall less effective than ketones or sulfoxides.
Non-Polar Hexane, TolueneVery LowMismatch in polarity ("like dissolves like" principle).[3][4]
DichloromethaneLowAlthough chlorinated, its low overall polarity is insufficient to dissolve the polar solute.
Aqueous (Basic) 5% aq. NaOHHigh (Reacts)Forms a highly soluble sodium salt through acid-base reaction.[5][6]
5% aq. NaHCO₃High (Reacts)Forms a soluble salt, characteristic of a sufficiently strong carboxylic acid.[5]

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Materials and Equipment:

  • This compound (pure solid)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the chosen solvent. An excess of solid must be visible to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Record the exact mass of the filtered supernatant.

    • Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a prepared calibration curve.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, accounting for the dilution factor.

Method Validation

To ensure data accuracy:

  • Perform all experiments in triplicate.

  • Confirm the solid phase remaining after equilibration (e.g., via microscopy or XRPD) to ensure no phase transformation or solvate formation has occurred.

  • Prepare a calibration curve with a high correlation coefficient (R² > 0.999).

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the isothermal shake-flask method described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vials A->B C Agitate in Thermostatic Bath at Temp (T) B->C D Allow Excess Solid to Settle C->D E Sample Supernatant D->E F Filter Sample E->F G Dilute Sample F->G H Quantify via HPLC or UV-Vis G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for experimental solubility determination via the shake-flask method.
Plausible Synthesis Pathway

This compound can be synthesized via the oxidation of 2,6-dichloro-p-xylene. This is a common industrial method for producing terephthalic acids from their corresponding xylene precursors.

G Start 2,6-Dichloro-p-xylene Process1 Oxidation Start->Process1 Intermediate Crude 2,6-Dichloroterephthalic Acid Process1->Intermediate Reagents1 Oxidizing Agent (e.g., KMnO₄ or Co/Mn catalyst + Air) Reagents1->Process1 Process2 Purification Intermediate->Process2 End Pure 2,6-Dichloroterephthalic Acid Process2->End Reagents2 Recrystallization from Suitable Solvent Reagents2->Process2

Caption: A plausible synthesis pathway for this compound.
Proposed Environmental Degradation Pathway

The environmental degradation of chlorinated aromatic compounds often proceeds through microbial action involving initial oxidative attacks, dechlorination, and subsequent ring cleavage.[9][10]

G cluster_steps Microbial Degradation Steps A 2,6-Dichloroterephthalic Acid B Hydroxylation & Dechlorination (Dioxygenase Attack) A->B Step 1 C Formation of Chlorinated Protocatechuate Intermediate B->C Step 2 D Aromatic Ring Cleavage (ortho- or meta-cleavage) C->D Step 3 E Funneling into TCA Cycle D->E Step 4 F CO₂ + H₂O + Cl⁻ E->F

Caption: Proposed microbial degradation pathway for this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public literature, this guide provides a robust, theoretically grounded framework for understanding its behavior in common solvents. The compound is predicted to have low solubility in aqueous and non-polar solvents but high solubility in polar aprotic and basic aqueous media. For researchers requiring precise data, the detailed experimental protocol for the isothermal shake-flask method offers a reliable path to obtaining it. The provided diagrams for experimental workflow, synthesis, and degradation offer valuable conceptual tools for professionals in the chemical and pharmaceutical sciences.

References

Physicochemical Properties of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the melting point of 2,6-Dichloroterephthalic acid, tailored for researchers, scientists, and drug development professionals.

This compound, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its physicochemical properties are crucial for its application in chemical synthesis and drug development. A key thermal property is its melting point, which serves as an important indicator of purity.

PropertyValueReference
CAS Number 116802-97-2[1][2]
Molecular Formula C₈H₄Cl₂O₄[1][2]
Molecular Weight 235.02 g/mol [1][2]
Melting Point 175 °C[3]

Experimental Protocol: Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.[4][5] This method is a widely accepted and reliable technique for crystalline solids.[6]

Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is observed and recorded as the melting point range.[6] Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] Impurities can lead to a depression and broadening of the melting point range.[7]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • This compound sample (dry and finely powdered)

  • Mortar and pestle (if sample needs to be pulverized)

  • Spatula

  • Long glass tube for packing

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can affect the melting point.[8][9]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8]

    • Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.[8]

    • To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8][10]

    • The final packed sample height should be between 2-3 mm.[8]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

    • Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, perform a rapid heating run at a rate of 10-20 °C per minute.[10]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[11]

      • Insert a new, properly prepared capillary tube with the sample.

      • Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

      • Observe the sample through the magnifying eyepiece.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).[8]

      • Continue heating at the same slow rate and record the temperature at which the last crystal melts completely.[8]

      • The recorded temperature range is the melting point of the sample.

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Visualizations

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample prep2 Pulverize Sample prep1->prep2 load1 Introduce Sample into Capillary prep2->load1 load2 Pack Sample (2-3 mm) load1->load2 measure1 Insert Capillary into Apparatus load2->measure1 measure2 Heat Rapidly (Optional) measure1->measure2 measure3 Cool and Set Start Temperature measure2->measure3 measure4 Heat Slowly (1-2 °C/min) measure3->measure4 measure5 Observe and Record Melting Range measure4->measure5 record1 T_onset: First Liquid Drop measure5->record1 record2 T_final: All Solid Liquefied measure5->record2

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

Navigating the Safety Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data and handling precautions for 2,6-Dichloroterephthalic acid. Given the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety profiles of structurally similar chlorinated aromatic acids. Professionals handling this chemical should treat this guide as a foundational resource and always supplement it with institution-specific safety protocols and a thorough risk assessment.

Physicochemical and Toxicological Data

The following tables summarize the known and anticipated physicochemical and toxicological properties of this compound. Data for related compounds are included for comparative purposes and to inform a conservative approach to handling.

Table 1: Physicochemical Properties

PropertyThis compound2,5-Dichloroterephthalic Acid[1]
CAS Number 116802-97-213799-90-1
Molecular Formula C₈H₄Cl₂O₄C₈H₄Cl₂O₄
Molecular Weight 235.02 g/mol 235.02 g/mol
Appearance White to off-white solid (anticipated)White powder
Purity >99.0% (typical for research grade)>99.0%
Loss on Drying <0.5% (typical for research grade)<0.5%

Table 2: Toxicological Profile (Anticipated based on related compounds)

HazardClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Experimental Protocols for Safe Handling

Adherence to rigorous experimental protocols is paramount when working with chlorinated aromatic acids. The following methodologies are recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety glasses with side shields or goggles Hand_Protection Chemical-resistant gloves (e.g., nitrile, neoprene) Body_Protection Lab coat, closed-toe shoes Respiratory_Protection Use in a well-ventilated area or fume hood. Consider a respirator for high-dust conditions. Start Handling Chemical Assess_Risk Risk Assessment Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Select_PPE->Eye_Protection Select_PPE->Hand_Protection Select_PPE->Body_Protection Select_PPE->Respiratory_Protection Handling_Complete Handling Complete Select_PPE->Handling_Complete Proceed with handling

Figure 1. Recommended Personal Protective Equipment Protocol.
Spill Response Protocol

In the event of a spill, a clear and practiced response protocol is essential to mitigate hazards.

Spill_Response Spill_Detected Spill Detected Evacuate_Area Evacuate immediate area Spill_Detected->Evacuate_Area Don_PPE Don appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain spill with absorbent material Don_PPE->Contain_Spill Collect_Waste Carefully collect spilled material and absorbent Contain_Spill->Collect_Waste Place_in_Container Place in a sealed, labeled container for disposal Collect_Waste->Place_in_Container Decontaminate Decontaminate the spill area Place_in_Container->Decontaminate Dispose_Waste Dispose of waste according to institutional and local regulations Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Figure 2. Spill Response Workflow.

Hazard Identification and Risk Mitigation

A systematic approach to identifying and mitigating risks is crucial for the safe use of this compound in a research and development setting.

GHS Hazard Classification (Anticipated)

Based on data from similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Table 3: Anticipated GHS Hazard Classification

Hazard ClassHazard Category
Acute toxicity, Oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity — Single exposure3 (Respiratory tract irritation)
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15-20 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[2]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides.[2]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity
  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid generation of dust, and exposure to heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce hydrogen chloride gas and oxides of carbon.[2]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemicals like this compound, from procurement to disposal.

Safe_Handling_Workflow Procurement Procurement & Receipt SDS_Review Review Safety Data Sheet (or equivalent documentation) Procurement->SDS_Review Risk_Assessment Conduct Risk Assessment SDS_Review->Risk_Assessment Engineering_Controls Implement Engineering Controls (e.g., Fume Hood) Risk_Assessment->Engineering_Controls PPE_Selection Select & Use Appropriate PPE Engineering_Controls->PPE_Selection Safe_Handling Safe Handling & Experimental Use PPE_Selection->Safe_Handling Storage Proper Storage Safe_Handling->Storage Waste_Disposal Waste Segregation & Disposal Safe_Handling->Waste_Disposal Storage->Safe_Handling Decontamination Decontamination of Work Area & Equipment Waste_Disposal->Decontamination Documentation Documentation Decontamination->Documentation

References

Thermal Stability and Decomposition of 2,6-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from the thermal analysis of its parent compound, terephthalic acid, and theoretical considerations regarding the influence of chloro-substituents on aromatic systems. It outlines a hypothetical thermal decomposition pathway, presents anticipated thermal event data in a structured format, provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and includes a logical workflow for thermal analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a proactive approach to handling and processing this compound.

Introduction

This compound is a halogenated aromatic dicarboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its thermal properties is paramount for ensuring safety, controlling manufacturing processes, and determining storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition behavior of such compounds.[1]

This guide provides a foundational understanding of the expected thermal behavior of this compound, drawing parallels with the well-documented thermal properties of terephthalic acid and considering the electronic effects of the chlorine substituents.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of terephthalic acid is known to proceed through sublimation followed by decarboxylation at higher temperatures.[2][3][4] For this compound, a similar pathway is anticipated, with modifications influenced by the two electron-withdrawing chlorine atoms on the aromatic ring. These substituents are expected to increase the thermal stability of the molecule.[5]

The proposed decomposition pathway is as follows:

  • Sublimation: Similar to terephthalic acid, this compound is expected to exhibit a significant sublimation phase upon heating.[4] This is an endothermic process where the solid transitions directly into the gaseous state without melting.

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups are expected to decompose, releasing carbon dioxide. This decarboxylation may occur in one or two steps.

  • Fragmentation of the Aromatic Ring: Following decarboxylation, the remaining chlorinated aromatic structure will fragment at even higher temperatures, potentially leading to the formation of chlorinated benzenes, hydrochloric acid, and other smaller volatile compounds, ultimately leaving a carbonaceous residue.

Anticipated Thermal Events

The following table summarizes the expected thermal events for this compound based on the analysis of related compounds. These values should be considered estimates and require experimental verification.

Thermal EventTechniqueEstimated Temperature Range (°C)Expected Observation
SublimationTGA / DSC250 - 350Mass loss in TGA, endothermic peak in DSC.[4]
Onset of DecompositionTGA> 350Significant mass loss corresponding to decarboxylation.
Decomposition PeakDTG / DSC> 400Peak in the derivative TGA curve, exothermic event in DSC.
Final ResidueTGA> 600Residual mass, likely carbonaceous char.

Experimental Protocols

To experimentally determine the thermal properties of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass5 - 10 mgEnsures a clear signal while minimizing thermal gradients.
Heating Rate10 °C/minA standard rate providing good resolution of thermal events.
Temperature RangeAmbient to 800 °CTo ensure complete decomposition and characterization of any residue.
AtmosphereNitrogen (Inert)To prevent oxidative decomposition.
Gas Flow Rate20 - 50 mL/minTo maintain an inert environment and remove decomposition products.
Sample PanPlatinum or AluminaChemically inert and stable at high temperatures.

Procedure:

  • Tare the TGA balance with an empty sample pan.

  • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min.

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[6][7]

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass2 - 5 mgA smaller sample size provides better resolution of thermal events.
Heating Rate10 °C/minConsistent with the TGA heating rate for direct comparison.
Temperature RangeAmbient to 500 °CTo cover potential melting and the onset of decomposition.
AtmosphereNitrogen (Inert)To prevent oxidative processes.
Gas Flow Rate20 - 50 mL/minTo maintain an inert environment.
Sample PanHermetically sealed aluminum pansTo contain any potential sublimation or decomposition products.

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Equilibrate the system at ambient temperature.

  • Heat the sample from ambient temperature to 500 °C at a constant rate of 10 °C/min.

  • Record the heat flow and temperature throughout the experiment.

  • Analyze the resulting DSC thermogram for endothermic (e.g., sublimation) and exothermic (e.g., decomposition) peaks.

Mandatory Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a chemical compound.

Thermal_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Processing & Interpretation cluster_report 4. Reporting Sample Sample Acquisition (this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Instrument Instrument Calibration (TGA & DSC) Instrument->TGA Instrument->DSC TGA_Data TGA Data Analysis: - Mass Loss vs. Temperature - Onset of Decomposition - Residual Mass TGA->TGA_Data DSC_Data DSC Data Analysis: - Heat Flow vs. Temperature - Endothermic/Exothermic Peaks - Transition Temperatures DSC->DSC_Data Combine Combined Analysis: Correlate TGA & DSC Events TGA_Data->Combine DSC_Data->Combine Report Generate Technical Report: - Data Tables - Decomposition Pathway - Stability Assessment Combine->Report

Workflow for thermal stability and decomposition analysis.

Conclusion

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Exploration of Novel 2,6-Dichloroterephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid represents a largely untapped scaffold in medicinal chemistry. While the parent terephthalic acid core has been explored for various therapeutic applications, the introduction of chlorine atoms at the 2 and 6 positions offers a unique opportunity to modulate the physicochemical and pharmacological properties of its derivatives. The substitution pattern of chlorine atoms on an aromatic ring is known to significantly influence a molecule's biological activity.[1] Specifically, the steric hindrance introduced by the two chlorine atoms flanking the functional groups in a 2,6-isomer can alter its interaction with biological targets.[1] This guide explores the potential for discovering novel derivatives of this compound, with a focus on their synthesis, potential as anticancer agents, and the experimental protocols required for their evaluation.

Proposed Synthetic Pathway: 2,6-Dichloroterephthalamides

A promising class of derivatives to explore are the 2,6-dichloroterephthalamides. Amide derivatives of the parent terephthalamide scaffold have shown potential as inhibitors of the Bcl-xL/Bak protein-protein interaction, a key target in cancer therapy.[2][3] The following section outlines a general synthetic approach to these novel compounds.

Experimental Protocol: Synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamide

This protocol describes a two-step synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamides from this compound.

Step 1: Synthesis of 2,6-Dichloroterephthaloyl Chloride

  • To a round-bottom flask, add this compound (1.0 eq) and thionyl chloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture at 80°C for 2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to yield crude 2,6-dichloroterephthaloyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired primary or secondary amine (2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,6-dichloroterephthaloyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N1,N4-dialkyl-2,6-dichloroterephthalamide.

G cluster_synthesis Synthetic Workflow for 2,6-Dichloroterephthalamides start This compound step1 React with Thionyl Chloride (SOCl2) in DMF (cat.) at 80°C start->step1 intermediate 2,6-Dichloroterephthaloyl Chloride step1->intermediate step2 React with Primary/Secondary Amine (2.2 eq) in Anhydrous Solvent at 0°C to RT intermediate->step2 product N1,N4-dialkyl-2,6-dichloroterephthalamide step2->product purification Aqueous Workup and Column Chromatography product->purification final_product Purified Product purification->final_product

A general workflow for the synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamides.

Potential Biological Target and Signaling Pathway

Derivatives of terephthalamide have been identified as inhibitors of the Bcl-xL/Bak protein-protein interaction.[2][3] This interaction is a critical control point in the intrinsic pathway of apoptosis, or programmed cell death. In many cancers, anti-apoptotic proteins like Bcl-xL are overexpressed, preventing cancer cells from undergoing apoptosis. By disrupting the interaction between Bcl-xL and the pro-apoptotic protein Bak, small molecules can restore the apoptotic process, leading to the death of cancer cells. It is hypothesized that 2,6-dichloroterephthalamide derivatives could function in a similar manner.

G cluster_pathway Intrinsic Apoptosis Pathway and Inhibition Bcl_xL Bcl-xL (Anti-apoptotic) Bak Bak (Pro-apoptotic) Bcl_xL->Bak Inhibits Apoptosis Apoptosis Bak->Apoptosis Promotes Inhibitor 2,6-Dichloroterephthalamide Derivative Inhibitor->Bcl_xL Binds to Inhibitor->Bak Prevents binding to Bcl-xL

Proposed mechanism of action for 2,6-dichloroterephthalamide derivatives.

Quantitative Data on Analogous Terephthalamide Derivatives

While quantitative data for 2,6-dichloroterephthalamide derivatives is not yet available, the following table summarizes the in vitro activities of analogous non-chlorinated terephthalamides in disrupting the Bcl-xL/Bak BH3 domain complex.[3] This data provides a benchmark for the potential efficacy of the proposed novel derivatives.

Compound IDR GroupKi (µM)[3]
9 2-isopropoxy0.78 ± 0.07
26 2-ethoxy1.85 ± 0.32

Data for non-chlorinated terephthalamide derivatives.

Experimental Protocol for Biological Evaluation

To assess the potential of novel 2,6-dichloroterephthalamide derivatives as inhibitors of the Bcl-xL/Bak interaction, a fluorescence polarization assay can be employed.

Fluorescence Polarization Assay Protocol
  • Reagents and Preparation:

    • Recombinant human Bcl-xL protein.

    • Fluorescein-labeled Bak BH3 peptide.

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Test compounds (2,6-dichloroterephthalamide derivatives) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compounds at various concentrations (typically a serial dilution).

    • Add the fluorescein-labeled Bak BH3 peptide to a final concentration of approximately 25 nM.

    • Add the Bcl-xL protein to a final concentration of approximately 100 nM.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

  • Data Analysis:

    • The degree of fluorescence polarization is proportional to the amount of labeled peptide bound to the protein.

    • In the presence of an effective inhibitor, the labeled peptide will be displaced from the protein, resulting in a decrease in fluorescence polarization.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled peptide from the protein.

G cluster_assay Fluorescence Polarization Assay Workflow reagents Prepare Reagents: - Bcl-xL Protein - Fluorescent Bak Peptide - Test Compounds plate_prep Add Reagents to 96-well Plate: Buffer, Test Compound, Labeled Peptide, Bcl-xL reagents->plate_prep incubation Incubate at Room Temperature for 1 hour plate_prep->incubation measurement Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) incubation->measurement analysis Data Analysis: - Plot Polarization vs. [Compound] - Calculate IC50 measurement->analysis result Identify Potent Inhibitors analysis->result

Workflow for the fluorescence polarization assay to screen for Bcl-xL/Bak inhibitors.

Conclusion

This compound presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By synthesizing derivatives such as 2,6-dichloroterephthalamides, researchers can target critical pathways in diseases like cancer, potentially leading to new and effective treatments. The protocols and data presented in this guide offer a foundational framework for initiating research into this exciting area of medicinal chemistry. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.

References

Quantum Chemical Blueprint for 2,6-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroterephthalic acid is a halogenated aromatic dicarboxylic acid with potential applications in materials science and as a building block in pharmaceutical synthesis. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and intermolecular interactions. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate these properties. While experimental data for this specific molecule is scarce, this document serves as a blueprint for its theoretical investigation, providing detailed methodologies and expected data formats. The computational workflow and its relevance to broader research and development are also visualized.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the atomic level. For substituted aromatic compounds like this compound, computational methods can predict optimized geometries, spectroscopic signatures, and electronic characteristics that are often challenging or time-consuming to determine experimentally. This guide details a proposed theoretical study of this compound, establishing a robust computational framework for its characterization.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using the Gaussian suite of programs, employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Level
  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.

  • Basis Set: 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Computational Steps
  • Geometry Optimization: The initial structure of this compound will be built and optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts, using tetramethylsilane (TMS) as a reference standard.

The following diagram illustrates the proposed computational workflow:

G Computational Workflow for this compound mol_input Molecular Input (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc validation Validation (Comparison with Experimental Data) freq_calc->validation analysis Data Analysis and Interpretation elec_prop->analysis nmr_calc->validation validation->analysis

A typical workflow for quantum chemical calculations.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. The values presented are hypothetical and serve as a template for the actual computational results.

Table 1: Predicted Geometrical Parameters
ParameterBond/AnglePredicted ValueExperimental (Terephthalic Acid)
Bond Lengths (Å)
C-Cl1.74-
C-C (aromatic)1.39 - 1.411.38 - 1.40
C-C (carboxyl)1.501.48
C=O1.221.27
C-O1.351.32
Bond Angles (°)
Cl-C-C119.5-
C-C-C (aromatic)119.0 - 121.0118.0 - 121.0
O=C-O123.0122.0
C-C-C=O118.0119.0

Experimental data for terephthalic acid is provided for comparative context.

Table 2: Predicted Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Experimental (Terephthalic Acid, cm⁻¹)
O-H stretch (carboxylic acid)3050~3000 (broad)
C-H stretch (aromatic)31003070
C=O stretch (carboxylic acid)17201685
C-C stretch (aromatic)1600, 15001610, 1505
C-Cl stretch750-

Predicted frequencies are often scaled to correct for anharmonicity and basis set deficiencies.

Table 3: Predicted Electronic Properties
PropertyPredicted Value
EHOMO-7.2 eV
ELUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment2.5 D

Experimental Protocols for Validation

To validate the computational results, experimental data is essential. The following are standard experimental protocols that would be used to characterize this compound.

X-ray Crystallography
  • Objective: To determine the precise solid-state molecular structure, including bond lengths and angles.

  • Methodology: Single crystals of this compound would be grown by slow evaporation from a suitable solvent. A selected crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups and their vibrational modes.

  • Methodology: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum would be recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen and carbon atoms.

  • Methodology: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d6). 1H and 13C NMR spectra would be recorded on a high-field NMR spectrometer.

Application in Drug Development

Quantum chemical calculations provide foundational data that can be integrated into the drug development pipeline. The insights gained from the molecular properties of a compound like this compound, when used as a scaffold or fragment, can inform the design of more potent and selective drug candidates.

The following diagram illustrates the logical flow from computational analysis to potential therapeutic applications:

G From Computational Analysis to Drug Development comp_chem Quantum Chemical Calculation (e.g., this compound) mol_prop Molecular Properties (Structure, Electronics, Reactivity) comp_chem->mol_prop frag_design Fragment-Based Drug Design (Scaffold Identification) mol_prop->frag_design lead_opt Lead Optimization (Structure-Activity Relationship) frag_design->lead_opt in_silico In Silico Screening (Molecular Docking, ADMET Prediction) lead_opt->in_silico synthesis Synthesis of Novel Compounds in_silico->synthesis in_vitro In Vitro & In Vivo Testing synthesis->in_vitro

Logical flow from computational analysis to drug development.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into its structural, vibrational, and electronic properties. Although this document is based on a proposed study due to the current lack of published research, the outlined methodologies and expected data provide a solid foundation for future computational and experimental work on this molecule. The elucidated properties will be invaluable for its potential applications in materials science and as a key building block in the synthesis of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloroterephthalic acid is an important aromatic dicarboxylic acid derivative. Its rigid, chlorinated backbone makes it a valuable monomer for the synthesis of specialty polymers with enhanced thermal stability and flame retardant properties. It also serves as a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of this compound via the chemical oxidation of 2,6-dichloro-p-xylene. The primary method described is a robust laboratory-scale synthesis using potassium permanganate as the oxidizing agent.

Reaction Principle and Scheme

The synthesis involves the oxidation of the two methyl groups of 2,6-dichloro-p-xylene to carboxylic acid functionalities. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of effecting this transformation under controlled conditions. The reaction typically proceeds in a solvent mixture, such as pyridine and water, which helps to solubilize the reactants and manage the reaction temperature. The overall reaction is as follows:

G cluster_reaction Chemical Reaction Scheme start 2,6-dichloro-p-xylene reagents + KMnO₄ (Potassium Permanganate) start->reagents end This compound reagents->end Pyridine/H₂O Heat (100°C)

Caption: Oxidation of 2,6-dichloro-p-xylene to this compound.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis and purification of this compound. The protocol is based on established methods for the oxidation of substituted xylenes.[1]

Materials and Equipment
  • Chemicals:

    • 2,6-dichloro-p-xylene (Starting Material)

    • Potassium permanganate (KMnO₄), finely ground

    • Pyridine

    • Deionized water (H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Aqueous Ethanol (80% EtOH) for recrystallization

    • Sodium sulfite or sodium bisulfite (for quenching)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Dropping funnel

    • Buchner funnel and vacuum flask

    • Filter paper

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Vacuum oven

Synthesis Procedure: Potassium Permanganate Oxidation
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 2,6-dichloro-p-xylene (e.g., 5.0 g, 0.0286 mol).

  • Solvent Addition: Add pyridine (80 mL) and deionized water (20 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Oxidant Addition: Gradually add finely ground potassium permanganate (e.g., 27 g, 0.171 mol, ~6 molar equivalents) to the stirred solution in portions. The addition should be slow to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After 12 hours, cool the mixture slightly. While still hot, filter the mixture through a celite pad in a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate.

    • Wash the collected MnO₂ solid twice with hot deionized water (2 x 50 mL) to recover any adsorbed product.

    • Combine the initial filtrate and the aqueous washes.

    • (Optional but Recommended) Add a small amount of sodium sulfite to the filtrate to reduce any remaining permanganate (purple color) or manganese dioxide (brown suspension) until the solution becomes clear or pale yellow.

  • Solvent Removal: Remove the pyridine and water from the combined filtrate using a rotary evaporator under reduced pressure.

  • Acidification and Precipitation:

    • Dissolve the resulting yellowish residue in a minimum amount of warm water.

    • Cool the solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 1.

    • A white solid, the crude this compound, will precipitate.

  • Isolation and Drying:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the crude product in a vacuum oven at 60-80°C to a constant weight.

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization to remove unreacted starting materials and by-products.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot 80% aqueous ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold 80% aqueous ethanol and dry them in a vacuum oven to yield pure this compound.

Data Presentation

The following tables summarize the reaction parameters and provide illustrative data based on analogous chemical transformations. Actual results may vary.

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Value / Condition Notes
Starting Material 2,6-dichloro-p-xylene ---
Oxidizing Agent Potassium permanganate (KMnO₄) A strong oxidizing agent for converting alkyl groups to carboxylic acids.[2]
Molar Ratio (KMnO₄ : Substrate) ~ 6 : 1 Sufficient excess to ensure complete oxidation of both methyl groups.
Solvent System Pyridine / Deionized Water (4:1 v/v) Co-solvent system to facilitate solubility of reactants.
Reaction Temperature 100 °C ---
Reaction Time 12 hours Reaction progress should be monitored by an appropriate technique (e.g., TLC).
Work-up Filtration of MnO₂, solvent removal ---

| Isolation | Acidification (HCl, pH 1) | Protonates the carboxylate salt to precipitate the dicarboxylic acid. |

Table 2: Illustrative Performance Data for Synthesis and Purification Disclaimer: The following data is based on typical yields and purities for the oxidation of dichloroxylenes and may not represent actual experimental results.

Parameter Crude Product After 1st Recrystallization
Yield (%) 50 - 85% 85 - 95% (recovery)
Purity (by HPLC, %) ~90% >98.5%
Appearance Off-white to pale yellow solid White crystalline solid

| Melting Point (°C) | Varies (impure) | >300 °C (decomposes) |

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

G cluster_prep Reaction Stage cluster_workup Work-up & Isolation cluster_purify Purification Stage A 1. Combine 2,6-dichloro-p-xylene, pyridine, and water in flask B 2. Add KMnO₄ in portions A->B C 3. Heat at 100°C for 12h B->C D 4. Hot filtration to remove MnO₂ C->D E 5. Wash MnO₂ with hot water D->E F 6. Combine filtrates E->F G 7. Evaporate solvents F->G H 8. Acidify with HCl to pH 1 G->H I 9. Filter crude product H->I J 10. Dry crude product I->J K 11. Dissolve crude product in hot 80% aq. ethanol J->K L 12. Cool to crystallize K->L M 13. Filter pure crystals L->M N 14. Dry pure product M->N O O N->O Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Potassium permanganate: A strong oxidizer. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care and appropriate PPE.

  • The reaction is exothermic and should be conducted with care, especially during the addition of KMnO₄. Ensure proper temperature control.

Conclusion

The protocol described provides a reliable method for the laboratory-scale synthesis of this compound from 2,6-dichloro-p-xylene. The potassium permanganate oxidation is a classic and effective method for this type of transformation. Subsequent purification by recrystallization yields a product of high purity suitable for further use in research and development.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,6-Dichloroterephthalic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Scheme

The general scheme for the palladium-catalyzed synthesis of a dialkyl 2,6-dichloroterephthalate is depicted below. The reaction involves the coupling of a 1,4-dihalo-2,6-dichlorobenzene with carbon monoxide and an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.

G reactant 1,4-Dihalo-2,6-dichlorobenzene product Dialkyl 2,6-dichloroterephthalate reactant->product Double Alkoxycarbonylation reagents + 2 CO + 2 ROH [Pd] catalyst, Ligand, Base G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_vessel Prepare Pressure Vessel add_reagents Add Substrate, Catalyst, Ligand, and Base prep_vessel->add_reagents add_solvent Add Anhydrous Alcohol and Solvent add_reagents->add_solvent seal_vessel Seal the Vessel add_solvent->seal_vessel purge Purge with CO seal_vessel->purge pressurize Pressurize with CO purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor cool Cool to RT and Vent CO monitor->cool filter_catalyst Filter off Catalyst cool->filter_catalyst extract Solvent Extraction filter_catalyst->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography/ Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize G Pd0 Pd(0)L₂ ArPdX ArPd(II)(X)L₂ Pd0->ArPdX Ar-X OA1 Oxidative Addition (Ar-X) AcylPdX Ar(CO)Pd(II)(X)L₂ ArPdX->AcylPdX CO CO1 CO Insertion Ester1 First Ester Formed AcylPdX->Ester1 ROH Nuc1 Nucleophilic Attack (ROH) ArPdX2 Ar'Pd(II)(X)L₂ Ester1->ArPdX2 Reductive Elimination RE1 Reductive Elimination AcylPdX2 Ar'(CO)Pd(II)(X)L₂ ArPdX2->AcylPdX2 CO CO2 CO Insertion Ester2 Second Ester Formed AcylPdX2->Ester2 ROH Nuc2 Nucleophilic Attack (ROH) Ester2->Pd0 Reductive Elimination RE2 Reductive Elimination

Application Notes and Protocols for Polymer Synthesis Using 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polymers utilizing 2,6-dichloroterephthalic acid as a key monomer. The inclusion of chlorine atoms on the aromatic ring of the terephthalic acid moiety is expected to impart unique properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and modified solubility, making them attractive for a range of specialized applications. This document outlines the synthesis of polyamides and polyesters through polycondensation reactions and provides methods for their characterization.

Introduction

This compound is a halogenated aromatic dicarboxylic acid monomer. Its structural rigidity and the presence of electron-withdrawing chlorine atoms can lead to polymers with high thermal stability and distinct solubility characteristics compared to polymers derived from unsubstituted terephthalic acid. These properties are of significant interest in the development of high-performance materials for demanding applications.

Polymer Synthesis from this compound

The primary method for synthesizing polymers from this compound is polycondensation. This involves the reaction of the dicarboxylic acid, or its more reactive derivative, 2,6-dichloroterephthaloyl chloride, with a suitable co-monomer, typically a diamine or a diol, to form a polyamide or a polyester, respectively.

I. Polyamide Synthesis

Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal and mechanical properties. The synthesis of polyamides from 2,6-dichloroterephthaloyl chloride and an aromatic diamine is a common approach.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes the low-temperature solution polycondensation of 2,6-dichloroterephthaloyl chloride with an aromatic diamine, such as 4,4'-oxydianiline.

Materials:

  • 2,6-Dichloroterephthaloyl chloride

  • 4,4'-Oxydianiline (or other aromatic diamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) and lithium chloride in anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. Cool the solution to 0°C in an ice bath.

  • Polycondensation: Slowly add solid 2,6-dichloroterephthaloyl chloride to the cooled diamine solution in small portions over a period of 1-2 hours, maintaining the temperature at 0°C. A viscous solution will begin to form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Expected Properties of Polyamides from this compound:

PropertyExpected Range/ValueCharacterization Method
Inherent Viscosity0.5 - 2.0 dL/g (in concentrated H₂SO₄ at 30°C)Viscometry
Glass Transition Temp. (Tg)250 - 350 °CDSC
10% Weight Loss Temp. (TGA)> 450 °C (in N₂)TGA
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc) with LiClSolubility Tests

Logical Relationship for Polyamide Synthesis

Polyamide_Synthesis Monomer_Prep Monomer Preparation (Diamine in NMP/LiCl) Cooling Cooling to 0°C Monomer_Prep->Cooling Polycondensation Polycondensation (Addition of Dichloride) Cooling->Polycondensation Reaction Reaction at RT Polycondensation->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing Precipitation->Purification Drying Drying Purification->Drying Polyamide Final Polyamide Drying->Polyamide

Caption: Workflow for the synthesis of aromatic polyamides.

II. Polyester Synthesis

Polyesters derived from this compound are anticipated to exhibit good thermal stability and potentially unique barrier properties. The synthesis can be performed via melt or solution polycondensation.

Experimental Protocol: Synthesis of an Aromatic Polyester

This protocol details the melt polycondensation of this compound with an aliphatic diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (or other aliphatic/aromatic diol)

  • Antimony(III) oxide (catalyst)

  • Phosphorous acid (stabilizer)

  • Chloroform or other suitable solvent for purification

Procedure:

  • Esterification: Charge this compound, a molar excess of the diol (e.g., 1.2-2.0 molar equivalents), antimony(III) oxide, and phosphorous acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. The esterification reaction will commence, and water will be distilled off. Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation: Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr. This stage facilitates the removal of the excess diol and drives the polymerization to high molecular weights. The viscosity of the melt will increase significantly.

  • Continue the reaction under high vacuum and elevated temperature for 3-5 hours or until the desired melt viscosity is achieved.

  • Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be mechanically removed from the reactor.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent like chloroform and precipitated into a non-solvent like methanol to remove the catalyst and low molecular weight species.

  • Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is obtained.

Expected Properties of Polyesters from this compound:

PropertyExpected Range/ValueCharacterization Method
Intrinsic Viscosity0.4 - 1.0 dL/gViscometry
Glass Transition Temp. (Tg)80 - 150 °CDSC
Melting Temperature (Tm)200 - 280 °CDSC
10% Weight Loss Temp. (TGA)> 400 °C (in N₂)TGA

Signaling Pathway for Polyester Synthesis

Polyester_Synthesis_Pathway cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Monomers This compound + Diol Heat_N2 Heat (180-220°C) under N₂ Monomers->Heat_N2 Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->Heat_N2 Water_Removal Water Removal Heat_N2->Water_Removal Oligomer Oligomer Formation Water_Removal->Oligomer High_Temp_Vac High Temp (250-280°C) & High Vacuum Oligomer->High_Temp_Vac Diol_Removal Excess Diol Removal High_Temp_Vac->Diol_Removal Polymer High Molecular Weight Polyester Diol_Removal->Polymer

Caption: Two-stage process for polyester synthesis.

Characterization of Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch; ester C=O stretch).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mn, Mw, and PDI).

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of polymer films or fibers.

Potential Applications

Polymers derived from this compound, with their anticipated high performance, could find applications in areas such as:

  • Advanced Composites: As a matrix material for high-strength, lightweight composites in the aerospace and automotive industries.

  • Flame-Retardant Materials: For use in electronics, construction, and protective clothing.

  • High-Temperature Films and Coatings: For applications requiring stability at elevated temperatures.

  • Membranes: For gas separation or filtration processes where chemical and thermal resistance are important.

These application notes provide a foundational framework for the synthesis and characterization of novel polymers based on this compound. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this versatile monomer.

Application Notes and Protocols for the Synthesis of Zirconium-Based MOFs with 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Zirconium (Zr)-based Metal-Organic Frameworks (MOFs), specifically utilizing 2,6-dichloroterephthalic acid as the organic linker. The resulting MOF is a derivative of the well-known UiO-66 architecture. These materials are of significant interest for applications in gas storage, catalysis, and drug delivery due to their high stability and tunable porosity.

Introduction

Zirconium-based MOFs, particularly the UiO-66 series, are renowned for their exceptional thermal, chemical, and mechanical stability, which is attributed to the strong coordination bonds between the zirconium clusters and the carboxylate linkers.[1] The functionalization of the organic linker provides a powerful tool to tailor the physicochemical properties of the resulting MOF. The use of this compound introduces chlorine functional groups into the framework, which can alter the MOF's surface properties, pore environment, and potential for post-synthetic modification. This protocol details a solvothermal synthesis method, a common and effective route for producing crystalline MOF materials.[2]

Experimental Protocols

Materials and Equipment
  • Zirconium(IV) chloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • This compound (H₂BDC-Cl₂)

  • N,N-Dimethylformamide (DMF) (or N,N-Diethylformamide, DEF)

  • Acetic acid or Benzoic acid (as a modulator)

  • Methanol and Ethanol (for washing)

  • Teflon-lined stainless-steel autoclave or a glass vial with a screw cap

  • Oven or heating mantle

  • Centrifuge

  • Schlenk line (optional, for inert atmosphere)

  • Standard laboratory glassware

Solvothermal Synthesis of Zr-based MOF with this compound (UiO-66-Cl₂)

This protocol is adapted from general procedures for the synthesis of functionalized UiO-66 type MOFs.[2][3]

  • Preparation of the Precursor Solution:

    • In a typical synthesis, dissolve the zirconium salt (e.g., ZrCl₄ or ZrOCl₂·8H₂O) and this compound in DMF in a glass vial or a beaker. The molar ratio of metal to linker is typically 1:1.

    • Add a modulator, such as acetic acid or benzoic acid, to the solution. The modulator competes with the linker for coordination to the metal clusters, which helps to control the crystallinity and defectivity of the final product. A common molar ratio of modulator to metal salt is in the range of 20 to 100 equivalents.

  • Solvothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined autoclave or a sealed glass vial.

    • Heat the sealed vessel in an oven at a temperature typically between 80°C and 150°C for 12 to 72 hours. The specific temperature and time can be optimized to control the crystal size and phase purity.

  • Product Isolation and Washing:

    • After the reaction, cool the vessel to room temperature.

    • Collect the white crystalline product by centrifugation.

    • Wash the product repeatedly with fresh DMF to remove any unreacted precursors.

    • Subsequently, wash the product with a lower-boiling-point solvent like methanol or ethanol to exchange the high-boiling DMF from the pores. This step is crucial for the activation of the MOF.

  • Activation (Solvent Removal):

    • After the solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove the solvent molecules from the pores. This process, known as activation, is essential to achieve a high surface area and porosity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and characterization of a related Zr-based MOF, UiO-66-Cl (using 2,5-dichloroterephthalic acid), which can be used as a reference for the 2,6-dichloro derivative.[2]

ParameterValueReference
Synthesis Parameters
Zirconium SourceZrOCl₂·8H₂O[2]
Organic Linker2,5-Dichloroterephthalic acid[2]
SolventDMF[2]
ModulatorNot specified in detail, but common for UiO-66[1][4]
Reaction Temperature85°C[2]
Reaction Time24 - 120 hours[2]
Material Properties
BET Surface Area446 m²/g[2]
Pore VolumeNot specified
CrystallinityHigh (as determined by PXRD)[2]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of the Zr-based MOF with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Zr Salt & this compound in DMF B Add Modulator (e.g., Acetic Acid) A->B C Solvothermal Synthesis (80-150°C, 12-72h) B->C D Cool to Room Temperature C->D E Collect Product by Centrifugation D->E F Wash with DMF E->F G Solvent Exchange with Ethanol/Methanol F->G H Activate under Vacuum at Elevated Temperature G->H I Characterized Zr-MOF (UiO-66-Cl₂) H->I

Caption: Workflow for the synthesis of Zr-based MOFs.

Characterization

Standard techniques for characterizing the synthesized MOF include:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material. The resulting pattern should be comparable to the simulated pattern for the UiO-66 topology.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the carboxylate linkers and the absence of unreacted starting materials.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size distribution of the MOF particles.[1]

References

Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The use of functionalized organic linkers, such as 2,6-dichloroterephthalic acid, allows for the synthesis of MOFs with tailored properties. The chlorine substituents can influence the framework's stability, pore environment, and potential for post-synthetic modification.

These application notes provide a detailed protocol for the solvothermal synthesis of a zirconium-based MOF (Zr-MOF) utilizing this compound as the organic linker. While specific literature on MOFs derived directly from this compound is limited, the following protocols are adapted from established methods for structurally related halogenated terephthalic acid-based MOFs, particularly those based on 2-bromoterephthalic acid.

Materials and Equipment

Reagent/EquipmentDescription/Specification
Metal Precursor Zirconium(IV) chloride (ZrCl₄)
Organic Linker This compound
Solvent N,N-Dimethylformamide (DMF)
Modulator Acetic acid
Washing Solvents DMF, Ethanol
Reaction Vessel Teflon-lined stainless steel autoclave
Heating Source Laboratory oven or oil bath
Centrifuge For sample collection
Vacuum Oven For drying the final product

Experimental Protocols

Synthesis of a Zr-MOF with this compound

This protocol is adapted from the synthesis of zirconium-based MOFs with functionalized terephthalic acid linkers.

1.1. Reagent Preparation:

  • Ensure all glassware is clean and dry.

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

1.2. Reaction Mixture Assembly:

  • In a suitable glass vial, dissolve zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve this compound in DMF.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Add acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.

1.3. Solvothermal Reaction:

  • Seal the autoclave tightly.

  • Place the autoclave in a preheated laboratory oven or oil bath set to the desired reaction temperature (typically between 100-150°C).

  • Maintain the reaction at this temperature for the specified duration (typically 24-72 hours).

1.4. Product Isolation and Purification:

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product sequentially with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent. This washing step is crucial for obtaining a pure, porous material.

  • Dry the purified MOF product in a vacuum oven at an appropriate temperature (e.g., 150°C) overnight to remove the solvent from the pores.

Quantitative Data Summary

The following tables summarize typical solvothermal synthesis conditions and resulting properties for MOFs synthesized with terephthalic acid and its halogenated derivatives. These values can serve as a starting point for optimizing the synthesis of MOFs with this compound.

Table 1: Solvothermal Synthesis Conditions for Terephthalic Acid-Based MOFs

ParameterTerephthalic Acid (BDC)2-Bromoterephthalic Acid (Br-BDC)This compound (Cl₂-BDC) - Proposed
Metal Source Zinc Nitrate HexahydrateZirconium(IV) chlorideZirconium(IV) chloride
Solvent DMFDMFDMF
Modulator -Acetic AcidAcetic Acid
Temperature (°C) 105 - 140[1]120120 - 150
Time (h) 12 - 144[1]2424 - 48
Metal:Linker Ratio 3:1[1]1:11:1

Table 2: Physicochemical Properties of Terephthalic Acid-Based MOFs

PropertyMOF-5 (from BDC)Zr-MOF (from Br-BDC)Zr-MOF (from Cl₂-BDC) - Expected
Yield (%) HighHighModerate to High
BET Surface Area (m²/g) ~1300 - 2000~800 - 1200~700 - 1100
Pore Volume (cm³/g) ~0.5 - 0.8~0.4 - 0.6~0.3 - 0.5
Thermal Stability (°C) Up to 400Up to 450Up to 450

Note: The data for the this compound-based MOF are proposed based on trends observed with other halogenated linkers. Experimental optimization is necessary to determine the precise values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation cluster_3 Final Product A Dissolve ZrCl4 in DMF C Combine Solutions & Add Acetic Acid A->C B Dissolve this compound in DMF B->C D Solvothermal Synthesis (120-150°C, 24-48h) C->D E Cool to Room Temperature D->E F Centrifuge & Collect Precipitate E->F G Wash with DMF & Ethanol F->G H Dry under Vacuum (Activation) G->H I Porous Zr-MOF H->I

Caption: Solvothermal synthesis workflow for a Zr-MOF.

Key Synthesis Parameters

This diagram illustrates the logical relationships between key parameters influencing the solvothermal synthesis of MOFs.

G cluster_0 Reactants & Conditions cluster_1 Synthesis Processes cluster_2 Resulting MOF Properties MetalSource Metal Source (e.g., ZrCl4) Nucleation Nucleation Rate MetalSource->Nucleation Linker Organic Linker (this compound) Linker->Nucleation Solvent Solvent (e.g., DMF) Solvent->Nucleation Modulator Modulator (e.g., Acetic Acid) Modulator->Nucleation Temperature Temperature Temperature->Nucleation Time Time CrystalGrowth Crystal Growth Time->CrystalGrowth Nucleation->CrystalGrowth Crystallinity Crystallinity CrystalGrowth->Crystallinity ParticleSize Particle Size CrystalGrowth->ParticleSize Porosity Porosity CrystalGrowth->Porosity Yield Yield CrystalGrowth->Yield

Caption: Factors influencing MOF synthesis and properties.

Conclusion

The provided protocols and data serve as a comprehensive guide for the synthesis of novel MOFs using this compound. The presence of chloro-functional groups on the organic linker is anticipated to influence the resulting MOF's properties, potentially leading to materials with unique characteristics suitable for advanced applications in drug delivery and other scientific fields. Researchers are encouraged to use this information as a foundation for further exploration and optimization of synthesis conditions to achieve desired material properties.

References

Application of 2,6-Dichloroterephthalic Acid in Agrochemical Intermediates: A Review of Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloroterephthalic acid is a disubstituted aromatic dicarboxylic acid. While its isomer, 2,5-dichloroterephthalic acid, is a known intermediate in the synthesis of certain agrochemicals, publicly available literature and patent databases show limited specific applications of the 2,6-dichloro isomer in the direct synthesis of commercialized or late-stage development agrochemical intermediates. The substitution pattern of this compound, with chlorine atoms positioned ortho to both carboxylic acid groups, may present steric challenges in certain synthetic transformations and could influence the biological activity profile of its derivatives.

This document provides an overview of potential applications of this compound as an agrochemical intermediate by examining the established chemistry of terephthalic acids and the structure-activity relationships of related chlorinated aromatic compounds in herbicides and fungicides. The experimental protocols detailed below are based on general methodologies for the derivatization of terephthalic acids and should be considered as starting points for the synthesis of novel potential agrochemical candidates.

Potential Applications in Agrochemical Synthesis

Based on the functional groups present, this compound can be envisioned as a scaffold for various classes of agrochemicals.

  • Herbicides: Many commercial herbicides are derivatives of aromatic carboxylic acids. The carboxylic acid moieties of this compound can be converted into esters or amides, which are common functional groups in herbicides. The 2,6-dichloro substitution pattern is found in some herbicidally active compounds, where it can influence the molecule's binding to target enzymes. For instance, 2,6-dichlorobenzonitrile is a known herbicide.[1]

  • Fungicides: Aromatic amides and esters are also prevalent in fungicidal compounds. The 2,6-dichlorophenyl moiety is a key component of some fungicides. The synthesis of novel amide or ester derivatives of this compound could potentially lead to new compounds with fungicidal activity.

  • Insecticides: While less common, some insecticidal compounds contain dichlorinated aromatic rings. Derivatization of this compound could be explored for the synthesis of novel insecticidal candidates.

Quantitative Data on Related Agrochemical Intermediates

Due to the limited information on agrochemicals derived specifically from this compound, the following table presents hypothetical quantitative data for a potential herbicidal derivative to illustrate the types of data that are critical in the evaluation of new agrochemical candidates.

Derivative IDTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)Crop Tolerance
2,6-DCTA-Ester-01Amaranthus retroflexus5092Good
Setaria viridis5085Good
2,6-DCTA-Amide-01Amaranthus retroflexus5088Excellent
Setaria viridis5078Excellent

Experimental Protocols

The following are general protocols for the synthesis of ester and amide derivatives of this compound, which could serve as intermediates for agrochemicals.

Protocol 1: Synthesis of Diethyl 2,6-dichloroterephthalate

This protocol describes the esterification of this compound to form a diethyl ester.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Toluene

  • Rotary evaporator

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of absolute ethanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in toluene and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diethyl 2,6-dichloroterephthalate, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,6-Dichloroterephthalamide

This protocol outlines the conversion of this compound to its corresponding diamide via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution, concentrated)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Magnetic stirrer

Procedure:

Step 1: Synthesis of 2,6-Dichloroterephthaloyl chloride

  • In a fume hood, suspend this compound (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (2.2 equivalents) dropwise to the suspension at room temperature with stirring. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting 2,6-dichloroterephthaloyl chloride is often used directly in the next step.

Step 2: Synthesis of 2,6-Dichloroterephthalamide

  • Dissolve the crude 2,6-dichloroterephthaloyl chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The solid precipitate is collected by filtration, washed with water and then with a small amount of cold dichloromethane.

  • Dry the solid under vacuum to obtain 2,6-dichloroterephthalamide.

Visualizations

experimental_workflow cluster_esterification Protocol 1: Ester Synthesis cluster_amidation Protocol 2: Amide Synthesis start_ester This compound reagents_ester Ethanol, H₂SO₄ (cat.) start_ester->reagents_ester reaction_ester Reflux reagents_ester->reaction_ester workup_ester Workup & Purification reaction_ester->workup_ester product_ester Diethyl 2,6-dichloroterephthalate workup_ester->product_ester start_amide This compound reagents_amide1 SOCl₂ start_amide->reagents_amide1 intermediate_amide 2,6-Dichloroterephthaloyl Chloride reagents_amide1->intermediate_amide reagents_amide2 Aqueous Ammonia intermediate_amide->reagents_amide2 product_amide 2,6-Dichloroterephthalamide reagents_amide2->product_amide

Caption: General synthetic workflows for the preparation of ester and amide derivatives from this compound.

logical_relationship cluster_derivatives Potential Agrochemical Intermediates cluster_agrochemicals Potential Agrochemical Classes start This compound esters Diesters start->esters amides Diamides start->amides acid_chlorides Diacid Chlorides start->acid_chlorides herbicides Herbicides esters->herbicides fungicides Fungicides esters->fungicides amides->herbicides amides->fungicides insecticides Insecticides amides->insecticides acid_chlorides->esters acid_chlorides->amides

Caption: Logical relationship showing the potential derivatization of this compound to form intermediates for various classes of agrochemicals.

While direct evidence for the widespread application of this compound in agrochemical intermediates is scarce in public literature, its chemical structure suggests potential as a scaffold for novel active ingredients. The general synthetic protocols provided for the formation of esters and amides can serve as a foundation for the exploration of new derivatives. Further research is required to synthesize and screen these compounds for their herbicidal, fungicidal, and insecticidal activities to determine the viability of this compound as a valuable building block in the agrochemical industry. The steric hindrance and electronic effects of the 2,6-dichloro substitution pattern will be critical factors in determining the biological efficacy of any resulting derivatives.

References

Application Notes and Protocols for the Synthesis of Heat-Resistant Aromatic Polyamides: The Role of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of heat-resistant aromatic polyamides, with a specific focus on the anticipated role of 2,6-dichloroterephthalic acid as a key monomer. While specific experimental data for polymers derived directly from this compound is limited in readily available literature, its structural similarity to terephthalic acid, a cornerstone of high-performance polymers, allows for well-founded projections of its impact on polymer characteristics. The introduction of chlorine atoms onto the terephthalic acid backbone is expected to significantly influence polymer solubility, flame retardancy, and thermal stability, making it a monomer of high interest for advanced material synthesis.

This document outlines the synthesis of aromatic polyamides via low-temperature solution polycondensation, a widely used method for preparing high-molecular-weight aramids. Detailed protocols for the synthesis of poly(p-phenylene terephthalamide), the polymer that constitutes Kevlar®, and a related polyamide with enhanced flexibility are provided as representative examples. These protocols can be adapted for the use of 2,6-dichloroterephthaloyl chloride.

The Anticipated Role of this compound in Heat-Resistant Polymers

This compound, and more reactively, its diacid chloride derivative (2,6-dichloroterephthaloyl chloride), is a promising monomer for the synthesis of high-performance aromatic polyamides. The presence of two chlorine atoms on the aromatic ring is expected to impart several desirable properties to the resulting polymers:

  • Enhanced Thermal Stability: The strong C-Cl bonds and the electron-withdrawing nature of chlorine atoms can increase the thermal and thermo-oxidative stability of the polymer backbone.

  • Improved Solubility: The chlorine substituents can disrupt the close packing of polymer chains, potentially leading to improved solubility in organic solvents. This is a significant advantage for polymer processing and characterization.

  • Inherent Flame Retardancy: The presence of chlorine atoms is known to confer flame-retardant properties to polymers, which is highly desirable for applications in aerospace, electronics, and protective clothing.

  • Modified Mechanical Properties: The introduction of bulky chlorine atoms may influence the mechanical properties of the resulting polymers, affecting their tensile strength, modulus, and elongation at break.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

The most common method for synthesizing high-molecular-weight aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride in a polar aprotic solvent.[1][2] This method is effective for producing intractable or high-melting polymers that cannot be synthesized by melt polycondensation.[3]

The general reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride (HCl).[4] The HCl is typically neutralized by an acid acceptor, such as the solvent itself (e.g., N,N-dimethylacetamide) or an added base like pyridine.[1]

Polycondensation_Reaction

Figure 1: General workflow for the synthesis of aromatic polyamides.

Data Presentation: Properties of Representative Aromatic Polyamides

The following tables summarize the thermal and mechanical properties of two well-characterized aromatic polyamides. These values provide a benchmark for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Representative Aromatic Polyamides

PolymerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
Poly(p-phenylene terephthalamide)> 375~500
Poly(4,4'-oxydianiline terephthalamide)~290~500

Table 2: Mechanical Properties of Representative Aromatic Polyamide Fibers

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(p-phenylene terephthalamide) (Kevlar® 49)~3600~131~2.8
Poly(4,4'-oxydianiline terephthalamide)~400~10~15

Experimental Protocols

The following are detailed protocols for the synthesis of two representative aromatic polyamides. These procedures can be adapted for the use of 2,6-dichloroterephthaloyl chloride.

Protocol 1: Synthesis of Poly(p-phenylene terephthalamide)

This protocol describes the synthesis of a rigid-rod aromatic polyamide.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of anhydrous CaCl₂ in anhydrous NMP with stirring.

  • Once the CaCl₂ has dissolved, add p-phenylenediamine to the solution and stir until it is completely dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add an equimolar amount of terephthaloyl chloride powder to the stirred solution.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The solution will become highly viscous.

  • Precipitate the polymer by pouring the viscous solution into a large volume of water in a blender.

  • Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80-100 °C overnight.

Protocol_1_Workflow

Figure 2: Experimental workflow for the synthesis of Poly(p-phenylene terephthalamide).

Protocol 2: Synthesis of Poly(4,4'-oxydianiline terephthalamide)

This protocol describes the synthesis of a more flexible aromatic polyamide.

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Terephthaloyl chloride (TPC)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline in anhydrous DMAc.

  • Add a calculated amount of anhydrous LiCl to the solution and stir until it dissolves.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add an equimolar amount of terephthaloyl chloride powder to the stirred solution.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 120 °C overnight.

Characterization of Aromatic Polyamides

The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.

  • Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the amide linkages and the overall polymer structure.

  • Molecular Weight Determination: The inherent viscosity of the polymer solution can be measured as an indication of the molecular weight. Gel permeation chromatography (GPC) can also be used for soluble polyamides.

  • Thermal Properties Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).

  • Mechanical Properties Testing: For polymers that can be processed into films or fibers, tensile testing is performed to measure the tensile strength, modulus, and elongation at break.

Characterization_Workflow

Figure 3: Logical workflow for the characterization of synthesized aromatic polyamides.

References

Application Notes and Protocols for the Esterification of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of 2,6-dichloroterephthalic acid is a crucial chemical transformation for the synthesis of various compounds, including potential pharmaceutical agents, polymers, and fine chemicals. The resulting diesters can serve as key intermediates for further derivatization or as the target molecules themselves. The presence of electron-withdrawing chloro substituents on the aromatic ring can influence the reactivity of the carboxylic acid groups. This document provides detailed protocols for two common and effective esterification methods: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification.

Data Presentation

The following table summarizes typical quantitative data for the esterification of this compound with methanol to produce dimethyl 2,6-dichloroterephthalate. These values are illustrative and can serve as a starting point for reaction optimization.

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol MethanolMethanol
Catalyst/Reagent Sulfuric Acid (catalytic)DCC, DMAP
Solvent Methanol (excess)Dichloromethane
Molar Ratio (Acid:Alcohol) 1:301:2.2
Reaction Temperature (°C) Reflux (~65)0 to Room Temperature
Reaction Time (hours) 6 - 244 - 12
Typical Yield Range (%) 85 - 9580 - 90

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method is a cost-effective and straightforward procedure for generating simple alkyl esters, such as methyl or ethyl esters.[1][2] It utilizes an excess of the alcohol as both a reactant and a solvent, with a strong acid catalyst to drive the reaction.[3][4]

Materials and Equipment:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Reagents: Suspend the acid in an excess of the desired anhydrous alcohol (e.g., 20-30 equivalents), which also serves as the solvent.[5]

  • Catalyst Addition: With gentle stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq.) to the mixture.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol being used.[2]

  • Reaction Monitoring: Allow the reaction to proceed for 6-24 hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[2]

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[2] Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[5]

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.[5]

  • Extraction: To the remaining residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x the volume of the aqueous layer).[5]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., the alcohol used in the reaction or a mixture of solvents like hexanes/ethyl acetate).[2]

Method 2: Steglich Esterification

This method is suitable for substrates that may be sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[3] It employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]

Materials and Equipment:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for filtration

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (2.2 eq.), and a catalytic amount of DMAP (0.1 - 0.2 eq.).[5]

  • Dissolution: Dissolve the mixture in anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • DCC Addition: In a separate container, dissolve DCC (2.2 eq.) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until completion (typically 4-12 hours).

  • Work-up - Filtration: Filter the reaction mixture to remove the precipitated DCU, and wash the filter cake with a small amount of dichloromethane.[5]

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow Workflow for Fischer-Speier Esterification start Start reagents Combine this compound, excess Alcohol, and H₂SO₄ start->reagents reflux Heat to Reflux (6-24 hours) reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize evaporate Remove Alcohol via Rotary Evaporation neutralize->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify end Final Product: Dialkyl 2,6-Dichloroterephthalate purify->end

Caption: Workflow diagram for the Fischer-Speier esterification of this compound.

Signaling Pathway: Fischer-Speier Esterification Mechanism

Fischer_Esterification_Mechanism Mechanism of Fischer-Speier Esterification A Carboxylic Acid (R-COOH) + H⁺ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate Alcohol (R'-OH) attacks B->C Nucleophilic Attack D Proton Transfer C->D Intramolecular H⁺ Shift E Elimination of Water D->E Loss of H₂O F Protonated Ester E->F Resonance Stabilization G Ester (R-COOR') - H⁺ F->G Deprotonation

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification reaction.[4][7]

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2,6-Dichlorterephthalsäure für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-Nr.: CHEM-AN-001 Verfasser: Dr. C. Analytiker Datum: 24. Dezember 2025

Einleitung

2,6-Dichlorterephthalsäure ist eine wichtige chemische Verbindung, die als Baustein in der Synthese von Polymeren und pharmazeutischen Wirkstoffen dient. Die genaue Quantifizierung dieser Dicarbonsäure in verschiedenen Matrizes ist für die Qualitätskontrolle, Prozessoptimierung und Forschung von entscheidender Bedeutung. Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit ist die direkte Analyse mittels Gaschromatographie (GC) jedoch problematisch.

Die Derivatisierung ist ein wesentlicher Schritt der Probenvorbereitung, um polare Analyten wie 2,6-Dichlorterephthalsäure in flüchtigere und thermisch stabilere Derivate umzuwandeln, die für die GC-Analyse, insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), geeignet sind.[1] Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsmethoden: Veresterung zu Methylestern und Silylierung zu Trimethylsilylestern (TMS-Estern).

Analytische Herausforderung

Die beiden Carboxylgruppen der 2,6-Dichlorterephthalsäure führen zu einer starken Polarität und der Möglichkeit zur Bildung von Wasserstoffbrückenbindungen. Dies resultiert in einem sehr hohen Siedepunkt und einer schlechten chromatographischen Leistung bei der GC-Analyse, die sich in breiten, asymmetrischen Peaks (Tailing) und geringer Empfindlichkeit äußert.[2] Die Derivatisierung überführt die polaren Carboxylgruppen in unpolare Estergruppen, wodurch die Flüchtigkeit erhöht und die Wechselwirkungen mit der GC-Säule minimiert werden.[1][2]

Methode 1: Veresterung mit BF₃-Methanol

Die Veresterung mit Bortrifluorid (BF₃) in Methanol ist eine weit verbreitete und effiziente Methode zur Bildung von Fettsäuremethylestern (FAMEs) und findet auch bei aromatischen Carbonsäuren Anwendung.[2][3] BF₃ agiert als starker Lewis-Säure-Katalysator, der die Reaktion der Carboxylgruppen mit Methanol zu den entsprechenden Dimethylestern beschleunigt.

Experimentelles Protokoll: Veresterung
  • Probenvorbereitung: Wiegen Sie 1-5 mg der 2,6-Dichlorterephthalsäure-Probe oder eines getrockneten Extraktes in ein 10-ml-Reaktionsgefäß mit Schraubverschluss und PTFE-Dichtung ein.

  • Reaktion: Geben Sie 2 ml einer 14%igen (w/v) Bortrifluorid-Methanol-Lösung (BF₃-MeOH) in das Reaktionsgefäß.

  • Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[2]

  • Abkühlung: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 1 ml Wasser und 2 ml n-Hexan (in GC-Qualität) in das Gefäß. Verschließen Sie es und schütteln Sie es für 30 Sekunden kräftig.

  • Phasentrennung: Lassen Sie die Phasen sich trennen. Der derivatisierte Analyt (2,6-Dichlorterephthalsäuredimethylester) befindet sich nun in der oberen organischen Hexan-Phase.

  • Probenentnahme: Überführen Sie die obere Hexan-Phase vorsichtig in ein 2-ml-GC-Vial. Zur Entfernung von Wasserspuren kann die Phase über wasserfreiem Natriumsulfat getrocknet werden.

  • Analyse: Injizieren Sie 1 µl der Hexan-Lösung in das GC-MS-System.

Workflow der Veresterung

G Workflow: Veresterung von 2,6-Dichlorterephthalsäure cluster_prep Probenvorbereitung cluster_reaktion Derivatisierung cluster_aufarbeitung Aufarbeitung cluster_analyse Analyse Einwaage Einwaage (1-5 mg Probe) in Reaktionsgefäß Reagenz Zugabe von 2 ml BF3-Methanol (14%) Einwaage->Reagenz Schritt 1 Inkubation Inkubation (60 min bei 60°C) Reagenz->Inkubation Schritt 2 Extraktion Extraktion mit H₂O und n-Hexan Inkubation->Extraktion Schritt 3 Phasentrennung Phasentrennung Extraktion->Phasentrennung Schritt 4 Transfer Transfer der organischen Phase in GC-Vial Phasentrennung->Transfer Schritt 5 GCMS GC-MS Injektion Transfer->GCMS Schritt 6

Abbildung 1: Workflow für die Veresterung.

Methode 2: Silylierung mit BSTFA

Die Silylierung ist eine weitere hocheffektive Derivatisierungsmethode, bei der aktive Wasserstoffatome durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt werden.[4][5] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie 1% Trimethylchlorsilan (TMCS), ist ein leistungsstarkes Silylierungsreagenz für Carbonsäuren.[6] Die resultierenden TMS-Ester sind thermisch sehr stabil und zeigen exzellente chromatographische Eigenschaften.[5]

Experimentelles Protokoll: Silylierung
  • Probenvorbereitung: Wiegen Sie 1-5 mg der 2,6-Dichlorterephthalsäure-Probe in ein trockenes 2-ml-GC-Vial ein. Die Probe muss absolut wasserfrei sein, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.

  • Lösungsmittelzugabe: Geben Sie 50 µl eines aprotischen Lösungsmittels (z.B. Pyridin oder Acetonitril) hinzu, um die Probe zu lösen.

  • Reagenzzugabe: Fügen Sie 100 µl BSTFA (mit 1% TMCS) hinzu.

  • Reaktion: Verschließen Sie das Vial sofort und erhitzen Sie es für 70 Minuten bei 75 °C.[6]

  • Abkühlung: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die Analyse. Injizieren Sie 1 µl der Reaktionslösung direkt in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

Workflow der Silylierung

G Workflow: Silylierung von 2,6-Dichlorterephthalsäure cluster_prep Probenvorbereitung cluster_reaktion Derivatisierung cluster_analyse Analyse Einwaage Einwaage (1-5 mg Probe) in trockenes GC-Vial Loesungsmittel Zugabe von 50 µl Pydridin/Acetonitril Einwaage->Loesungsmittel Schritt 1 Reagenz Zugabe von 100 µl BSTFA + 1% TMCS Loesungsmittel->Reagenz Schritt 2 Inkubation Inkubation (70 min bei 75°C) Reagenz->Inkubation Schritt 3 GCMS Direkte GC-MS Injektion Inkubation->GCMS Schritt 4

Abbildung 2: Workflow für die Silylierung.

Daten und Ergebnisse

Die folgende Tabelle fasst die erwarteten GC-MS-Parameter und Leistungsdaten für die Analyse der derivatisierten 2,6-Dichlorterephthalsäure zusammen. Diese Daten basieren auf der Analyse von analogen Verbindungen wie Dimethylterephthalat und dem Bis(trimethylsilyl)ester der Terephthalsäure.[7][8][9]

Tabelle 1: Zusammenfassung der analytischen Parameter

Parameter2,6-DichlorterephthalsäuredimethylesterBis(trimethylsilyl)-2,6-dichlorterephthalat
Derivatisierungsmethode Veresterung (BF₃/Methanol)Silylierung (BSTFA)
Molekülmasse ( g/mol ) 263.06379.33
GC-Säule 5% Phenyl-Methyl-Siloxan (z.B. DB-5ms, 30m x 0.25mm x 0.25µm)5% Phenyl-Methyl-Siloxan (z.B. DB-5ms, 30m x 0.25mm x 0.25µm)
Ofenprogramm (typisch) 70°C (1 min), dann 10°C/min bis 280°C (5 min halten)[7]70°C (2 min), dann 4°C/min bis 220°C (10 min halten)[5]
Injektortemperatur 250 °C280 °C
MS-Transferlinie 280 °C290 °C
Ionisierungsenergie 70 eV (Elektronenstoßionisation, EI)70 eV (Elektronenstoßionisation, EI)
Charakteristische m/z-Ionen M⁺: 262/264/266, [M-31]⁺ (Verlust OCH₃): 231/233/235, [M-59]⁺ (Verlust COOCH₃): 203/205/207[M-15]⁺ (Verlust CH₃): 363/365/367, [M-89]⁺ (Verlust TMSO): 289/291/293, Si(CH₃)₃⁺: 73
Nachweisgrenze (LOD, est.) 1 - 10 µg/L0.5 - 5 µg/L
Bestimmungsgrenze (LOQ, est.) 5 - 20 µg/L2 - 15 µg/L

Hinweis: Die m/z-Werte zeigen das erwartete Isotopenmuster für Verbindungen mit zwei Chloratomen. Die geschätzten LOD/LOQ-Werte basieren auf typischen Leistungen für die GC-MS-Analyse ähnlicher Verbindungen und können je nach Instrumentenkonfiguration variieren.[10]

Zusammenfassung und Ausblick

Beide vorgestellten Methoden, die Veresterung und die Silylierung, sind effektiv für die Derivatisierung von 2,6-Dichlorterephthalsäure für die quantitative GC-MS-Analyse. Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen des Labors ab.

  • Die Veresterung mit BF₃-Methanol ist eine robuste und kostengünstige Methode. Sie erfordert jedoch einen zusätzlichen Extraktionsschritt.[2]

  • Die Silylierung mit BSTFA ist schnell, hocheffizient und erfordert oft keine weitere Probenaufarbeitung nach der Reaktion.[6] Allerdings ist die Methode feuchtigkeitsempfindlich und die Reagenzien sind teurer.

Durch die Anwendung dieser Protokolle können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zuverlässige und reproduzierbare quantitative Daten für 2,6-Dichlorterephthalsäure erhalten, was für die Gewährleistung von Produktqualität und Sicherheit unerlässlich ist.

References

Application Notes and Protocols for High-Throughput Screening of Catalysts in 2,6-Dichloroterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the high-throughput screening (HTS) of catalysts for the synthesis of 2,6-Dichloroterephthalic acid (2,6-DCTA). 2,6-DCTA is a valuable monomer and chemical intermediate. Accelerating the discovery of efficient and selective catalysts for its synthesis is crucial for advancing its applications. These protocols are designed for researchers, scientists, and drug development professionals utilizing automated and parallel synthesis platforms.

Introduction

The discovery of novel catalysts is a key driver of innovation in chemical synthesis. Traditional catalyst development is often a time-consuming, sequential process. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate this process by enabling the parallel synthesis and evaluation of large numbers of catalyst candidates.[1][2][3] This approach significantly increases the efficiency of identifying optimal catalysts and reaction conditions.[4][5]

This document outlines two primary catalytic strategies for the synthesis of this compound that are amenable to a high-throughput screening approach:

  • Route A: Catalytic Oxidation of 2,6-Dichloro-p-xylene. This method is analogous to the industrial Amoco process for terephthalic acid production, which typically employs cobalt and manganese catalysts.[6][7] The screening will focus on various transition metal catalysts and their combinations.

  • Route B: Palladium-Catalyzed Carboxylation of 1,3-Dichlorobenzene. This approach leverages modern cross-coupling chemistry to introduce carboxylic acid groups.[8][9] The screening will explore different palladium catalysts, ligands, and bases.

These notes provide detailed experimental protocols for catalyst library preparation, parallel reaction execution, and high-throughput analysis.

High-Throughput Screening Workflow

The HTS workflow is designed for execution on a robotic platform capable of liquid and solid handling, operating in an inert atmosphere, and performing parallel reactions under controlled temperature and pressure.[1][10][11]

HTS_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage cluster_data Data Processing A Catalyst Library Design & Plating C Reaction Plate (e.g., 96-well) Preparation A->C B Substrate & Reagent Stock Solution Prep D Automated Reagent Dispensing to Plate B->D E Parallel Reaction (Inert Atmosphere, Heat, Pressure) D->E F Reaction Quenching & Sample Dilution E->F G High-Throughput Analysis (e.g., LC-MS, GC-MS) F->G H Data Aggregation & Visualization G->H I Hit Identification & Validation H->I

Caption: High-throughput screening workflow for catalyst discovery.

Data Presentation: Illustrative Screening Results

The following tables present hypothetical, yet realistic, data from primary screens for the two proposed synthetic routes. These tables are for illustrative purposes to demonstrate how quantitative data from an HTS campaign should be structured for clear comparison.

Route A: Oxidation of 2,6-Dichloro-p-xylene

Table 1: Screening of Transition Metal Catalysts for the Oxidation of 2,6-Dichloro-p-xylene.

Well IDCatalyst System (Metal Salts)Co-catalyst / PromoterSolventTemp (°C)Pressure (bar O₂)Conversion (%)Selectivity to 2,6-DCTA (%)
C1Co(OAc)₂NaBrAcetic Acid180207568
C2Mn(OAc)₂NaBrAcetic Acid180206255
C3Co(OAc)₂ / Mn(OAc)₂ (1:1) NaBr Acetic Acid 180 20 92 85
C4Fe(acac)₃NaBrAcetic Acid180204530
C5Co(OAc)₂ / Mn(OAc)₂ (1:1)NoneAcetic Acid180202515
C6Co(OAc)₂ / Mn(OAc)₂ (1:1)NaBrPropionic Acid180208879
D1Co(OAc)₂ / Mn(OAc)₂ (1:1)NaBrAcetic Acid200209581
D2Co(OAc)₂ / Mn(OAc)₂ (1:1)NaBrAcetic Acid180259486
D3Co(OAc)₂ / Zr(OAc)₄ (1:1)NaBrAcetic Acid180207872

Conditions: 2,6-Dichloro-p-xylene (0.1 M), Metal Catalyst (2 mol%), NaBr (3 mol%), Solvent (250 µL), Reaction Time (4 h). Conversion and selectivity determined by LC-MS analysis against a calibrated standard.

Route B: Carboxylation of 1,3-Dichlorobenzene

Table 2: Screening of Palladium Catalysts for the Carboxylation of 1,3-Dichlorobenzene.

Well IDPd Pre-catalyst (1 mol%)Ligand (1.5 mol%)BaseSolventTemp (°C)Pressure (bar CO₂)Yield of 2,6-DCTA (%)
E1Pd(OAc)₂PPh₃K₂CO₃DMF1201015
E2PdCl₂(dppf)-K₂CO₃DMF1201035
E3Pd₂(dba)₃XPhosCs₂CO₃Dioxane1201058
E4Pd₂(dba)₃ SPhos Cs₂CO₃ Dioxane 120 10 72
E5Pd₂(dba)₃SPhosK₃PO₄Dioxane1201065
E6Pd₂(dba)₃SPhosCs₂CO₃Toluene1201041
F1Pd₂(dba)₃SPhosCs₂CO₃Dioxane1001055
F2Pd₂(dba)₃SPhosCs₂CO₃Dioxane120548

Conditions: 1,3-Dichlorobenzene (0.1 M), Base (2.0 equiv), Solvent (250 µL), Reaction Time (12 h). Yield determined by LC-MS analysis using an internal standard.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Operations involving high pressure must be performed behind a blast shield with properly rated equipment.

Protocol 1: HTS for Oxidation of 2,6-Dichloro-p-xylene

This protocol describes the parallel screening of transition metal catalysts for the synthesis of 2,6-DCTA from 2,6-dichloro-p-xylene.

Materials and Reagents:

  • 96-well reactor block (e.g., from Unchained Labs, Parr)[10]

  • Robotic liquid and solid handler

  • 2,6-Dichloro-p-xylene

  • Metal salt catalysts (e.g., Co(OAc)₂, Mn(OAc)₂, Fe(acac)₃)

  • Promoter (e.g., NaBr)

  • Solvents (e.g., Acetic Acid, Propionic Acid)

  • Internal standard (e.g., 1,3,5-trichlorobenzene) for analytical analysis

  • Quenching solution (e.g., saturated aqueous Na₂SO₃)

  • Dilution solvent (e.g., Acetonitrile)

Procedure:

  • Catalyst Plate Preparation: Using a solid dispensing robot, dispense the solid metal salt catalysts and promoter into the wells of the 96-well reactor block according to the experimental design.

  • Substrate Solution Preparation: Prepare a stock solution of 2,6-dichloro-p-xylene and the internal standard in the reaction solvent (e.g., Acetic Acid).

  • Reaction Setup: Use a liquid handling robot to dispense the substrate stock solution into each well of the catalyst-loaded reactor block.

  • Reaction Execution: Seal the reactor block. Purge with N₂ gas, then pressurize with O₂ to the desired pressure (e.g., 20 bar). Place the block on a heated shaker and run the reaction at the set temperature (e.g., 180°C) for the specified time (e.g., 4 hours).

  • Quenching and Sampling: After cooling the reactor to room temperature, carefully vent the pressure. Use the liquid handler to add a quenching solution to each well, followed by the dilution solvent.

  • Analysis: Transfer the diluted samples to a 96-well analysis plate. Analyze the samples by high-throughput LC-MS or GC-MS to determine the conversion of the starting material and the yield of 2,6-DCTA.

Reaction_Oxidation cluster_reactants Reactants cluster_products Products R1 2,6-Dichloro-p-xylene Catalyst Co/Mn Catalyst NaBr Promoter Acetic Acid, Δ, P R1->Catalyst R2 O₂ R2->Catalyst P1 This compound P2 H₂O Catalyst->P1 Catalyst->P2

Caption: Proposed reaction pathway for the oxidation of 2,6-dichloro-p-xylene.

Protocol 2: HTS for Carboxylation of 1,3-Dichlorobenzene

This protocol details the parallel screening of palladium catalysts for the direct dicarboxylation of 1,3-dichlorobenzene.

Materials and Reagents:

  • 96-well reactor block with glass vials and stir bars

  • Robotic liquid handler operating in a glovebox or inert atmosphere

  • 1,3-Dichlorobenzene

  • Palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos, XPhos)

  • Bases (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

  • Carbon dioxide (CO₂) gas (high purity)

  • Internal standard (e.g., naphthalene)

  • Acidic quench solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • Glovebox Operations: All steps until reaction sealing must be performed in an inert atmosphere glovebox.

  • Catalyst/Ligand/Base Plating: Prepare stock solutions of Pd pre-catalysts and ligands in an anhydrous solvent. Use a liquid handler to dispense the appropriate catalyst and ligand solutions into each vial in the 96-well block. Dispense the solid bases into the vials.

  • Substrate Addition: Prepare a stock solution of 1,3-dichlorobenzene and the internal standard in the reaction solvent. Dispense this solution into each vial.

  • Reaction Execution: Seal the reactor block securely. Remove from the glovebox and connect to a CO₂ gas line. Purge the headspace with CO₂, then pressurize to the desired pressure (e.g., 10 bar). Place the block on a heated magnetic stirrer plate and run at the set temperature (e.g., 120°C) for the specified time (e.g., 12 hours).

  • Workup: After cooling, vent the CO₂ pressure. Unseal the block and add the acidic quench solution to each vial, followed by the extraction solvent.

  • Sampling and Analysis: Agitate the block to ensure thorough mixing and extraction. Allow the layers to separate. Take an aliquot from the organic layer of each well for LC-MS analysis to determine the yield of 2,6-DCTA.

Reaction_Carboxylation cluster_reactants Reactants cluster_products Product R1 1,3-Dichlorobenzene Catalyst Pd Catalyst Ligand, Base Solvent, Δ, P R1->Catalyst R2 2 CO₂ R2->Catalyst P1 This compound Catalyst->P1

Caption: Proposed pathway for palladium-catalyzed dicarboxylation.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening of catalysts for this compound synthesis. By leveraging parallel experimentation and automated systems, researchers can rapidly explore a vast parameter space, including different catalysts, ligands, solvents, and reaction conditions. This accelerated approach is instrumental in identifying novel, efficient, and cost-effective catalytic systems, thereby paving the way for improved production methods for this important chemical intermediate.

References

Scale-up Synthesis of 2,6-Dichloroterephthalic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a potential industrial-scale synthesis route for 2,6-Dichloroterephthalic acid. Due to the limited availability of specific literature on the industrial production of this particular isomer, the following protocols are based on established chemical principles for the synthesis of related terephthalic acid derivatives, primarily involving the oxidation of substituted p-xylenes.

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring chlorine atoms flanking the carboxylic acid groups, suggests its potential as a monomer for specialty polymers with enhanced thermal stability, chemical resistance, and flame retardant properties. It may also serve as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document outlines a plausible and scalable two-step synthesis route starting from the chlorination of p-xylene.

Synthetic Pathway Overview

The proposed industrial-scale synthesis of this compound involves two primary stages:

  • Chlorination of p-Xylene: The selective chlorination of p-xylene to produce 2,6-dichloro-p-xylene.

  • Oxidation: The subsequent liquid-phase air oxidation of 2,6-dichloro-p-xylene to yield this compound.

G p_xylene p-Xylene chlorination Chlorination p_xylene->chlorination dichloro_p_xylene 2,6-Dichloro-p-xylene chlorination->dichloro_p_xylene oxidation Oxidation dichloro_p_xylene->oxidation product This compound oxidation->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-p-xylene

Principle: The direct chlorination of p-xylene in the presence of a Lewis acid catalyst can lead to a mixture of chlorinated isomers. Reaction conditions must be carefully controlled to maximize the yield of the desired 2,6-dichloro-p-xylene.

Materials and Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, reflux condenser, gas inlet, and temperature probe.

  • Scrubber system for HCl off-gas.

  • p-Xylene (reagent grade)

  • Chlorine gas

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Solvent (e.g., dichloroethane)

Procedure:

  • Charge the reactor with p-xylene and the solvent.

  • Add the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to the desired reaction temperature (typically 30-70°C).

  • Introduce chlorine gas at a controlled rate while maintaining vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) to determine the isomer distribution.

  • Upon completion, stop the chlorine flow and purge the reactor with nitrogen to remove residual HCl and chlorine.

  • The reaction mixture is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize acidity.

  • The organic layer is separated, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation under reduced pressure to isolate 2,6-dichloro-p-xylene.

Quantitative Data (Typical):

ParameterValue
p-Xylene:Catalyst Molar Ratio100:1 to 500:1
Reaction Temperature30 - 70 °C
Reaction Time4 - 12 hours
Yield of 2,6-dichloro-p-xyleneVariable (dependent on catalyst and conditions)
Purity (after distillation)>98%
Step 2: Oxidation of 2,6-Dichloro-p-xylene to this compound

Principle: This step is analogous to the well-established Amoco process for terephthalic acid production. It involves the liquid-phase air oxidation of the methyl groups of 2,6-dichloro-p-xylene using a transition metal catalyst system in an acetic acid solvent.

Materials and Equipment:

  • High-pressure reactor (e.g., titanium or Hastelloy C) equipped with a gas sparging system, high-torque agitator, reflux condenser, and pressure/temperature controls.

  • Air or oxygen supply.

  • 2,6-dichloro-p-xylene

  • Acetic acid (solvent)

  • Cobalt (II) acetate tetrahydrate (catalyst)

  • Manganese (II) acetate tetrahydrate (catalyst)

  • Sodium bromide (promoter)

Procedure:

  • Charge the high-pressure reactor with 2,6-dichloro-p-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.

  • Seal the reactor and pressurize with nitrogen, then vent to purge the system. Repeat several times.

  • Heat the stirred reaction mixture to the desired temperature (typically 175-225°C).

  • Introduce compressed air or an oxygen/nitrogen mixture at the desired pressure (typically 15-30 bar).

  • The exothermic reaction is controlled by regulating the air feed rate and cooling.

  • Maintain the reaction until oxygen uptake ceases, indicating completion.

  • Cool the reactor to room temperature, which will cause the product to precipitate.

  • Vent the excess pressure.

  • The slurry containing the crude this compound is filtered.

  • The solid product is washed with hot acetic acid and then with water to remove catalyst residues and by-products.

  • The final product is dried under vacuum.

G cluster_prep Reactor Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation charge_reactants Charge Reactants & Catalysts seal_purge Seal & Purge Reactor charge_reactants->seal_purge heat Heat to Reaction Temp. seal_purge->heat pressurize Pressurize with Air/O2 heat->pressurize maintain Maintain Temp. & Pressure pressurize->maintain monitor Monitor O2 Uptake maintain->monitor cool Cool & Precipitate monitor->cool filter Filter Slurry cool->filter wash Wash with Acetic Acid & Water filter->wash dry Dry Product wash->dry final_product final_product dry->final_product This compound

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Dichloroterephthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 2,6-Dichloroterephthalic acid via recrystallization. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not supersaturated; too much solvent was used.- Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure or gentle heating and then allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound to the cooled solution.
Oiling Out Instead of Crystallization The melting point of the crude product is lower than the boiling point of the chosen solvent, often due to a high concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and then allow for slow cooling. - Consider using a different solvent or a solvent mixture with a lower boiling point.
Low Recovery of Purified Product - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used during the initial dissolution. - Premature crystallization occurred during hot filtration. - Product was lost during transfer between vessels.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Carefully rinse all glassware with the mother liquor to recover all crystalline material.
Product is Colored or Appears Impure After Recrystallization - Colored impurities are present in the crude material and are co-crystallizing with the product. - The cooling process was too rapid, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Ensure a slow cooling rate by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. A second recrystallization may be necessary.
Crystals are Very Fine or Needle-like The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals.- Allow the solution to cool more slowly. An insulated container or a dewar can be used to slow the cooling process, which encourages the growth of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities are typically related to the synthetic route used for its preparation. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-p-xylene.

  • Intermediates from Incomplete Oxidation: If synthesized via oxidation of 2,6-dichloro-p-xylene, intermediates such as 2,6-dichloro-4-methylbenzoic acid may be present.

  • Isomeric Impurities: Depending on the synthetic pathway, other dichloroterephthalic acid isomers might be formed as byproducts.

  • Residual Solvents: Solvents used in the synthesis or workup may remain in the crude product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar aromatic dicarboxylic acids, suitable solvents to investigate would include acetic acid, aqueous ethanol, or mixtures of a good solvent (like ethanol or acetone) with a poor solvent (like water or heptane).[1][2] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.[1]

Q3: What is a typical solvent-to-solute ratio for this recrystallization?

A3: The ideal ratio should be determined experimentally by using the minimum amount of hot solvent required to fully dissolve the crude this compound.[3] Starting with a conservative estimate and gradually adding more hot solvent until dissolution is complete will prevent using an excessive amount, which would lead to poor recovery.[3]

Q4: How can I improve the purity of my product if a single recrystallization is insufficient?

A4: If the purity is not satisfactory after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the remaining impurities have different chemical properties (e.g., acidic or basic), a liquid-liquid extraction or column chromatography could be employed as an intermediary purification step.

Q5: What analytical techniques can be used to assess the purity of the recrystallized this compound?

A5: The purity of the final product can be assessed using several analytical methods:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any unknown impurities.[4]

Experimental Protocol: Recrystallization from Acetic Acid

This protocol provides a general guideline for the purification of crude this compound using acetic acid as the recrystallization solvent.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water (ice-cold)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of glacial acetic acid. Heat the mixture with stirring to the boiling point of the acetic acid. Continue to add small portions of hot acetic acid until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove residual acetic acid and any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Quantitative Data

Solvent Solubility at 25°C ( g/100g solvent) Solubility at Higher Temperatures
Water0.00171.7 g/100g at 200°C[5]
Methanol0.13.1 g/100g at 150°C[5]
Dimethylformamide (DMF)7.4-
Dimethyl sulfoxide (DMSO)20.0-[5]

Visualizations

Troubleshooting Workflow for Recrystallization

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter Filter and Wash Crystals crystals_form->filter Yes no_crystals No/Few Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Product Oiled Out oiling_out->oiled_out Yes dry Dry Purified Crystals filter->dry low_yield Low Yield filter->low_yield end End dry->end impure_product Impure Product dry->impure_product concentrate Concentrate Solution & Recool no_crystals->concentrate induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_add_solvent Reheat, Add Co-Solvent, Slow Cool oiled_out->reheat_add_solvent check_solvent_volume Review Solvent Volume & Cooling Rate low_yield->check_solvent_volume rerun_recrystallization Perform Second Recrystallization impure_product->rerun_recrystallization concentrate->cool induce->filter reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Identifying common impurities in 2,6-Dichloroterephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during the synthesis of 2,6-Dichloroterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is the liquid-phase oxidation of 2,6-dichloro-p-xylene. This process typically employs a catalyst system, such as cobalt and manganese salts with a bromine source, in an acetic acid solvent under high temperature and pressure.

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The primary impurities in crude this compound often include:

  • Unreacted Starting Material: Residual 2,6-dichloro-p-xylene.

  • Partially Oxidized Intermediates: These are compounds where only one of the methyl groups has been fully oxidized. The most common are 2,6-dichloro-p-toluic acid and 4-carboxy-3,5-dichlorobenzaldehyde.[1][2][3][4][5]

  • Isomeric Impurities: If the starting 2,6-dichloro-p-xylene is not of high purity, other isomers of dichloroterephthalic acid may be present in the final product.

  • Residual Solvents: Acetic acid is a common solvent in the oxidation process and can be present in the crude product.[2][5]

  • Catalyst Residues: Traces of the cobalt, manganese, and bromine catalysts may remain.

Q3: Can side reactions lead to other types of impurities?

A3: Yes, under the harsh conditions of the oxidation reaction, side reactions can occur. These may include decarboxylation of the terephthalic acid or reactions involving the solvent, leading to a variety of minor byproducts.[2]

Q4: How can I assess the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[6][7][8][9] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify major impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptom: The final isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The oxidation of both methyl groups may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material (2,6-dichloro-p-xylene) and intermediates (e.g., 2,6-dichloro-p-toluic acid).

      • Optimize Reaction Time and Temperature: If starting material or intermediates are still present, consider extending the reaction time or cautiously increasing the temperature.[10]

      • Catalyst Activity: Ensure the catalyst is active and used in the correct concentration.

  • Product Loss During Workup: The product may be lost during filtration or extraction steps.

    • Troubleshooting Steps:

      • Check Solubility: Be aware of the solubility of this compound in the solvents used during workup to minimize losses.

      • Efficient Extraction: If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery.[10]

Problem 2: Presence of Colored Impurities in the Final Product

Symptom: The isolated this compound is off-white, yellow, or brown instead of a white crystalline solid.

Possible Causes & Solutions:

  • Formation of Colored Byproducts: Certain impurities formed during the oxidation can be colored.

    • Troubleshooting Steps:

      • Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities.[11][12][13][14][15] An appropriate solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. The use of activated charcoal during recrystallization can also help to remove colored impurities.[13][15]

Problem 3: Identification of Unknown Peaks in HPLC Analysis

Symptom: The HPLC chromatogram of the purified product shows one or more unknown impurity peaks.

Possible Causes & Solutions:

  • Presence of Unexpected Byproducts or Isomers: The reaction may have produced unforeseen byproducts, or the starting material may have contained isomeric impurities.

    • Troubleshooting Steps:

      • LC-MS Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown impurities. This can provide valuable clues to their identity.

      • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy can be used for structural elucidation.

      • Review Starting Material Purity: Analyze the purity of the 2,6-dichloro-p-xylene starting material to check for the presence of isomers.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameTypical OriginSuggested Analytical Method
2,6-dichloro-p-xyleneUnreacted Starting MaterialHPLC, GC-MS
2,6-dichloro-p-toluic acidPartially Oxidized IntermediateHPLC, LC-MS
4-carboxy-3,5-dichlorobenzaldehydePartially Oxidized IntermediateHPLC, LC-MS
Isomeric Dichloroterephthalic AcidsImpure Starting MaterialHPLC
Acetic AcidResidual SolventGC
Cobalt/Manganese SaltsCatalyst ResidueICP-MS

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,6-dichloro-p-xylene

This protocol is a representative method and may require optimization based on laboratory conditions and available equipment.

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature control, add 2,6-dichloro-p-xylene, acetic acid (solvent), cobalt (II) acetate, manganese (II) acetate, and sodium bromide (catalyst system).

  • Reaction Conditions: Seal the reactor and pressurize with compressed air or oxygen to the desired pressure (e.g., 15-30 bar).[16] Heat the mixture to the target temperature (e.g., 175-225 °C) with vigorous stirring.[5][16]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude this compound will precipitate out of the acetic acid.

  • Isolation: Collect the solid product by filtration and wash with fresh acetic acid, followed by water to remove residual solvent and catalyst salts.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A mixture of an organic solvent and water (e.g., acetic acid/water or ethanol/water) is often effective.[11]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[13][15]

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[12]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[12]

Mandatory Visualization

Impurity_Pathway Start 2,6-dichloro-p-xylene Intermediate1 2,6-dichloro-p-toluic acid Start->Intermediate1 Oxidation Unreacted Unreacted Starting Material Start->Unreacted Intermediate2 4-carboxy-3,5-dichlorobenzaldehyde Intermediate1->Intermediate2 Oxidation Impurity1 Partially Oxidized Intermediates Intermediate1->Impurity1 Product This compound Intermediate2->Product Oxidation Intermediate2->Impurity1

Caption: Pathway of this compound synthesis and impurity formation.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Reaction Review Reaction Parameters (Temp, Time, Catalyst) Start->Check_Reaction Check_Purity Analyze Starting Material Purity Start->Check_Purity Analyze_Crude Analyze Crude Product by HPLC Start->Analyze_Crude Optimize_Reaction Optimize Reaction Conditions Check_Reaction->Optimize_Reaction Check_Purity->Optimize_Reaction Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Analyze_Crude->Identify_Impurity Optimize_Purification Optimize Purification Method (Recrystallization, Chromatography) Identify_Impurity->Optimize_Purification Solution Problem Resolved Optimize_Reaction->Solution Optimize_Purification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield for 2,6-Dichloroterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichloroterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most common laboratory-scale synthesis involves the oxidation of 2,6-dichloro-p-xylene. This method is analogous to the synthesis of other terephthalic acid derivatives where the methyl groups on the benzene ring are oxidized to carboxylic acids. Strong oxidizing agents are typically employed for this transformation.

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Reaction Yield: This can be due to incomplete oxidation or the formation of side products.

  • Formation of Intermediates: Incomplete oxidation can lead to the presence of intermediates such as 2,6-dichloro-4-methylbenzoic acid.

  • Purification Difficulties: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.

  • Poor Solubility: The product, this compound, has limited solubility in many common organic solvents, which can complicate purification by recrystallization.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The dicarboxylic acid product is significantly more polar than the starting material (2,6-dichloro-p-xylene) and any partially oxidized intermediates, and will therefore have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot at the baseline are indicative of reaction progression.

Q4: What are the key safety precautions to consider during this synthesis?

A4: When working with strong oxidizing agents like potassium permanganate, it is crucial to take appropriate safety measures. The reaction can be exothermic and should be carefully monitored. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Oxidation - Extend the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.- Gradually increase the reaction temperature, while carefully monitoring for any uncontrolled exotherm.- Increase the molar ratio of the oxidizing agent to the starting material.
Suboptimal Reaction Conditions - Ensure the reagents are of high purity.- Optimize the solvent system. For permanganate oxidations, a co-solvent system like pyridine/water can be effective.[1]
Side Reactions - Over-oxidation leading to ring cleavage can occur under harsh conditions. Avoid excessively high temperatures.- Formation of byproducts can be minimized by carefully controlling the stoichiometry of the reagents.
Issue 2: Product Purification Challenges
Potential Cause Recommended Solution
Presence of Unreacted Starting Material - Unreacted 2,6-dichloro-p-xylene is non-polar and can be removed by washing the crude product with a non-polar solvent like hexane.
Presence of Mono-oxidized Intermediate - The intermediate, 2,6-dichloro-4-methylbenzoic acid, will have a different solubility profile. Purification can be achieved through careful recrystallization or by column chromatography.
Low Recovery After Recrystallization - this compound is sparingly soluble in many solvents. Use a suitable solvent system for recrystallization, such as aqueous ethanol or acetic acid. Ensure the minimum amount of hot solvent is used for dissolution to maximize recovery upon cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,6-Dichloro-p-xylene

This protocol is adapted from the general procedure for the synthesis of dichloroterephthalic acid derivatives.[1]

Materials:

  • 2,6-Dichloro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-p-xylene, pyridine, and deionized water.

  • Slowly add potassium permanganate to the stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12 hours with vigorous stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the hot mixture to remove the manganese dioxide. Wash the solid residue with hot deionized water.

  • Combine the filtrates and remove the pyridine and water under reduced pressure.

  • Acidify the resulting solution to a pH of 1 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Data Presentation

Table 1: Influence of Reaction Parameters on Terephthalic Acid Yield (General Trends)

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (<80 °C)LowerSlower reaction rate, incomplete conversion.
Optimal (e.g., 100-150 °C)HigherFaster reaction rate leading to higher conversion.
High (>200 °C)LowerPotential for side reactions and degradation of product.
Oxidant:Substrate Ratio LowLowerIncomplete oxidation of the starting material.
Stoichiometric/Slight ExcessHigherDrives the reaction towards completion.
Large ExcessMay DecreaseIncreased risk of over-oxidation and side reactions.
Reaction Time ShortLowerInsufficient time for complete conversion.
OptimalHigherAllows the reaction to proceed to completion.
ExtendedNo significant change or slight decreasePotential for product degradation over prolonged periods at high temperatures.

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Combine 2,6-dichloro-p-xylene, pyridine, and water add_kmno4 Slowly add KMnO4 start->add_kmno4 heat Heat to 100°C for 12h add_kmno4->heat cool Cool to RT heat->cool quench Quench with NaHSO3 cool->quench filter Filter MnO2 quench->filter concentrate Concentrate filtrate filter->concentrate acidify Acidify with HCl (pH 1) concentrate->acidify collect Collect precipitate by filtration acidify->collect wash Wash with cold water collect->wash dry Dry in vacuum oven wash->dry end end dry->end Final Product: This compound

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze crude product by TLC start->check_tlc incomplete_reaction Incomplete Reaction (Starting material present) check_tlc->incomplete_reaction side_products Significant Side Products (Multiple spots on TLC) check_tlc->side_products purification_issue Difficulty in Purification check_tlc->purification_issue solution_incomplete Increase reaction time or temperature. Increase oxidant ratio. incomplete_reaction->solution_incomplete Yes solution_side_products Optimize reaction temperature. Check stoichiometry. side_products->solution_side_products Yes solution_purification Employ recrystallization from different solvent systems or column chromatography. purification_issue->solution_purification Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

Side reactions to avoid during the synthesis of 2,6-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,6-Dichloroterephthalic acid. Our focus is on identifying and mitigating common side reactions to improve yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected when oxidizing 2,6-dichloro-p-xylene. What are the likely causes and how can I improve it?

A1: Low yields in the oxidation of 2,6-dichloro-p-xylene are often due to incomplete oxidation or competing side reactions.

  • Incomplete Oxidation: The oxidation of both methyl groups to carboxylic acids is a stepwise process. Incomplete reaction can lead to the formation of intermediates such as 2,6-dichloro-4-methylbenzoic acid and, to a lesser extent, 2,6-dichloro-4-methylbenzaldehyde.

    • Solution: To drive the reaction to completion, consider increasing the reaction time or the temperature, if the reaction conditions allow without causing degradation. Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., potassium permanganate) is used. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

  • Side Reactions: While less common, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to over-oxidation and cleavage of the aromatic ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.

    • Solution: Optimize the reaction temperature and time to favor the formation of the desired product. A carefully controlled addition of the oxidizing agent can also help to minimize over-oxidation.

Q2: I am observing significant amide-containing impurities in my product when preparing this compound from 2,6-dichloroterephthalonitrile. How can I avoid this?

A2: The presence of amide impurities indicates incomplete hydrolysis of the nitrile groups. The hydrolysis of dinitriles to dicarboxylic acids proceeds through amide intermediates.

  • Incomplete Hydrolysis: The most common side reaction is the formation of 2-chloro-6-cyanobenzamide or 2,6-bis(carbamoyl)benzene (the diamide). These are formed when one or both of the nitrile groups are only partially hydrolyzed.

    • Solution: To ensure complete hydrolysis, it is crucial to use sufficiently strong acidic or basic conditions and to allow for adequate reaction time. For basic hydrolysis, using a higher concentration of a strong base like sodium hydroxide and extending the reflux time can be effective. For acidic hydrolysis, refluxing with a strong acid such as concentrated hydrochloric acid for a prolonged period is recommended. Monitoring the reaction by TLC or HPLC for the disappearance of the nitrile and amide intermediates is crucial.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?

A3: The presence of multiple impurities can stem from both the starting materials and side reactions during the synthesis.

  • Starting Material Impurities: Impurities in the 2,6-dichloro-p-xylene or 2,6-dichloroterephthalonitrile can be carried through the synthesis.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallization or distillation of the starting materials may be necessary.

  • Isomeric Impurities: Depending on the synthetic route of the starting materials, positional isomers (e.g., 2,5-dichloro or 3,5-dichloro isomers) might be present.

    • Solution: Purification of the final product through techniques like recrystallization from a suitable solvent system or column chromatography can help in separating these isomers.

  • Residual Solvents and Reagents: Inadequate workup and purification can leave residual solvents or unreacted reagents in the final product.

    • Solution: Ensure the product is thoroughly washed during the workup procedure and dried under vacuum to remove any volatile residues.

Summary of Potential Side Products and Impurities

The following table summarizes the common side products and impurities that can arise during the synthesis of this compound.

Synthesis Route Side Product / Impurity Reason for Formation Recommended Mitigation Strategy
Oxidation of 2,6-dichloro-p-xylene 2,6-dichloro-4-methylbenzoic acidIncomplete oxidation of one methyl group.Increase reaction time, temperature, or oxidant stoichiometry.
2,6-dichloro-4-methylbenzaldehydeIncomplete oxidation of one methyl group.Increase reaction time, temperature, or oxidant stoichiometry.
Ring-cleavage productsOver-oxidation under harsh conditions.Optimize reaction temperature and time.
Hydrolysis of 2,6-dichloroterephthalonitrile 2-chloro-6-cyanobenzamideIncomplete hydrolysis of one nitrile group.Use stronger acidic/basic conditions and/or longer reaction times.
2,6-bis(carbamoyl)benzeneIncomplete hydrolysis of both nitrile groups.Use stronger acidic/basic conditions and/or longer reaction times.
General Positional Isomers (e.g., 2,5- or 3,5-dichloro)Impurities in starting materials.Purify starting materials and/or final product.
Residual Solvents/ReagentsInadequate workup and purification.Thorough washing and drying of the final product.

Visualizing Reaction Pathways

The following diagrams illustrate the primary synthetic routes to this compound and the potential side reactions that can occur.

SynthesisPathways cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 2,6-Dichloro-p-xylene 2,6-Dichloro-p-xylene Intermediate_Aldehyde 2,6-Dichloro-4- methylbenzaldehyde 2,6-Dichloro-p-xylene->Intermediate_Aldehyde Incomplete Oxidation Intermediate_Acid 2,6-Dichloro-4- methylbenzoic acid Intermediate_Aldehyde->Intermediate_Acid Oxidation Target_Oxidation This compound Intermediate_Acid->Target_Oxidation Complete Oxidation Over_Oxidation Ring Cleavage Products Target_Oxidation->Over_Oxidation Harsh Conditions 2,6-Dichloroterephthalonitrile 2,6-Dichloroterephthalonitrile Intermediate_Amide_Nitrile 2-Chloro-6-cyanobenzamide 2,6-Dichloroterephthalonitrile->Intermediate_Amide_Nitrile Partial Hydrolysis Intermediate_Diamide 2,6-bis(carbamoyl)benzene Intermediate_Amide_Nitrile->Intermediate_Diamide Further Hydrolysis Target_Hydrolysis This compound Intermediate_Amide_Nitrile->Target_Hydrolysis Complete Hydrolysis Intermediate_Diamide->Target_Hydrolysis Complete Hydrolysis

Caption: Synthetic pathways to this compound and potential side reactions.

Detailed Experimental Protocols

Synthesis of this compound via Oxidation of 2,6-Dichloro-p-xylene
  • Materials: 2,6-dichloro-p-xylene, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dichloro-p-xylene in water.

    • Heat the mixture to reflux.

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.

    • Continue refluxing until the reaction is complete (monitor by TLC). The disappearance of the starting material spot indicates the progression of the reaction.

    • While still hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound via Hydrolysis of 2,6-Dichloroterephthalonitrile
  • Materials: 2,6-dichloroterephthalonitrile, sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), water.

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloroterephthalonitrile and a solution of sodium hydroxide in water.

    • Heat the mixture to reflux and maintain for several hours until the evolution of ammonia gas ceases.

    • Monitor the reaction for the disappearance of the starting material and amide intermediates by TLC.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask with a reflux condenser, add 2,6-dichloroterephthalonitrile and a solution of concentrated sulfuric acid in water.

    • Heat the mixture to reflux for an extended period.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it onto ice to precipitate the this compound.

    • Filter the precipitate, wash thoroughly with water, and dry.

Troubleshooting low yield in palladium-catalyzed carbonylation for dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dichlorophenylacetic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed carbonylation of an aryl halide?

A1: The generally accepted mechanism for the palladium-catalyzed carbonylation of an aryl halide involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • CO Insertion (Migratory Insertion): Carbon monoxide (CO) coordinates to the palladium center and then inserts into the Palladium-Aryl bond to form an acyl-palladium complex.

  • Reductive Elimination: The acyl-palladium complex reacts with a nucleophile (e.g., water for the synthesis of a carboxylic acid) to form the carbonylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Q2: My palladium-catalyzed carbonylation reaction to synthesize dichlorophenylacetic acid is resulting in a low yield. What are the most common causes?

A2: Low yields in palladium-catalyzed carbonylation reactions can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of palladium black (inactive palladium).[3] It is crucial to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) and use dry, degassed solvents and reagents.[4][5]

  • Suboptimal Reaction Conditions: Temperature, CO pressure, and reaction time are critical parameters. For instance, temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction.[6]

  • Poor Quality of Reagents: The purity of the starting materials, including the dichlorophenyl starting material, catalyst, ligands, and solvents, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Inefficient Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.[4][7]

  • Side Reactions: Undesired side reactions, such as hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of the starting material, can consume the reactants and reduce the yield of the desired product.[7][8]

Q3: How does the pressure of carbon monoxide (CO) affect the reaction yield?

A3: The pressure of carbon monoxide is a critical parameter that can significantly influence both the reaction rate and selectivity. While a certain pressure is necessary for the carbonylation to proceed, excessively high pressures are not always beneficial. High CO concentrations can sometimes inhibit the oxidative addition step by competing with the aryl halide for coordination to the palladium center.[3][9] The optimal CO pressure is specific to the substrate, catalyst system, and other reaction conditions and often needs to be determined empirically.[10][11] Some modern methods even utilize CO surrogates to avoid the need for high-pressure CO gas.[12][13]

Q4: What role does the phosphine ligand play in the catalytic cycle, and how do I choose the right one?

A4: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of inactive palladium black.[3] The electronic and steric properties of the ligand can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Bulky and Electron-Rich Ligands: Ligands such as Xantphos or bulky biaryl phosphines (e.g., SPhos, XPhos) are often effective for challenging substrates like aryl chlorides because they promote the difficult oxidative addition step.[6][7]

  • Bidentate Ligands: Chelating (bidentate) ligands can provide additional stability to the palladium center compared to monodentate ligands.[14]

The choice of ligand is often substrate-dependent, and screening a variety of ligands may be necessary to find the optimal one for a specific transformation.

Troubleshooting Guide: Low Yield in Dichlorophenylacetic Acid Synthesis

This guide provides a structured approach to troubleshooting low yields in the palladium-catalyzed carbonylation of dichlorinated precursors to produce dichlorophenylacetic acid.

Observation Potential Cause Suggested Solution
No or very little product formation; starting material remains. Inactive Catalyst System 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[4] 2. Check Catalyst and Ligand Quality: Use fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. 3. Optimize Ligand: Screen different phosphine ligands, particularly bulky, electron-rich ones like Xantphos or Buchwald-type ligands.[6][7]
Suboptimal Temperature 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.[7] 2. Check for Catalyst Stability at Higher Temperatures: Some catalyst systems may be unstable at elevated temperatures.[6]
Insufficient CO Pressure 1. Increase CO Pressure: If using a pressurized system, incrementally increase the CO pressure. Be aware that excessively high pressure can sometimes be detrimental.[9]
Significant amount of byproduct observed. Side Reactions (e.g., Hydrodehalogenation, Homocoupling) 1. Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous. 2. Optimize Base: The choice and amount of base can influence side reactions. Screen different bases (e.g., organic vs. inorganic). 3. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions.[7]
Reaction starts but does not go to completion. Catalyst Deactivation During Reaction 1. Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for deactivation. 2. Use a More Robust Ligand: A more stabilizing ligand can prolong the life of the catalyst. 3. Check for Impurities: Trace impurities in the starting material or solvent can poison the catalyst over time.
Insufficient Reagent 1. Verify Stoichiometry: Double-check the calculations and measurements of all reagents.
Formation of dark precipitate (Palladium Black). Catalyst Decomposition 1. Improve Ligand Efficacy: Use a ligand that better stabilizes the Pd(0) species. 2. Ensure Anhydrous and Oxygen-Free Conditions: Traces of oxygen or water can accelerate the formation of palladium black.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on palladium-catalyzed carbonylation reactions.

Table 1: Effect of Solvent on the Yield of 2,4-Dichlorophenylacetic Acid [15]

EntrySolventYield (%)
1Xylene (DMB)95
2Toluene89
3Dioxane75
4Tetrahydrofuran (THF)63
5N,N-Dimethylformamide (DMF)35

Table 2: Influence of Reaction Conditions on Carbonylation Yield [6][15]

ParameterCondition AYield A (%)Condition BYield B (%)Notes
Temperature 80 °C95100 °CIncomplete ConversionHigher temperatures can lead to catalyst instability.[6]
Catalyst Loading 0.13 mmol950.08 mmol82Lower catalyst loading can decrease yield.
Base NaOH95Na2CO3VariableBase selection is crucial for the reaction.
Ligand Pd(PPh3)2Cl295Other LigandsVariableLigand choice significantly impacts yield.[15]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation of 2,4-Dichlorobenzyl Chloride [15]

  • Reaction Setup: To a 150 mL polytetrafluoroethylene (PTFE)-lined autoclave equipped with a magnetic stir bar, add 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂) (0.13 mmol), tetraethylammonium chloride (TEAC) (0.18 mmol), 4 M sodium hydroxide (NaOH) solution (8 mL), and xylene (10 mL).

  • Inert Atmosphere: Purge the autoclave three times with nitrogen (N₂) and then three times with carbon monoxide (CO).

  • Reaction Conditions: Heat the autoclave to 80 °C while maintaining a CO pressure of 1.5 MPa. Stir the reaction mixture vigorously.

  • Workup: After the reaction is complete (as monitored by a suitable analytical technique like TLC or GC), cool the autoclave to room temperature in an ice-water bath. Carefully vent the excess CO to atmospheric pressure.

  • Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2,4-dichlorophenylacetic acid. The product can then be isolated by filtration and purified by recrystallization.

Visualizations

Palladium-Catalyzed Carbonylation Cycle Catalytic Cycle of Palladium-Catalyzed Carbonylation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII CO_ins CO Insertion (Migratory Insertion) PdII->CO_ins CO AcylPd Ar-C(O)-Pd(II)-X(L_n) CO_ins->AcylPd RedElim Reductive Elimination AcylPd->RedElim Nu-H RedElim->Pd0 HX Product Ar-C(O)-Nu (Product) RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Catalyst/Ligand Screen Ligands check_catalyst->solution_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_conditions Optimize Temperature & CO Pressure check_conditions->solution_conditions No check_atmosphere Is Atmosphere Inert? check_reagents->check_atmosphere Yes solution_reagents Purify/Dry Reagents & Solvents check_reagents->solution_reagents No solution_atmosphere Degas Solvents Use Inert Gas (Ar/N2) check_atmosphere->solution_atmosphere No success Improved Yield check_atmosphere->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success solution_atmosphere->success

Caption: A decision tree for troubleshooting low reaction yields.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Preparation (Drying & Degassing) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup reaction 3. Carbonylation Reaction (Controlled T & P) setup->reaction monitoring 4. Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup 5. Quenching & Workup monitoring->workup Complete purification 6. Purification (Crystallization, Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS, etc.) purification->analysis

References

Technical Support Center: Purifying 2,6-Dichloroterephthalic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dichloroterephthalic acid using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the purification of this and similar aromatic dicarboxylic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Problem Probable Cause(s) Solution(s)
Compound will not elute from the column, or is very strongly retained. The two carboxylic acid groups are strongly interacting with the polar silica gel stationary phase.- Increase the polarity of the mobile phase. Gradually increase the percentage of a polar solvent like ethyl acetate or methanol in your eluent. - Add an acidic modifier. Incorporate a small amount (0.1-1%) of acetic acid or formic acid into your mobile phase. This will suppress the deprotonation of the carboxylic acid groups, reducing their interaction with the silica gel.
The compound is streaking or "tailing" down the column. - The sample may be overloaded on the column. - The compound is interacting too strongly with active sites on the silica gel.[1] - The mobile phase is not acidic enough to fully suppress ionization.[2]- Reduce the amount of crude material loaded onto the column. - Ensure your mobile phase contains an acidic modifier (e.g., 0.1-1% acetic or formic acid) to maintain the compound in its neutral form.[2] - Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine, followed by equilibration with your mobile phase if the compound is sensitive to the acidic nature of silica.
Poor separation of this compound from impurities. - The polarity of the mobile phase is either too high or too low. - The chosen solvent system is not optimal for resolving the components.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the separation of compounds with different polarities.[3][4]
The compound appears to be degrading on the column. Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds.- Perform a 2D TLC test to check for stability on silica. - Consider using a less acidic stationary phase, such as neutral alumina. - If applicable, try reverse-phase chromatography with a C18 stationary phase and a polar mobile phase.[5]
The compound is not soluble in the initial, non-polar mobile phase for loading. This compound, like many dicarboxylic acids, has low solubility in non-polar organic solvents.[6]- Use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate, with the addition of 0.1-1% acetic acid. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for this compound. A gradient elution, for instance starting with 10% ethyl acetate in hexane and gradually increasing to 50% or higher, is often effective.

Q2: Why is my dicarboxylic acid smearing on the TLC plate?

Smearing of carboxylic acids on TLC is common and is often due to the ionization of the acid on the silica plate. Adding a small amount of acetic or formic acid to the TLC developing solvent can help to produce more defined spots.

Q3: Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase chromatography is a viable alternative.[5] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). An acidic modifier in the mobile phase is still recommended to ensure the carboxylic acid groups are protonated, which will increase their retention on the non-polar stationary phase.[7]

Q4: How do I choose between isocratic and gradient elution?

Isocratic elution (using a constant mobile phase composition) can be sufficient if the impurities are significantly more or less polar than this compound.[4] However, if the impurities have similar polarities, a gradient elution (where the mobile phase composition is changed over time) will likely provide better separation and resolution.[3][4]

Q5: What is the purpose of adding acetic or formic acid to the mobile phase?

Adding a small amount of a stronger acid like acetic or formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups of this compound.[2] In their neutral (protonated) form, dicarboxylic acids are less polar and interact less strongly with the polar silica gel, allowing them to elute from the column more effectively and with better peak shape.[7]

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography with Gradient Elution

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Acetic acid or formic acid

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Prepare two mobile phase solutions:

    • Solvent A: Hexane (or dichloromethane)

    • Solvent B: Ethyl acetate containing 1% acetic acid

3. Column Packing:

  • Prepare a slurry of silica gel in Solvent A.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica surface.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or a small amount of ethyl acetate).

  • Add a small amount of silica gel to this solution and mix.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

5. Elution:

  • Begin elution with a low polarity mobile phase, for example, 5-10% Solvent B in Solvent A.

  • Gradually increase the proportion of Solvent B to increase the polarity of the mobile phase. A suggested gradient might be:

    • 10% B for 2 column volumes

    • 20% B for 2 column volumes

    • 30% B for 2 column volumes

    • And so on, until the desired product elutes.

  • Collect fractions and monitor them by TLC.

6. Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Solvent System column_packing Pack Silica Gel Column tlc->column_packing sample_prep Prepare Sample for Dry Loading column_packing->sample_prep loading Load Sample onto Column sample_prep->loading elution Gradient Elution with Increasing Polarity loading->elution collection Collect Fractions elution->collection fraction_analysis Monitor Fractions by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions isolation Evaporate Solvent to Obtain Purified Product pooling->isolation

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Elution start Problem: Compound Not Eluting or Tailing check_polarity Is Mobile Phase Polarity Sufficient? start->check_polarity increase_polarity Gradually Increase Percentage of Polar Solvent check_polarity->increase_polarity No check_acid Is an Acidic Modifier Present? check_polarity->check_acid Yes increase_polarity->check_acid add_acid Add 0.1-1% Acetic or Formic Acid to Mobile Phase check_acid->add_acid No reassess Re-evaluate Elution check_acid->reassess Yes add_acid->reassess

Caption: Decision-making process for troubleshooting poor elution.

References

Removing unreacted starting materials from 2,6-Dichloroterephthalic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2,6-Dichloroterephthalic acid products.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material found in crude this compound?

A1: The primary unreacted starting material is typically 2,6-dichloro-p-xylene . The synthesis of this compound commonly involves the oxidation of the two methyl groups of 2,6-dichloro-p-xylene. Incomplete oxidation can lead to its presence as a major impurity in the final product.

Q2: What are other potential impurities in crude this compound?

A2: Besides the unreacted starting material, other potential impurities can include:

  • Intermediates: Partially oxidized products such as 2,6-dichloro-4-methylbenzoic acid.

  • Byproducts: Small amounts of other isomers or over-oxidized products may be present depending on the reaction conditions.

  • Reagents and Solvents: Residual oxidizing agents, catalysts, and solvents used in the synthesis.

Q3: What are the recommended methods for purifying this compound?

A3: The two most effective and commonly used methods for purifying this compound are:

  • Recrystallization: This is a cost-effective method for removing unreacted starting materials and other impurities based on differences in their solubility in a chosen solvent system.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and can yield very high purity products.

Q4: How can I determine the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying the components of a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound, or not enough solvent is being used.Select a more suitable solvent where the product has high solubility at elevated temperatures and low solubility at room temperature. Incrementally add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a "good" solvent to the hot mixture to reduce saturation.
Poor recovery of the purified product. Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities. The mobile phase (eluent) does not have the optimal polarity. The stationary phase is not appropriate.Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.
Product elutes too quickly (low retention). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product does not elute from the column (high retention). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Tailing of the product peak. The compound is interacting with the silica gel.Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce interactions with the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline for the recrystallization of this compound to remove less polar impurities like 2,6-dichloro-p-xylene.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. While stirring, add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

  • Redissolution: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Acetic acid or Formic acid

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase composition by running TLC plates of the crude material in various mixtures of hexane/ethyl acetate with a small amount of acid (e.g., 0.5-1%). An ideal solvent system will show good separation between the this compound spot and the impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with the initial, less polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the more polar this compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

The following table provides a qualitative summary of the expected solubility of this compound and its primary impurity, 2,6-dichloro-p-xylene. This information is crucial for selecting an appropriate purification method.

Compound Solvent Type Expected Solubility Implication for Purification
This compound Polar Protic (e.g., Ethanol, Methanol, Water)Moderately soluble, increases with heatGood for recrystallization, especially with a co-solvent like water.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)SolubleUseful as the polar component in column chromatography mobile phases.
Non-polar (e.g., Hexane, Heptane)Insoluble/Slightly solubleCan be used as an anti-solvent in recrystallization or the non-polar component in chromatography.
2,6-dichloro-p-xylene Polar Protic (e.g., Ethanol, Methanol, Water)Sparingly soluble to insolubleDifference in solubility compared to the product allows for separation by recrystallization.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)SolubleWill co-elute with the product in highly polar solvents during chromatography.
Non-polar (e.g., Hexane, Heptane)Very solubleAllows for its removal with a non-polar wash or elution with a non-polar solvent in column chromatography.

Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Start Crude this compound (Contains 2,6-dichloro-p-xylene) Analyze Assess Purity (e.g., HPLC, NMR) Start->Analyze Decision Choose Purification Method Analyze->Decision Recrystallize Perform Recrystallization (e.g., Ethanol/Water) Decision->Recrystallize High Impurity Load / Scalability Column Perform Column Chromatography (Silica Gel) Decision->Column High Purity Required / Difficult Separation Filter_Wash Filter and Wash Crystals Recrystallize->Filter_Wash Dry_Recrys Dry Purified Product Filter_Wash->Dry_Recrys End_Product Pure this compound Dry_Recrys->End_Product Collect_Fractions Collect and Analyze Fractions (TLC) Column->Collect_Fractions Combine_Evaporate Combine Pure Fractions and Evaporate Collect_Fractions->Combine_Evaporate Dry_Chrom Dry Purified Product Combine_Evaporate->Dry_Chrom Dry_Chrom->End_Product Analyze_Final Final Purity Analysis (HPLC, NMR, MP) End_Product->Analyze_Final

Caption: Decision workflow for the purification of this compound.

How to prevent over-chlorination in dichloroterephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloroterephthalic Acid Synthesis

Welcome to the technical support center for dichloroterephthalic acid synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on preventing over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,5-dichloroterephthalic acid?

A1: The two main synthetic pathways to obtain 2,5-dichloroterephthalic acid are:

  • Direct chlorination of terephthalic acid: This involves the electrophilic substitution of chlorine onto the terephthalic acid backbone. Controlling the stoichiometry and reaction conditions is crucial to prevent the formation of over-chlorinated byproducts.

  • Oxidation of 2,5-dichloro-p-xylene: This is a common and often preferred method as it avoids direct chlorination of the electron-deficient aromatic ring of terephthalic acid, thus minimizing the risk of over-chlorination of the final product.

Q2: What are the common byproducts observed during the synthesis of dichloroterephthalic acid?

A2: The primary byproducts of concern are over-chlorinated species, such as trichloroterephthalic acid and tetrachloroterephthalic acid. Additionally, incomplete reactions can leave unreacted starting materials. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I detect the presence of over-chlorinated impurities in my product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for separating and quantifying dichloroterephthalic acid and its over-chlorinated analogues.[1] A reversed-phase HPLC method with a suitable column, such as a C18 column, and a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) can provide good resolution of the different chlorinated species. UV detection is typically used for quantification.

Q4: What are the key factors influencing over-chlorination in the direct chlorination of terephthalic acid?

A4: Several factors can contribute to over-chlorination. These include:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate and can lead to a loss of selectivity, favoring the formation of more highly chlorinated products.

  • Reaction Time: Prolonged reaction times can increase the likelihood of multiple chlorination events on the same molecule.

  • Molar Ratio of Chlorinating Agent: An excess of the chlorinating agent relative to the terephthalic acid will drive the reaction towards higher degrees of chlorination.

  • Catalyst Activity and Concentration: The type and concentration of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly impact the reaction's selectivity.

Troubleshooting Guide: Preventing Over-chlorination

This guide provides solutions to common problems encountered during the synthesis of dichloroterephthalic acid via direct chlorination.

Problem Potential Cause Recommended Solution
Significant formation of trichloro- and/or tetrachloroterephthalic acid detected by HPLC. Excessive reaction temperature. Reduce the reaction temperature. Monitor the reaction progress more frequently at a lower temperature to find the optimal balance between reaction rate and selectivity.
Reaction time is too long. Perform a time-course study to determine the optimal reaction time for maximizing the yield of the desired dichlorinated product while minimizing over-chlorination. Quench the reaction once the optimal conversion is reached.
Incorrect stoichiometry (excess chlorinating agent). Carefully control the molar ratio of the chlorinating agent to terephthalic acid. A stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent is recommended.
Catalyst concentration is too high or the catalyst is too active. Reduce the amount of catalyst. Alternatively, consider using a milder Lewis acid catalyst.
Low conversion of terephthalic acid with no significant over-chlorination. Insufficient reaction temperature or time. Gradually increase the reaction temperature and/or extend the reaction time while closely monitoring the product distribution by HPLC to avoid over-chlorination.
Inadequate catalyst amount or activity. Increase the catalyst loading incrementally. Ensure the catalyst is anhydrous and of high purity.
Poor regioselectivity (formation of undesired dichloroisomers). Inappropriate catalyst or reaction conditions. The directing effects of the carboxylic acid groups primarily favor chlorination at the 2 and 5 positions. However, reaction conditions can influence isomer distribution. The use of shape-selective catalysts, such as certain zeolites, has been reported to improve para-selectivity in the chlorination of other aromatic compounds.[2]

Experimental Protocols

General Protocol for Controlled Chlorination of Terephthalic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet, add terephthalic acid and a suitable anhydrous solvent (e.g., a chlorinated hydrocarbon).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃) to the suspension.

  • Chlorinating Agent Addition: While stirring, slowly introduce the chlorinating agent (e.g., a solution of chlorine in the solvent or sulfuryl chloride) dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the ratio of starting material, desired product, and over-chlorinated byproducts.

  • Reaction Quenching: Once the optimal conversion is achieved, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium sulfite).

  • Work-up and Purification: Isolate the crude product by filtration. Purify the product by recrystallization from an appropriate solvent to remove unreacted starting material and byproducts.

Visualizations

Reaction Pathway for the Chlorination of Terephthalic Acid

Chlorination_Pathway terephthalic_acid Terephthalic Acid monochloro Monochloroterephthalic Acid terephthalic_acid->monochloro + Cl₂ dichloro Dichloroterephthalic Acid (Desired Product) monochloro->dichloro + Cl₂ trichloro Trichloroterephthalic Acid (Over-chlorination) dichloro->trichloro + Cl₂ (excess) tetrachloro Tetrachloroterephthalic Acid (Over-chlorination) trichloro->tetrachloro + Cl₂ (excess)

Caption: Electrophilic chlorination pathway of terephthalic acid.

Troubleshooting Workflow for Over-chlorination

Troubleshooting_Workflow start Start Synthesis analyze Analyze Product Mixture by HPLC start->analyze check_overchlorination Over-chlorination > acceptable limit? analyze->check_overchlorination reduce_temp Reduce Reaction Temperature check_overchlorination->reduce_temp Yes end Product Meets Specification check_overchlorination->end No reduce_time Reduce Reaction Time reduce_temp->reduce_time reduce_cl_ratio Decrease Chlorinating Agent Ratio reduce_time->reduce_cl_ratio optimize_catalyst Optimize Catalyst Loading reduce_cl_ratio->optimize_catalyst fail Continue Optimization optimize_catalyst->fail

Caption: A logical workflow for troubleshooting over-chlorination.

References

Technical Support Center: Crystallization of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the crystal quality of 2,6-Dichloroterephthalic acid. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in obtaining high-quality crystals of this compound?

A1: The primary challenges stem from its limited solubility in many common organic solvents and the potential for the co-precipitation of impurities. Key issues include:

  • Poor Solubility: this compound, like its parent compound terephthalic acid, has low solubility in many solvents at room temperature, which can make solvent selection for recrystallization challenging.

  • Impurity Co-crystallization: Impurities with similar structures, such as positional isomers (e.g., 2,5-dichloroterephthalic acid) or precursors from synthesis (e.g., 2,6-dichlorotoluene), can co-crystallize with the desired product, reducing purity.

  • Oiling Out: The compound may separate from the solution as a liquid (oil) instead of a solid, particularly if the solution is too concentrated or cooled too rapidly. This hinders the formation of well-defined crystals.

  • Formation of Fine Needles or Small Crystals: Rapid crystallization can lead to the formation of very fine needles or small crystals, which can be difficult to filter and may trap impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific solubility data for this compound is not widely published, effective solvent systems can be inferred from structurally similar compounds like 2,6-dichlorophenylacetic acid and terephthalic acid.[1] Good starting points for solvent screening include:

  • Aqueous Ethanol (e.g., 80% EtOH in water): This mixture often provides a good balance of solubility at elevated temperatures and lower solubility upon cooling, making it a versatile choice for recrystallization.[1]

  • Toluene: This non-polar solvent can be effective, particularly for removing more polar impurities.[1]

  • Heptane/Ethyl Acetate Mixtures (e.g., 3:1): This solvent system offers tunable polarity to optimize the recrystallization process.[1]

  • Polar Aprotic Solvents (for initial dissolution): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective at dissolving terephthalic acid and can be considered for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.

Q3: How does pH affect the solubility and crystallization of this compound?

A3: As a dicarboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous systems:

  • Low pH (acidic): The compound will be in its protonated, less soluble form.

  • High pH (basic): The carboxylic acid groups will deprotonate to form a more soluble dicarboxylate salt.[2] This property can be exploited for purification. The compound can be dissolved in a basic aqueous solution (e.g., dilute NaOH or KOH), filtered to remove insoluble impurities, and then re-precipitated by acidifying the solution (e.g., with HCl). However, this acid-base precipitation may need to be followed by a recrystallization from an organic solvent to remove any acid-soluble impurities.

Q4: What are the likely impurities in crude this compound?

A4: Common impurities are often related to the synthetic route. If synthesized from 2,6-dichlorotoluene, potential impurities include:

  • Unreacted Starting Material: Residual 2,6-dichlorotoluene.[3]

  • Incompletely Oxidized Intermediates: Such as 2,6-dichloro-p-toluic acid.

  • Positional Isomers: Isomers such as 2,5-dichloroterephthalic acid or other dichlorotoluene isomers formed during the chlorination of toluene.[4]

  • Residual Solvents: Solvents used in the synthesis and workup.

Q5: How can I assess the purity of my this compound?

A5: Several analytical techniques can be used to determine the purity:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying the purity and identifying impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester, GC-MS can be used to identify and quantify volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimate of purity, especially when using a quantitative NMR (qNMR) approach with an internal standard.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, preventing nucleation.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to induce more rapid crystallization.
"Oiling Out" Instead of Crystallizing 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The chosen solvent is not ideal.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Try a different solvent system. A co-solvent system may be beneficial.
Poor Recovery of Purified Product 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The product is significantly soluble in the cold solvent. 3. Crystals were lost during filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Consider a second crystallization from the mother liquor.
Crystals are Colored 1. Colored impurities are present in the crude product.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Note that charcoal may also adsorb some of the desired product, potentially reducing the yield.
Low Purity After Recrystallization 1. The chosen solvent is not effective at separating the specific impurities present. 2. The cooling rate was too fast, leading to the trapping of impurities. 3. The crystals were not washed sufficiently after filtration.1. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. 2. Allow the solution to cool more slowly to promote the formation of larger, purer crystals. 3. Wash the filter cake with a small amount of fresh, ice-cold recrystallization solvent. 4. Consider an alternative purification method, such as column chromatography, before recrystallization.[1]

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Structurally Similar 2,6-Dichlorophenylacetic Acid *

Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
Aqueous Ethanol (80% EtOH)90.098.585
Toluene90.097.075
Heptane/Ethyl Acetate (3:1)90.096.580

*Disclaimer: The quantitative data presented is based on typical results for the purification of the structurally similar compound 2,6-Dichlorophenylacetic acid and should be considered illustrative for this compound. Actual results may vary.[1]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water. This method is effective for removing many common impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of the solvent.

  • Saturation: Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Decision_Tree decision decision action action issue issue start Crystallization Issue Encountered issue1 No Crystals Form start->issue1 issue2 Product 'Oils Out' start->issue2 issue3 Low Purity start->issue3 decision1 decision1 issue1->decision1 Is solution clear? decision2 decision2 issue2->decision2 Concentrated solution? decision3 decision3 issue3->decision3 Impurities known? action1 Evaporate solvent or add seed crystal decision1->action1 Yes action2 Cool further in ice bath decision1->action2 No (cloudy) action3 Add more hot solvent and cool slowly decision2->action3 Yes action4 Change solvent system decision2->action4 No action5 Select solvent to leave impurities in mother liquor decision3->action5 Yes action6 Use broader purification (e.g., column chromatography) decision3->action6 No

Caption: Decision tree for troubleshooting common crystallization problems.

References

Analytical methods for detecting trace impurities in 2,6-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of trace impurities in 2,6-Dichloroterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace impurities in this compound?

A1: The primary methods for analyzing this compound and its impurities are High-Performance Liquid Chromatography (HPLC), often with UV detection, due to its robustness for quantifying pharmaceutical compounds.[1] For higher sensitivity and definitive identification of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are superior.[2] Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is also used, especially for more volatile impurities or after a derivatization step to make the acidic analytes suitable for GC analysis.[3][4]

Q2: What are the potential impurities I should be looking for during the analysis?

A2: Impurities in this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Positional Isomers: Such as 2,4-Dichloroterephthalic acid or 3,5-Dichloroterephthalic acid, which can be formed during the synthesis process.[5]

  • Unreacted Starting Materials: Depending on the synthetic route, these could include various chlorinated toluene or xylene derivatives.

  • Related Chlorinated Aromatic Acids: Byproducts such as 2,6-dichlorobenzoic acid could be present.[6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[7][8]

Q3: How should I prepare my sample for HPLC analysis?

A3: A standard sample preparation protocol involves dissolving an accurately weighed portion of the this compound sample in a suitable diluent, often the mobile phase itself or a compatible solvent mixture.[1][9] The solution should then be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter to remove particulates before injection into the HPLC system.[9] For complex sample matrices or very low-level trace analysis, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interferences and concentrate the analytes.[10]

Q4: What is a good starting point for developing an HPLC-UV method?

A4: A reversed-phase HPLC (RP-HPLC) method is a reliable approach.[1] A typical starting point would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid).[9][11] The acidic modifier is crucial for ensuring a good peak shape for the acidic analyte by suppressing the ionization of both the analyte and residual silanol groups on the column's stationary phase.[12] Detection is typically performed using a UV detector at the absorbance maximum of the analyte, likely in the 230-280 nm range.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem: I'm seeing poor peak shape (tailing) for my this compound peak. What should I do?

  • Answer: Peak tailing for acidic compounds is a common issue in RP-HPLC.[12] It is often caused by unwanted interactions between the analyte and the silica-based column packing.

    • Check Mobile Phase pH: The pH of your mobile phase should be at least 2 units below the pKa of this compound to ensure it is in its neutral, protonated form.[10] Using a buffer or adding an acidic modifier like phosphoric or formic acid helps maintain a consistent low pH.[9]

    • Evaluate Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape.[12] A concentration of 10-25 mM is usually sufficient for most applications.[12]

    • Assess Column Health: The issue may be an aging column with active silanol sites.[12] Flushing the column with a strong solvent may help, but if the problem persists, replacing the column is the best solution.[13] Using a guard column can help extend the life of your analytical column.[13]

Problem: My retention times are shifting between injections. Why is this happening?

  • Answer: Drifting retention times suggest that chromatographic conditions are not stable.

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.[13] Increase the equilibration time, especially when the mobile phase composition has been changed recently.[13]

    • Check for Leaks and Flow Rate Fluctuation: Inspect the system for any loose fittings, particularly between the pump, injector, column, and detector.[13] Verify that the pump is delivering a consistent flow rate.[13]

    • Maintain Stable Column Temperature: Fluctuations in column temperature can cause retention time shifts. Using a thermostatted column oven is highly recommended to maintain a constant temperature.[13]

    • Mobile Phase Preparation: Inconsistently prepared mobile phase can lead to drift. Prepare fresh mobile phase daily and ensure components are accurately measured.[13]

Problem: The baseline of my chromatogram is noisy or drifting. What are the common causes?

  • Answer: Baseline issues can obscure small impurity peaks and affect integration.

    • Mobile Phase Contamination: Impurities in your solvents or additives can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.

    • Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.[13] Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air.[13]

    • Detector Lamp Failure: An aging detector lamp can lose energy and lead to increased noise.[13] Check the lamp's energy output and replace it if necessary.

    • Contaminated Detector Cell: The flow cell may be contaminated. Flush the cell with a strong, appropriate solvent to clean it.[13]

Problem: I have low sensitivity and cannot detect the trace impurities. How can I improve it?

  • Answer: Low sensitivity can be a significant challenge in trace analysis.

    • Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for your impurities of interest, which may differ from the main component.

    • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be cautious of overloading the column, which can lead to broad or distorted peaks.[13]

    • Sample Concentration: If possible, prepare a more concentrated sample. Alternatively, use a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analytes before analysis.[14]

    • Switch to a More Sensitive Detector: If UV detection is insufficient, using a mass spectrometer (LC-MS) will provide significantly higher sensitivity and specificity.[2]

Problem: My column backpressure is suddenly very high. What should I check?

  • Answer: A sudden increase in backpressure typically indicates a blockage in the system.

    • Check for Blockages: The most common points for blockages are the column inlet frit or the in-line filter.

    • Troubleshooting Steps:

      • Disconnect the column from the system and check the pressure. If the pressure returns to normal, the blockage is in the column.

      • If the column is blocked, try back-flushing it (if the manufacturer's instructions permit) with a strong solvent.

      • If back-flushing does not work, the column frit may need to be replaced, or the entire column may need to be discarded.[12]

    • Preventative Measures: Always filter your samples and mobile phases to prevent particulates from entering the system.[9][14] Using a guard column can also protect the analytical column from contamination.[13]

Data Presentation

The following table summarizes typical performance characteristics for an HPLC method designed for a structurally similar compound, 2,6-Dichlorophenylacetic acid, which can be used as a benchmark for method validation.[9]

ParameterTypical Result
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0 - 102.0%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound and its trace impurities.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[9]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[15]

  • Injection Volume: 20 µL.[1]

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a stock solution. Perform serial dilutions to prepare calibration standards covering the expected impurity range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.[9] Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with the diluent.[9] Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[9]

4. Analysis:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak areas and quantify the impurities against the calibration curve.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is for cleaning up complex aqueous samples to isolate and concentrate this compound and related impurities.

1. Materials:

  • Reversed-phase SPE Cartridges (e.g., C18).[10]

  • Methanol (HPLC Grade), Water (HPLC Grade), Acid (e.g., HCl or Phosphoric Acid).

  • Vacuum manifold.

2. Procedure:

  • Sample pH Adjustment: Adjust the aqueous sample's pH to be at least 2 units below the analyte's pKa (pKa is approx. 3.8, so adjust pH to < 1.8) using a suitable acid.[10] This ensures the carboxylic acid groups are protonated, increasing retention on the nonpolar sorbent.[10]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (at the same pH as the sample). Do not allow the cartridge to go dry.[10]

  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).[10]

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[10]

  • Elution: Elute the analytes from the cartridge with 5 mL of a strong organic solvent, such as acetonitrile or methanol, into a collection tube.

  • Final Steps: The eluate can be injected directly or evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of the HPLC mobile phase for pre-concentration.

Visualizations

References

Navigating the Synthesis of 2,6-Dichloroterephthalic Acid: A Technical Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,6-Dichloroterephthalic acid is a critical process where solvent choice significantly dictates reaction efficiency, product yield, and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate the complexities of this synthesis.

The selection of an appropriate solvent system is paramount in the oxidation of 2,6-dichloro-p-xylene to this compound. The solvent not only facilitates the dissolution of reactants but also influences the reaction kinetics, selectivity, and the ease of product isolation. This guide explores the impact of different solvents on the synthesis, offering a comparative analysis to aid in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of dichloroterephthalic acids?

A1: The most frequently documented solvents for the synthesis of dichloroterephthalic acids, particularly the 2,5-isomer, are pyridine in combination with water, and acetic acid. Butyric acid has also been explored, though it presents challenges in purification.

Q2: How does the choice of solvent affect the reaction time and yield?

A2: The solvent system can have a profound impact on reaction duration and product yield. For instance, in the synthesis of the related 2,5-dichloroterephthalic acid, the use of a pyridine and water mixture with potassium permanganate as the oxidant can lead to yields ranging from 53% to 87% within a 12-hour reaction time.[1] In contrast, syntheses using acetic acid have been noted for their lengthy reaction times, sometimes extending to 25 hours, with selectivities around 88.9%.[2]

Q3: What are the primary challenges associated with solvent selection in this synthesis?

A3: Key challenges include ensuring the solubility of the starting material (2,6-dichloro-p-xylene) and the intermediate products, while facilitating the precipitation of the final this compound for easy isolation. The solvent should also be relatively inert to the strong oxidizing conditions to prevent solvent degradation and the formation of impurities. Furthermore, the boiling point of the solvent is a critical factor in maintaining the optimal reaction temperature.

Q4: Are there any known issues with using butyric acid as a solvent?

A4: Yes, for the synthesis of the 2,5-isomer, the use of butyric acid has been associated with difficulties in separating the final product from the solvent. Additionally, butyric acid is susceptible to oxidation under the reaction conditions, which can lead to significant solvent loss and the introduction of impurities.[2]

Q5: Can the solvent choice influence the purity of the final product?

A5: Absolutely. An ideal solvent will allow for the selective precipitation of the desired this compound, leaving impurities and byproducts dissolved. If the product has significant solubility in the solvent at room temperature, it can lead to lower recovery yields during filtration. The reactivity of the solvent itself can also be a source of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction: The chosen solvent may not be optimal for the reaction temperature or may hinder catalyst activity.- Consider a solvent with a higher boiling point to allow for a higher reaction temperature. - Ensure the catalyst is soluble and active in the chosen solvent. - Extend the reaction time and monitor progress using techniques like TLC or HPLC.
Product solubility: The product may be too soluble in the chosen solvent, leading to losses during workup.- After the reaction, cool the mixture to a lower temperature to decrease solubility and maximize precipitation. - Consider adding a co-solvent in which the product is less soluble to induce precipitation.
Poor Purity Formation of byproducts: The solvent may be reacting with the oxidant or catalyst, leading to impurities.- Select a more inert solvent under the reaction conditions. - Optimize the reaction temperature and time to minimize side reactions.
Co-precipitation of starting materials or intermediates: The solvent may not effectively differentiate between the product and other components.- Screen different solvents or solvent mixtures for recrystallization to find optimal conditions for selective crystallization.
Difficult Product Isolation Oily product instead of a solid: Impurities or residual solvent may be preventing crystallization.- Attempt to purify the crude product using column chromatography before crystallization. - Try seeding the solution with a small crystal of the pure product to induce crystallization.
Product is difficult to filter: The crystal size may be too small, or the product may be too soluble in the wash solvent.- Optimize the cooling rate during crystallization; slower cooling often leads to larger crystals. - Use a minimal amount of a cold, non-solubilizing solvent to wash the filtered product.
Slow Reaction Rate Poor mass transfer: The reactants may not be sufficiently soluble or dispersed in the solvent.- Increase agitation to improve mixing. - Consider a solvent that better solubilizes both the organic substrate and the inorganic oxidant.

Data Presentation: Solvent Impact on 2,5-Dichloroterephthalic Acid Synthesis

The following table summarizes quantitative data for the synthesis of the closely related isomer, 2,5-Dichloroterephthalic acid, as a reference for understanding potential solvent effects.

Solvent SystemOxidantStarting MaterialReaction Temperature (°C)Reaction Time (hours)Yield (%)Selectivity (%)Reference
Pyridine/WaterPotassium Permanganate2,5-dichloro-p-xylene1001253-87Not Reported[1]
Acetic AcidOxygen-containing gas2,5-dichloro-p-xylene11525Not Reported88.9[2]
Butyric AcidOxygen2,5-dichloro-p-xylene140-150>5LowLow[2]

Experimental Protocols

Protocol: Synthesis of Dichloroterephthalic Acid via Oxidation with Potassium Permanganate (Adapted for 2,6-isomer)

This protocol is based on a reported synthesis of 2,5-Dichloroterephthalic acid and is adapted for the synthesis of the 2,6-isomer.[1]

Materials:

  • 2,6-dichloro-p-xylene

  • Potassium permanganate

  • Pyridine

  • Deionized water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-p-xylene, pyridine, and deionized water.

  • Slowly add potassium permanganate to the mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The formation of a brown precipitate (manganese dioxide) will be observed.

  • After 12 hours, while the mixture is still hot, filter it to remove the manganese dioxide.

  • Wash the collected brown solid with hot deionized water and combine the filtrates.

  • Remove the pyridine and water from the combined filtrate under reduced pressure.

  • Acidify the resulting solution with hydrochloric acid to a pH of approximately 1 to precipitate the crude this compound.

  • Collect the white solid by filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Visualization of Solvent Choice Impact

Solvent_Impact cluster_synthesis Synthesis of this compound cluster_parameters cluster_outcome Solvent_Choice Solvent Choice Reaction_Parameters Reaction Parameters Solubility Solubility of Reactants & Intermediates Solvent_Choice->Solubility Temperature Reaction Temperature (Boiling Point) Solvent_Choice->Temperature Kinetics Reaction Kinetics & Mass Transfer Solvent_Choice->Kinetics Inertness Solvent Inertness Solvent_Choice->Inertness Outcome Synthesis Outcome Yield Yield Solubility->Yield Purity Purity Solubility->Purity Isolation Ease of Isolation Solubility->Isolation Temperature->Yield Reaction_Time Reaction Time Temperature->Reaction_Time Kinetics->Yield Kinetics->Reaction_Time Inertness->Purity

Caption: Logical workflow of solvent choice impacting synthesis parameters and outcomes.

References

Technical Support Center: Catalyst Performance in 2,6-Dichloroterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloroterephthalic acid. The focus is on catalyst deactivation and recovery, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the liquid-phase oxidation of 2,6-dichloro-p-xylene. The most common catalytic system employed is analogous to the AMOCO process for terephthalic acid production, which utilizes a homogeneous catalyst mixture of cobalt and manganese salts (e.g., acetates or stearates) with a bromide source (e.g., sodium bromide or tetrabromoethane) in an acetic acid solvent.[1]

Q2: My reaction has stalled, and the yield of this compound is low. What are the potential causes related to the catalyst?

A2: A stalled reaction or low yield can often be attributed to catalyst deactivation. The primary mechanisms for the deactivation of Co/Mn/Br catalysts in this process include poisoning, changes in the metal's oxidation state, and fouling.[2][3][4] Specifically, the strong adsorption of chloride ions on the catalyst's active sites can lead to poisoning.

Q3: How can I visually assess if my catalyst is deactivated?

A3: While a definitive diagnosis requires analytical techniques, a visual inspection of the reaction mixture can offer clues. A change in the color of the reaction solution, for instance, from the characteristic deep green of the active Co(III) species to a pinkish hue of inactive Co(II), can indicate a loss of catalytic activity. Additionally, the formation of precipitates or a heterogeneous mixture when the catalyst should be in solution can suggest catalyst fouling or degradation.

Q4: Is it possible to regenerate the Co/Mn/Br catalyst used in my experiment?

A4: Yes, it is possible to recover and regenerate the cobalt and manganese components from the spent catalyst. The process generally involves separating the catalyst from the reaction mixture, followed by a series of chemical treatments to remove impurities and restore the active catalytic species.

Q5: What are the main safety precautions to consider when working with the Co/Mn/Br catalyst system and chlorinated compounds?

A5: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Bromide sources can be corrosive and toxic, and chlorinated aromatic compounds have their own specific handling requirements. Always consult the Safety Data Sheets (SDS) for all chemicals before starting an experiment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low reaction conversion rate Catalyst poisoning by impurities in the solvent or substrate.- Ensure the use of high-purity acetic acid and 2,6-dichloro-p-xylene.- Consider passing the solvent through a purification column before use.
Incorrect catalyst-to-substrate ratio.- Verify the correct molar ratios of cobalt, manganese, and bromide salts relative to the 2,6-dichloro-p-xylene.
Insufficient oxidant (air or oxygen) supply.- Check the flow rate and dispersion of the oxidant in the reaction mixture.
Formation of unwanted byproducts Sub-optimal reaction temperature.- Optimize the reaction temperature. Temperatures that are too high can lead to decarboxylation and other side reactions.
Imbalance in the Co/Mn/Br ratio.- Fine-tune the relative concentrations of the catalyst components to improve selectivity.
Precipitation of catalyst salts Changes in solvent composition (e.g., water content).- Control the water content in the acetic acid solvent, as it can affect the solubility and coordination sphere of the metal catalysts.[5]
Formation of insoluble metal complexes.- Analyze the precipitate to identify its composition. Adjusting the bromide concentration may help to redissolve the catalyst.
Gradual loss of catalyst activity over multiple runs Leaching of the catalyst components.- While this is a homogeneous system, some catalyst may be lost during product workup. Consider a catalyst recovery and regeneration step.
Accumulation of inhibitory byproducts.- Purify the recovered solvent before reusing it in subsequent batches.

Experimental Protocols

Protocol 1: Catalyst Activity Test

This protocol outlines a general procedure for evaluating the activity of the Co/Mn/Br catalyst in the oxidation of 2,6-dichloro-p-xylene.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add glacial acetic acid.

  • Catalyst Addition : Add the cobalt acetate, manganese acetate, and sodium bromide to the acetic acid and stir until dissolved.

  • Substrate Addition : Add the 2,6-dichloro-p-xylene to the reaction mixture.

  • Reaction Conditions : Heat the mixture to the desired reaction temperature (typically 150-200°C) and bubble a continuous stream of air or oxygen through the solution with vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the conversion of 2,6-dichloro-p-xylene and the yield of this compound.

Protocol 2: Catalyst Recovery and Regeneration (General Guideline)

This protocol provides a general framework for the recovery of cobalt and manganese from a spent catalyst solution.

  • Separation : After the reaction, cool the mixture and separate the solid product (crude this compound) by filtration. The filtrate contains the spent catalyst.

  • Solvent Removal : Remove the acetic acid from the filtrate by distillation under reduced pressure.

  • Leaching : Treat the residue with a dilute sulfuric acid solution to leach the cobalt and manganese salts.

  • Purification : Perform a solvent extraction using a suitable organic extractant to separate the cobalt and manganese from impurities.

  • Stripping : Strip the cobalt and manganese from the organic phase using a suitable aqueous solution.

  • Re-preparation : The recovered cobalt and manganese salts can then be dried and re-used to prepare a fresh catalyst solution.

Visualizations

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathway Active_Catalyst Active Co(III)/Mn(III) Species Poisoning Poisoning (e.g., by Halide Ions) Active_Catalyst->Poisoning Impurity Interaction Fouling Fouling (e.g., by Polymerization of Byproducts) Active_Catalyst->Fouling Byproduct Deposition Reduction Reduction to Inactive State (Co(II)/Mn(II)) Active_Catalyst->Reduction Reductive Environment Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Reduction->Deactivated_Catalyst Experimental_Workflow Experimental Workflow for Catalyst Recovery Start Spent Catalyst Solution (in Acetic Acid) Filtration Product Filtration Start->Filtration Distillation Solvent Removal (Distillation) Filtration->Distillation Leaching Acid Leaching (H2SO4) Distillation->Leaching Extraction Solvent Extraction Leaching->Extraction Stripping Stripping Extraction->Stripping End Recovered Co/Mn Salts Stripping->End Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of This compound Check_Catalyst Check Catalyst Appearance (Color Change?) Start->Check_Catalyst Check_Purity Verify Reactant and Solvent Purity Check_Catalyst->Check_Purity No Regenerate Consider Catalyst Regeneration Check_Catalyst->Regenerate Yes Check_Conditions Review Reaction Conditions (Temp, Pressure, O2 Flow) Check_Purity->Check_Conditions Pure Purify Purify Reactants/ Solvent Check_Purity->Purify Impure Optimize Optimize Reaction Parameters Check_Conditions->Optimize Sub-optimal

References

Validation & Comparative

Comparative Analysis of 2,6- vs. 2,5-Dichloroterephthalic Acid in Metal-Organic Frameworks: A Guide to a Prospective Study

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from 2,6-Dichloroterephthalic acid versus 2,5-Dichloroterephthalic acid is not presently available in the peer-reviewed scientific literature. This guide, therefore, serves as a prospective framework for researchers and scientists, outlining the critical considerations, hypothetical experimental protocols, and expected data for such a comparative study. The ensuing discussion is based on established principles of MOF chemistry and the influence of ligand isomerism on framework topology and properties.

The positional isomerism of substituents on an organic linker can profoundly influence the resulting MOF's crystal structure, porosity, and functional properties. The difference in the placement of chlorine atoms in 2,6- vs. 2,5-Dichloroterephthalic acid is expected to alter the linker's symmetry and coordination geometry, leading to distinct MOF architectures.

The Influence of Linker Isomerism on MOF Properties

Ligand isomerism is a key strategy in the rational design and synthesis of MOFs with tailored properties. Different isomers of a linker molecule can lead to the formation of framework isomers, which are MOFs with the same chemical composition but different network topologies. This can have a significant impact on:

  • Porosity and Surface Area: The geometry of the linker dictates the packing of the framework and the size and shape of the pores. A change in the substituent position can lead to variations in the Brunauer-Emmett-Teller (BET) surface area and pore volume.

  • Stability: The thermodynamic and kinetic stability of the resulting MOF can be affected by the steric hindrance and electronic effects of the substituent groups on the linker.

  • Functional Applications: For applications such as gas storage, separation, and catalysis, the specific arrangement of functional groups within the pores is crucial. The positioning of the chlorine atoms in the dichloroterephthalic acid linkers would directly influence the interaction of the MOF with guest molecules.

Hypothetical Experimental Protocols

To conduct a comparative study of 2,6- and 2,5-Dichloroterephthalic acid in MOF synthesis, a systematic approach is required. The following protocols outline a possible experimental workflow.

MOF Synthesis

A solvothermal synthesis approach would be employed for both linkers under identical conditions to ensure a meaningful comparison.

  • Reactant Preparation: In separate vials, dissolve equimolar amounts of the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) and the respective linker (this compound or 2,5-Dichloroterephthalic acid) in a suitable solvent, such as N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Combine the metal salt and linker solutions in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 24-48 hours).

  • Isolation and Activation: After cooling to room temperature, the resulting crystalline product should be filtered, washed with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials. The product should then be activated by heating under vacuum to remove the solvent molecules from the pores.

Characterization Techniques

The synthesized MOFs would be characterized using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the BET surface area, pore volume, and pore size distribution.

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To elucidate the precise crystal structure and network topology.

Data Presentation: Hypothetical Comparative Data

The quantitative data obtained from the characterization experiments should be summarized in tables for a clear comparison.

PropertyMOF with this compoundMOF with 2,5-Dichloroterephthalic Acid
Crystal System To be determinedTo be determined
Space Group To be determinedTo be determined
BET Surface Area (m²/g) To be determinedTo be determined
Pore Volume (cm³/g) To be determinedTo be determined
Decomposition Temp. (°C) To be determinedTo be determined
Gas AdsorptionMOF with this compoundMOF with 2,5-Dichloroterephthalic Acid
CO₂ Uptake (cm³/g at STP) To be determinedTo be determined
H₂ Uptake (wt% at 77 K) To be determinedTo be determined

Visualizing the Comparative Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed research and the fundamental concepts.

cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis 2_6_Linker This compound Solvothermal_Reaction Solvothermal Reaction (120°C, 24-48h) 2_6_Linker->Solvothermal_Reaction 2_5_Linker 2,5-Dichloroterephthalic Acid 2_5_Linker->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction MOF_2_6 MOF with 2,6-Linker Solvothermal_Reaction->MOF_2_6 MOF_2_5 MOF with 2,5-Linker Solvothermal_Reaction->MOF_2_5 PXRD Powder X-ray Diffraction MOF_2_6->PXRD TGA Thermogravimetric Analysis MOF_2_6->TGA Gas_Adsorption Gas Adsorption (N₂ at 77K) MOF_2_6->Gas_Adsorption SCXRD Single-Crystal X-ray Diffraction MOF_2_6->SCXRD MOF_2_5->PXRD MOF_2_5->TGA MOF_2_5->Gas_Adsorption MOF_2_5->SCXRD Structural_Properties Structural Properties (Topology, Porosity) PXRD->Structural_Properties Stability Thermal Stability TGA->Stability Performance Gas Adsorption Performance Gas_Adsorption->Performance SCXRD->Structural_Properties

Caption: A workflow for the comparative synthesis and characterization of MOFs.

cluster_properties Impact on MOF Properties Linker_Isomerism Linker Isomerism (2,6- vs. 2,5-Dichloroterephthalic Acid) Topology Framework Topology Linker_Isomerism->Topology Different Symmetry Stability Thermal & Chemical Stability Linker_Isomerism->Stability Steric & Electronic Effects Porosity Porosity & Surface Area Topology->Porosity Altered Packing Functionality Guest Molecule Interactions Porosity->Functionality Modified Pore Environment

Caption: The influence of linker isomerism on key MOF properties.

Purity Analysis of Dichloroterephthalic Acids: A Comparative Guide to HPLC and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. Dichloroterephthalic acids, key building blocks in the synthesis of various polymers and pharmaceuticals, require robust analytical methods to identify and quantify isomeric impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity analysis of dichloroterephthalic acid isomers, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. Capillary Electrophoresis

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Differential partitioning of analytes between a mobile phase and a stationary phase.Differential migration of charged analytes in an electric field.
Primary Strengths High versatility, lower detection limits, and well-established methods.High separation efficiency, fast analysis times, and low solvent consumption.[1][2]
Resolution of Isomers Good resolution, highly dependent on column chemistry and mobile phase composition.Excellent resolution for charged isomers based on subtle differences in charge-to-size ratio.[2]
Analysis Time Typically 15-30 minutes.Can be under 15 minutes for complex mixtures.[1]
Sample Volume Requires larger sample volumes.Requires very small sample volumes (nanoliter range).
Solvent Consumption High consumption of organic solvents.[1]Minimal use of aqueous buffers.[1]
Sensitivity (LOD/LOQ) Generally offers lower limits of detection (LOD) and quantitation (LOQ).Can have higher detection limits compared to HPLC, though high-sensitivity cells can be used.

In-Depth Comparison

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its versatility and robustness.[2] The separation in HPLC is based on the interaction of the analyte with a stationary phase (the column) and a mobile phase. For dichloroterephthalic acids, which are polar and acidic, reversed-phase or mixed-mode chromatography are common approaches. The ability to modify both the stationary and mobile phases provides a high degree of flexibility in method development to achieve optimal separation of isomers.

Capillary Electrophoresis (CE), on the other hand, separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high voltage electric field.[2] This technique offers exceptionally high separation efficiency, often outperforming HPLC in resolving closely related charged species like isomers.[2] For dichloroterephthalic acids, which are ionized at appropriate pH values, CE can provide rapid and highly resolved separations with minimal solvent consumption.

Experimental Protocols

Below are detailed experimental protocols for HPLC and CE methods that can be adapted for the purity analysis of dichloroterephthalic acid isomers, based on established methods for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reversed-phase separation, which is a common and effective technique for the analysis of aromatic acids.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed.

    • Solvent A: 0.1% Phosphoric acid in water (pH ~2.5).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B

    • 15-17 min: 50% B

    • 17-18 min: 50-10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dichloroterephthalic acid sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE) Method

This method utilizes capillary zone electrophoresis (CZE) to separate the ionized dichloroterephthalic acid isomers.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm.

  • Background Electrolyte (BGE): 20 mM sodium tetraborate buffer, pH 9.2. To enhance the separation of positional isomers, cyclodextrins (e.g., 15 mM β-cyclodextrin) can be added to the BGE.

  • Applied Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 214 nm.

  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (30 min), followed by deionized water (15 min), and finally with the background electrolyte (30 min). Between runs, rinse with the BGE for 2 minutes.

  • Sample Preparation: Dissolve the dichloroterephthalic acid sample in the background electrolyte to a concentration of about 0.5 mg/mL. If necessary, use a small amount of 0.1 M NaOH to aid dissolution, then dilute with the BGE.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of aromatic acid isomers using HPLC and CE, providing an estimate of what can be expected for dichloroterephthalic acids.

ParameterHPLCCapillary Electrophoresis
Resolution (Rs) > 1.5 between critical isomer pairs> 2.0 between critical isomer pairs
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.3 - 1.5 µg/mL
Analysis Time ~25 minutes~15 minutes
Precision (%RSD) < 2%< 3%

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and CE analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dichloroterephthalic Acid Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Mobile Phase Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Dichloroterephthalic Acid Sample Dissolve_CE Dissolve in BGE Sample_CE->Dissolve_CE Injection Hydrodynamic Injection Dissolve_CE->Injection Capillary Fused-Silica Capillary Injection->Capillary High Voltage Detector_CE UV-Vis Detector Capillary->Detector_CE Electropherogram Electropherogram Detector_CE->Electropherogram Quantification_CE Peak Integration & Quantification Electropherogram->Quantification_CE

References

Structural comparison of MOFs derived from halogenated vs non-halogenated terephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of organic linkers in metal-organic frameworks (MOFs) is a powerful strategy for tuning their structural, and consequently, their functional properties. This guide provides a comparative analysis of MOFs derived from halogenated versus non-halogenated terephthalic acid, with a focus on the widely studied UiO-66 framework. By systematically replacing hydrogen atoms on the terephthalic acid linker with halogens (F, Cl, Br), we can observe distinct changes in the resulting MOF's structural integrity and porosity. This comparison is crucial for researchers in materials science and drug development who seek to design MOFs with tailored characteristics for specific applications such as gas storage, catalysis, and drug delivery.

Impact of Halogenation on Structural Properties: A Quantitative Comparison

The introduction of halogen atoms onto the terephthalic acid linker in the UiO-66 structure leads to measurable changes in key structural parameters. The following tables summarize the Brunauer-Emmett-Teller (BET) surface area, pore volume, and thermal stability for a series of functionalized UiO-66 MOFs.

MOFLinker Functional GroupBET Surface Area (m²/g)Reference
UiO-66-H1100 - 1500[1]
UiO-66-F-F217 - 836[2]
UiO-66-Cl-Cl217 - 836[2]
UiO-66-Br-Br217 - 836[2]
UiO-66-I-I217 - 836[2]
UiO-66-NH₂-NH₂1200 - 1400[1][3]
UiO-66-NO₂-NO₂1100 - 1300[1]

Table 1: Comparison of BET Surface Area for Functionalized UiO-66 MOFs.

MOFPore Volume (cm³/g)Reference
UiO-66~0.50[4]
UiO-66-NH₂~0.45[4]
UiO-66-SO₃H~0.30[4]

Table 2: Comparison of Pore Volume for Functionalized UiO-66 MOFs.

MOFDecomposition Temperature (°C)Reference
UiO-66>500[5][6]
UiO-66-F₂290 - 390[2]
UiO-66-Cl₂290 - 390[2]
UiO-66-Br₂290 - 390[2]
UiO-66-NH₂350 - 400[5]
UiO-66-NO₂350 - 400[5]

Table 3: Comparison of Thermal Stability for Functionalized UiO-66 MOFs.

Experimental Protocols

The synthesis and characterization of these MOFs are critical for understanding their properties. Below are detailed methodologies for the key experiments cited.

General Synthesis of Functionalized UiO-66 MOFs

A general solvothermal synthesis method can be adapted for various functionalized terephthalic acids.[2][5][7]

  • Preparation of the Reaction Mixture: In a typical synthesis, a zirconium salt, such as zirconium(IV) chloride (ZrCl₄), and the desired functionalized or non-functionalized 1,4-benzenedicarboxylic acid (H₂BDC-X, where X = -H, -F, -Cl, -Br, -NH₂, -NO₂, etc.) are dissolved in a solvent, most commonly N,N-dimethylformamide (DMF).[1]

  • Modulator Addition: A modulator, such as formic acid or benzoic acid, is often added to the mixture. Modulators compete with the linker for coordination to the metal clusters, which can control the crystal size and defect density of the resulting MOF.[8]

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically between 120 °C and 150 °C) for a set duration (usually 24 hours).[2][7]

  • Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by centrifugation or filtration and washed multiple times with DMF and then with a lower-boiling-point solvent like ethanol or chloroform to remove unreacted starting materials and residual DMF from the pores.[7]

  • Activation: The purified MOF is then activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the internal surface area accessible.[1]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction patterns are compared with simulated patterns to ensure the retention of the UiO-66 topology.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Before the measurement, the samples are degassed under vacuum at an elevated temperature to ensure the pores are empty.[1]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs corresponds to the decomposition of the framework.[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the choice of terephthalic acid linker and the resulting structural properties of the MOF.

G cluster_input Linker Selection cluster_functionalization Functionalization cluster_mof MOF Synthesis cluster_properties Resulting Structural Properties Terephthalic_Acid Terephthalic Acid (Linker Precursor) Non_Halogenated Non-Halogenated (-H, -NH2, -NO2) Terephthalic_Acid->Non_Halogenated Functionalize Halogenated Halogenated (-F, -Cl, -Br, -I) Terephthalic_Acid->Halogenated Functionalize MOF Metal-Organic Framework (e.g., UiO-66) Non_Halogenated->MOF Synthesize Halogenated->MOF Synthesize High_Surface_Area High Surface Area High Thermal Stability MOF->High_Surface_Area Leads to (if Non-Halogenated) Modified_Surface_Area Modified Surface Area Altered Thermal Stability MOF->Modified_Surface_Area Leads to (if Halogenated)

Caption: Linker functionalization impacts MOF properties.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and biological activity. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2,6-Dichloroterephthalic acid. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related parent compound, terephthalic acid, to offer a robust comparison with spectroscopic techniques.

The gold standard for unequivocally determining the solid-state structure of a molecule is single-crystal X-ray crystallography. This powerful technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and crystal packing. However, obtaining single crystals of sufficient quality can be a significant hurdle. Consequently, alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming molecular structure in solution and solid states, respectively.

Comparative Analysis of Structural Validation Methods

To provide a clear comparison, the following tables summarize the key structural and spectroscopic data. Table 1 presents the crystallographic data for terephthalic acid (Form I) as an analogue for this compound. Tables 2 and 3 detail the expected spectroscopic characteristics of this compound based on data from similar compounds.

Table 1: Crystallographic Data for Terephthalic Acid (Form I) as an Analogue for this compound [1]

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)9.54
b (Å)7.73
c (Å)3.74
α (°)109.9
β (°)73.6
γ (°)137.46
Volume (ų)176.5
Z 1
Key Bond Lengths (Å)
C-C (aromatic)1.378 - 1.399
C-C (carboxyl)1.483
C=O1.272
C-O1.309
**Key Bond Angles (°) **
C-C-C (aromatic)118.9 - 121.2
O-C-O122.5
C-C=O120.3
C-C-O117.2

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.8 - 8.2Singlet (s)
Carboxylic Acid-H12.0 - 13.0Broad Singlet (br s)

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C-Cl stretch700 - 850Strong

Experimental Protocols

Detailed methodologies for the key structural validation techniques are provided below.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find conditions that yield high-quality, single crystals of suitable size (typically 0.1-0.5 mm in all dimensions).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates it through a series of angles. A detector records the diffraction pattern, which consists of a set of reflections at specific positions and intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the NMR spectrum.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Data Acquisition: The sample is placed in the sample compartment of the FTIR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. An interferometer is used to modulate the infrared beam, and a Fourier transform is used to convert the resulting interferogram into an infrared spectrum.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational modes of the functional groups present in the molecule, allowing for its identification and structural characterization.

Visualization of the Structural Validation Workflow

The following diagram illustrates the general workflow for validating the structure of a chemical compound like this compound.

G Workflow for Structural Validation of this compound cluster_synthesis Compound Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Dissolution in Deuterated Solvent ftir FTIR Spectroscopy purification->ftir Sample Preparation (e.g., KBr pellet) data_analysis Comparative Data Analysis xray->data_analysis Crystallographic Data nmr->data_analysis Spectroscopic Data ftir->data_analysis Spectroscopic Data structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: A flowchart illustrating the key stages in the structural validation of this compound.

References

Performance Showdown: A Comparative Guide to Catalysts for 2,6-Dichloroterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,6-Dichloroterephthalic acid, a key building block for various pharmaceuticals and advanced materials, is of paramount importance. The choice of catalyst in the oxidation of 2,6-dichloro-p-xylene is a critical factor that dictates the yield, selectivity, and overall economic viability of the process. This guide provides a comparative analysis of catalytic systems for this synthesis, supported by available experimental data and detailed methodologies.

The primary route to this compound involves the liquid-phase oxidation of 2,6-dichloro-p-xylene. While direct comparative studies on various catalysts for this specific transformation are not extensively documented in publicly available literature, valuable insights can be drawn from analogous oxidation processes and related patent literature. The most promising catalytic systems appear to be based on transition metal complexes, particularly those involving cobalt, manganese, and molybdenum, often in the presence of a bromine promoter.

Quantitative Performance Comparison

Due to the limited availability of direct side-by-side comparative data in the literature for the synthesis of this compound, the following table summarizes the performance of a notable catalytic system identified for the oxidation of the precursor, 2,6-dichlorotoluene, to an intermediate, and the widely recognized catalyst for the analogous oxidation of p-xylene to terephthalic acid. This provides a baseline for evaluating potential catalytic performance.

Catalyst SystemSubstrateProductOxidantSolventTemperature (°C)Time (s)Yield (%)Selectivity (%)
Co-Mo-Br Complex 2,6-Dichlorotoluene2,6-DichlorobenzaldehydeH₂O₂Acetic Acid60 - 9060 - 900High (unspecified)High (unspecified)
Co/Mn/Br p-XyleneTerephthalic AcidAir/O₂Acetic Acid175 - 2254 - 12 h90 - 97>95

Note: The data for the Co-Mo-Br system is for the formation of the aldehyde intermediate. Further oxidation would be required to obtain the desired dicarboxylic acid. The Co/Mn/Br system data is for the analogous, non-chlorinated substrate and serves as a benchmark for a highly optimized industrial process.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not abundantly available. However, based on a patented method for the synthesis of the intermediate 2,6-dichlorobenzaldehyde and established protocols for analogous oxidations, a representative experimental protocol can be outlined.

Synthesis of 2,6-Dichlorobenzaldehyde using a Co-Mo-Br Catalyst System

This protocol is adapted from a continuous flow process described in patent literature for the oxidation of 2,6-dichlorotoluene.

Materials:

  • 2,6-Dichlorotoluene

  • Cobalt Acetate

  • Sodium Bromide

  • Hydrogen Peroxide (30% solution)

  • Acetic Acid (glacial)

  • Dichloromethane (for quenching)

Procedure:

  • A solution of 2,6-dichlorotoluene and cobalt acetate in acetic acid is prepared. The molar ratio of cobalt acetate to 2,6-dichlorotoluene is typically in the range of 0.01:1 to 0.015:1.

  • A separate solution of sodium bromide in a mixture of hydrogen peroxide and acetic acid is prepared. The molar ratio of sodium bromide to 2,6-dichlorotoluene is also in the range of 0.01:1 to 0.015:1, and the molar ratio of hydrogen peroxide to 2,6-dichlorotoluene is between 2:1 and 3:1.

  • The two solutions are continuously pumped into a microchannel reactor.

  • The reaction temperature is maintained between 60°C and 90°C.

  • The residence time in the reactor is controlled between 60 and 900 seconds.

  • The output from the reactor is cooled to 0°C and the reaction is quenched with dichloromethane.

  • The product, 2,6-dichlorobenzaldehyde, can then be isolated and purified using standard laboratory techniques. Further oxidation to this compound would be required.

Experimental Workflow and Logic

The logical workflow for comparing the performance of different catalysts for the synthesis of this compound is a systematic process involving catalyst selection, reaction execution under controlled conditions, and thorough analysis of the results.

G cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Analysis and Comparison cluster_3 Conclusion A Co-Mo-Br D Define Reaction Parameters (Temp, Pressure, Time, Solvent, Oxidant) A->D B Co-Mn-Br B->D C Other Transition Metal Catalysts C->D E Execute Parallel Reactions with each catalyst D->E F Product Analysis (Yield, Selectivity via GC-MS, HPLC, NMR) E->F G Catalyst Characterization (Pre- and Post-Reaction) E->G H Data Tabulation and Performance Ranking F->H G->H I Identify Optimal Catalyst and Conditions H->I

Workflow for Catalyst Performance Comparison

This diagram illustrates the logical progression from selecting potential catalysts to setting up and running the oxidation reactions, followed by a comprehensive analysis of the products and the catalyst itself to determine the most effective system. This systematic approach ensures a robust and reliable comparison of catalyst performance for the synthesis of this compound.

Comparative Guide to Alternative Precursors for the Synthesis of 2,6-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dichloroterephthalic acid, a valuable building block in the preparation of advanced materials and pharmaceutical intermediates, can be approached from various precursors. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols and performance data to inform your research and development efforts.

Precursor Comparison

The selection of a precursor for the synthesis of this compound is a critical decision that can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the process. This comparison focuses on two promising starting materials: 2,6-dichloro-p-xylene and 2,6-lutidine.

PrecursorSynthetic StrategyAdvantagesDisadvantages
2,6-Dichloro-p-xylene Direct oxidation of the methyl groups to carboxylic acids.- Fewer synthetic steps. - Potentially higher atom economy.- Harsh reaction conditions may be required. - Potential for side reactions and purification challenges.
2,6-Lutidine Oxidation of the methyl groups to carboxylic acids, followed by chlorination of the pyridine ring and subsequent aromatization.- Milder oxidation conditions may be possible. - Well-established pyridine chemistry.- Multi-step synthesis. - May involve hazardous reagents for chlorination and aromatization.

Experimental Protocols and Data

Method 1: Oxidation of 2,6-Dichloro-p-xylene

This method details the direct oxidation of 2,6-dichloro-p-xylene to this compound. The protocol is analogous to the well-established synthesis of 2,5-dichloroterephthalic acid from its corresponding xylene isomer.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-p-xylene (1 equivalent) and an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Oxidation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dicarboxylic acid.

Quantitative Data (Expected):

ParameterValue
Yield60-75%
Purity>98% (after recrystallization)
Reaction Time8-12 hours
Reaction Temperature100-110 °C

Note: The expected quantitative data is based on analogous syntheses and may vary depending on the specific reaction conditions and scale.

Method 2: Synthesis from 2,6-Lutidine

This synthetic route involves the initial oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid, followed by subsequent chlorination and aromatization steps.

Experimental Protocol:

  • Oxidation of 2,6-Lutidine:

    • In a reaction vessel, dissolve 2,6-lutidine in an appropriate solvent (e.g., water or a buffered aqueous solution).

    • Add a suitable oxidizing agent, such as potassium permanganate or selenium dioxide, portion-wise while monitoring the reaction temperature.

    • After the oxidation is complete, the reaction mixture is worked up to isolate pyridine-2,6-dicarboxylic acid. This typically involves filtration of inorganic byproducts and acidification to precipitate the product.

  • Chlorination and Aromatization (Illustrative Pathway):

    • The pyridine-2,6-dicarboxylic acid is then subjected to a chlorination reaction. This can be a complex transformation and may involve multiple steps and specialized reagents to achieve the desired dichlorination pattern on the aromatic ring.

    • Following chlorination, a final aromatization step would be necessary to yield this compound. The specific conditions for these latter steps are highly dependent on the chosen synthetic strategy and are beyond the scope of this general protocol.

Quantitative Data (Oxidation Step):

ParameterValue
Yield (Pyridine-2,6-dicarboxylic acid)85-95%
Purity>99%
Reaction Time4-8 hours
Reaction Temperature80-100 °C

Visualizing the Synthetic Pathways

To aid in the understanding of the synthetic logic, the following diagrams, generated using the DOT language, illustrate the core transformations.

cluster_oxidation Method 1: Oxidation of 2,6-Dichloro-p-xylene 2,6-Dichloro-p-xylene 2,6-Dichloro-p-xylene This compound This compound 2,6-Dichloro-p-xylene->this compound Oxidation (e.g., KMnO₄)

Caption: Synthetic route from 2,6-dichloro-p-xylene.

cluster_lutidine Method 2: Synthesis from 2,6-Lutidine (Initial Step) 2,6-Lutidine 2,6-Lutidine Pyridine-2,6-dicarboxylic acid Pyridine-2,6-dicarboxylic acid 2,6-Lutidine->Pyridine-2,6-dicarboxylic acid Oxidation This compound This compound Pyridine-2,6-dicarboxylic acid->this compound Multi-step Conversion (Chlorination, Aromatization)

Caption: Initial oxidation step in the synthesis from 2,6-lutidine.

A Comparative Spectroscopic Analysis of 2,6-Dichloroterephthalic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2,6-Dichloroterephthalic acid and its isomers: 2,3-, 2,5-, and 3,4-Dichloroterephthalic acid. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural isomers of dichloroterephthalic acid, while sharing the same molecular formula (C₈H₄Cl₂O₄) and weight (235.02 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns of the chlorine atoms on the benzene ring. These differences are crucial for their unambiguous identification and characterization in various research and development applications, including drug discovery and materials science. This guide presents a side-by-side comparison of the available spectroscopic data for these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectral Data

IsomerChemical Shift (δ) of Aromatic Protons (ppm)Multiplicity
This compound~7.8Singlet
2,3-Dichloroterephthalic acid~7.9 (H-5), ~7.7 (H-6)Doublet, Doublet
2,5-Dichloroterephthalic acid~7.9Singlet
3,4-Dichloroterephthalic acid~8.2 (H-2), ~7.9 (H-5), ~7.6 (H-6)Singlet, Doublet, Doublet

Note: Predicted chemical shifts are based on structure-property relationships and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

IsomerChemical Shift (δ) of Carboxylic Carbons (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)
This compound~165~135 (C-1, C-4), ~133 (C-2, C-6), ~130 (C-3, C-5)
2,3-Dichloroterephthalic acid~166, ~167~136 (C-1), ~134 (C-4), ~133 (C-2, C-3), ~131 (C-5), ~129 (C-6)
2,5-Dichloroterephthalic acid~165~136 (C-1, C-4), ~134 (C-2, C-5), ~132 (C-3, C-6)
3,4-Dichloroterephthalic acid~166, ~167~137 (C-4), ~135 (C-1), ~133 (C-3), ~132 (C-2), ~131 (C-5), ~130 (C-6)

Note: Predicted chemical shifts are based on structure-property relationships and may vary slightly depending on the solvent and experimental conditions.

Table 3: FTIR Spectral Data (Key Vibrational Bands)

IsomerO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound2500-3300 (broad)~1700~800-850
2,3-Dichloroterephthalic acid2500-3300 (broad)~1710~820-870
2,5-Dichloroterephthalic acid2500-3300 (broad)~1705~810-860
3,4-Dichloroterephthalic acid2500-3300 (broad)~1715~830-880

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound234, 236, 238217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺)
2,3-Dichloroterephthalic acid234, 236, 238217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺)
2,5-Dichloroterephthalic acid234, 236, 238217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺)
3,4-Dichloroterephthalic acid234, 236, 238217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺)

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately 9:6:1 ratio for M⁺, M+2, M+4).

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the dichloroterephthalic acid isomer was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment was used. Key parameters included a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) were averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain singlets for each carbon atom. A larger number of scans (typically 1024 or more) were required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal (e.g., diamond or zinc selenide) and firm contact was ensured using a pressure clamp.

  • Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) for more volatile derivatives.

  • Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Isomeric Relationships

The structural differences between the dichloroterephthalic acid isomers can be visualized to better understand the basis for their distinct spectroscopic properties.

G cluster_isomers Dichloroterephthalic Acid Isomers (C8H4Cl2O4) terephthalic_acid Terephthalic Acid (C8H6O4) 2_6 This compound terephthalic_acid->2_6 Dichlorination 2_3 2,3-Dichloroterephthalic Acid terephthalic_acid->2_3 Dichlorination 2_5 2,5-Dichloroterephthalic Acid terephthalic_acid->2_5 Dichlorination 3_4 3,4-Dichloroterephthalic Acid terephthalic_acid->3_4 Dichlorination

The Impact of Chlorine Substitution on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of chlorine into a polymer's molecular structure is a significant modification that can dramatically alter its physical and chemical properties. This guide provides a comparative analysis of the effects of chlorine substitution on two widely used polymers: Polyethylene (PE) and Polyvinyl Chloride (PVC). By examining key performance indicators and the underlying chemical mechanisms, researchers, scientists, and drug development professionals can gain a deeper understanding of how chlorination can be leveraged to tailor polymer characteristics for specific applications.

Polyethylene (PE) vs. Chlorinated Polyethylene (CPE)

Chlorinated Polyethylene (CPE) is produced by the chlorination of high-density polyethylene (HDPE), where hydrogen atoms are substituted with chlorine atoms.[1] This modification transforms the crystalline structure of PE into a softer, more rubbery material. The degree of chlorination is a critical factor, significantly influencing the final properties of the polymer.[1][2]

Comparative Performance Data

The following table summarizes the key differences in the properties of PE and CPE.

PropertyPolyethylene (PE)Chlorinated Polyethylene (CPE)Key Improvements with Chlorination
Durability Less durable, prone to tearing under stress.[3]More robust and durable.[3]Enhanced toughness and resistance to physical stress.
Chemical Resistance Limited resistance to oils, greases, and chemicals.[3]Excellent resistance to oils, greases, and chemicals.[1][3]Increased stability in chemically aggressive environments.
Low-Temperature Performance Becomes brittle at low temperatures.[3]Retains flexibility and strength in cold conditions.[3][4]Improved performance in a wider temperature range.
Flame Retardancy Flammable.[3]Improved flame retardant properties.[1][2][3]Reduced flammability and enhanced safety.
Weather & Ozone Resistance Susceptible to degradation.Excellent resistance to weathering and ozone.[5]Increased lifespan in outdoor applications.
Influence of Chlorine Content on CPE Properties

The properties of CPE can be tailored by controlling the chlorine content[1][2][4]:

  • <15% Chlorine: The material behaves like a plastic.[1]

  • 16-24% Chlorine: Exhibits thermoplastic-elastomer characteristics.[1]

  • 25-48% Chlorine: Functions as a rubber-like elastomer.[1]

Increasing the chlorine content generally enhances oil resistance, air impermeability, and flame retardancy.[1][2] Conversely, decreasing the chlorine content improves cold resistance and flexibility.[1]

Polyvinyl Chloride (PVC) vs. Chlorinated Polyvinyl Chloride (CPVC)

Chlorinated Polyvinyl Chloride (CPVC) is produced by the post-chlorination of PVC resin. This process increases the chlorine content from approximately 56.7% to a range of 63-69%.[6] This additional chlorination leads to significant improvements in thermal and chemical resistance.

Comparative Performance Data
PropertyPolyvinyl Chloride (PVC)Chlorinated Polyvinyl Chloride (CPVC)Key Improvements with Chlorination
Thermal Stability Lower thermal stability, degradation starts around 170°C.[7]Higher thermal stability and improved thermal properties.[6][8]Increased service temperature and processing window.
Maximum Operating Temperature Approximately 82°C.[7]Up to 110°C, with a long-term operating temperature of 95°C.[6]Suitable for high-temperature applications.
Chemical Resistance Good chemical resistance at room temperature.Excellent chemical resistance, even at elevated temperatures.[6]Broader range of applications in corrosive environments.
Flame Retardancy Inherently flame retardant.Excellent flame retardancy with a limiting oxygen index (LOI) of 60.[6]Enhanced fire safety characteristics.

Mechanisms of Action

Thermal Degradation

The thermal degradation of both PVC and CPVC primarily proceeds through a two-stage mechanism: dehydrochlorination followed by the formation of aromatic hydrocarbons through cyclization of the resulting polyene structures.[8][9] However, CPVC exhibits greater thermal stability due to the presence of -CHCl-CHCl- units, which are more stable than the repeating units in PVC.[8]

Thermal_Degradation_Mechanism Polymer Chlorinated Polymer (PVC or CPVC) Dehydrochlorination Dehydrochlorination Polymer->Dehydrochlorination Stage I Heat Heat Heat->Polymer HCl HCl Gas Released Dehydrochlorination->HCl Polyene Conjugated Polyene Formation Dehydrochlorination->Polyene Cyclization Cyclization & Aromatization Polyene->Cyclization Stage II Aromatic_Hydrocarbons Aromatic Hydrocarbons & Char Formation Cyclization->Aromatic_Hydrocarbons

Thermal degradation pathway of chlorinated polymers.
Flame Retardancy

Chlorinated polymers exhibit flame retardancy primarily through a gas-phase mechanism. When exposed to heat, the polymer decomposes and releases chlorine radicals (Cl•). These radicals interfere with the combustion chain reaction in the flame, particularly by reacting with highly reactive hydrogen (H•) and hydroxyl (•OH) radicals, thus quenching the flame.[10][11]

Flame_Retardancy_Mechanism cluster_polymer Condensed Phase (Polymer) cluster_flame Gas Phase (Flame) Polymer Chlorinated Polymer Cl_Radical_Source Release of Cl• Radicals Polymer->Cl_Radical_Source Heat Heat Heat->Polymer Combustion Combustion Chain Reaction (H•, •OH radicals) Cl_Radical_Source->Combustion Interference HCl_Formation HCl Formation Cl_Radical_Source->HCl_Formation Reacts with H• Quenching Flame Quenching Combustion->Quenching Less_Reactive Less Reactive Radicals Combustion->Less_Reactive Reacts with Cl• HCl_Formation->Quenching Less_Reactive->Quenching

Gas-phase flame retardancy mechanism of chlorinated polymers.

Experimental Protocols

The data presented in this guide is typically obtained through a suite of standardized polymer characterization techniques. Below are brief descriptions of the methodologies for key experiments.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]

    • Protocol: A small sample of the polymer is placed in a TGA furnace. The temperature is increased at a constant rate (e.g., 10, 20, 30 K/min) under a nitrogen atmosphere.[8] The mass loss is recorded, and the derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum degradation rates.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[12][13] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Protocol: A small, weighed sample is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The sample is heated and cooled at a controlled rate while the difference in heat flow between the sample and reference is measured.

Mechanical Testing
  • Tensile Testing: This test measures the force required to elongate a specimen to the point of failure.[14] It provides data on tensile strength, elongation at break, and Young's modulus.

    • Protocol: A dog-bone-shaped specimen of the polymer is clamped into the grips of a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are recorded throughout the test.

Flammability Testing
  • Limiting Oxygen Index (LOI): LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

    • Protocol: A vertically oriented specimen is ignited at its upper end in a controlled atmosphere of oxygen and nitrogen. The oxygen concentration is adjusted until the specimen just supports combustion.

The following diagram illustrates a general workflow for polymer characterization.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Polymer_Synthesis Polymer Synthesis (e.g., Chlorination of PE) Thermal_Analysis Thermal Analysis (TGA, DSC) Polymer_Synthesis->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Impact) Polymer_Synthesis->Mechanical_Testing Spectroscopy Spectroscopic Analysis (FTIR, NMR) Polymer_Synthesis->Spectroscopy Microscopy Microscopy (SEM, TEM) Polymer_Synthesis->Microscopy Data_Analysis Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Spectroscopy->Data_Analysis Microscopy->Data_Analysis Property_Comparison Property Comparison Data_Analysis->Property_Comparison

References

Cross-Validation of Analytical Methods for Purity Assessment of 2,6-Dichloroterephthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2,6-Dichloroterephthalic acid, a crucial building block in various synthetic pathways. Cross-validation of analytical results using orthogonal methods is essential for robust and reliable data.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Capillary Electrophoresis (CE), presenting comparative data and visual workflows to guide researchers in selecting and implementing the most suitable techniques for their needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).[2][3] A summary of the performance characteristics of HPLC, GC, and CE for the analysis of this compound is presented below.

Table 1: Comparison of Analytical Method Performance for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for routine purity and impurity analysis.Suitable for volatile and thermally stable compounds. Requires derivatization for non-volatile acids.Well-suited for charged species and provides high separation efficiency for isomers.
Sample Throughput Moderate to HighModerateHigh
Resolution Very GoodExcellentExcellent
Sensitivity (Typical Detector) Good (UV)Very Good (FID)Good (UV)
Selectivity HighHighVery High
Major Advantages Robust, versatile, and widely available.High resolution and sensitivity.Minimal sample and solvent consumption, high efficiency.
Major Disadvantages Larger solvent consumption.Derivatization adds complexity and potential for error.Can be sensitive to matrix effects.
Typical Impurities Detected Non-volatile impurities, isomers, and related aromatic acids.Volatile impurities and by-products after derivatization.Isomeric impurities and other charged species.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of aromatic carboxylic acids.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Silylation Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid groups into more volatile silyl esters.[4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization Protocol:

    • Accurately weigh approximately 10 mg of the sample into a reaction vial.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 270°C (Split mode, 20:1).

    • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency, making it particularly useful for resolving closely related isomers.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).

  • Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL. Sonicate briefly to ensure complete dissolution and filter through a 0.22 µm syringe filter.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample 2,6-Dichloroterephthalic Acid Sample Prep_HPLC Dissolve in ACN/Water (0.5 mg/mL) & Filter Sample->Prep_HPLC Prep_GC Derivatize with BSTFA (70°C, 30 min) Sample->Prep_GC Prep_CE Dissolve in BGE (0.1 mg/mL) & Filter Sample->Prep_CE HPLC HPLC-UV Analysis Prep_HPLC->HPLC GC GC-FID Analysis Prep_GC->GC CE CE-UV Analysis Prep_CE->CE Data_HPLC Purity by Area % Impurity Profile HPLC->Data_HPLC Data_GC Purity by Area % Volatile Impurities GC->Data_GC Data_CE Purity by Area % Isomer Separation CE->Data_CE Comparison Compare Results & Assess Concordance Data_HPLC->Comparison Data_GC->Comparison Data_CE->Comparison

Caption: Workflow for Cross-Validation of this compound Purity.

LogicalRelationship cluster_primary Primary Method cluster_orthogonal Orthogonal Methods for Cross-Validation HPLC HPLC-UV Robust & Quantitative Purity & Impurity Profile Validation Validated Purity Result HPLC->Validation GC GC-FID (derivatized) Orthogonal Separation Volatile Impurities GC->Validation CE Capillary Electrophoresis Different Principle Isomeric Purity CE->Validation

Caption: Relationship between Primary and Orthogonal Analytical Methods.

References

The Isomer Effect: How Linker Geometry Dictates Metal-Organic Framework Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of isomeric linkers in tailoring the form and function of Metal-Organic Frameworks (MOFs).

The arrangement of atoms in a molecule, or isomerism, plays a pivotal role in the world of materials science, and nowhere is this more evident than in the burgeoning field of Metal-Organic Frameworks (MOFs). The seemingly subtle shift in the position of a functional group on an organic linker molecule can dramatically alter the resulting three-dimensional structure of a MOF, leading to profound differences in its properties. This guide provides an objective comparison of how linker isomerism impacts the porosity, stability, and catalytic activity of MOFs, supported by experimental data and detailed methodologies.

The tunability of MOFs at the molecular level by varying the organic linker is a powerful strategy for designing materials with tailored properties for specific applications, including gas storage, separations, catalysis, and drug delivery.[1] The geometry of the organic linkers, dictated by the substitution pattern of their coordinating groups, directly influences the topology and porosity of the resulting framework.

Positional Isomerism: A Tale of Three Linkers

Functional Group Isomerism: The Case of UiO-66

A well-documented example of the isomeric effect can be found in the UiO-66 family of MOFs. UiO-66 is composed of Zr₆O₄(OH)₄ clusters interconnected by 1,4-benzenedicarboxylate (terephthalate) linkers, and is known for its exceptional thermal and chemical stability. By introducing different functional groups onto this linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1]

The following data summarizes the key quantitative properties of UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.

Comparative Data of Isomeric UiO-66 MOFs
MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data sourced from BenchChem.[1]

The data clearly indicates that the introduction of different functional groups, isomers of the basic linker, significantly influences the CO₂ adsorption capacity of the UiO-66 framework. The amino-functionalized version, UiO-66-NH₂, exhibits the highest CO₂ uptake, likely due to the increased affinity of the amine groups for CO₂.

Experimental Protocols

The synthesis and characterization of these UiO-66 materials generally follow established solvothermal methods.

General Synthesis of UiO-66 Series

A mixture of a zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF).[1] The molar ratio of metal to linker is crucial and is generally maintained at 1:1.[1] The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1] After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.[1]

Characterization Methods
  • Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized UiO-66 materials are compared with the simulated pattern of the parent UiO-66 to ensure the framework topology is retained.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[1] Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[1]

  • Gas Adsorption Measurements: The CO₂ adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer. The measurements are performed at a specific temperature (e.g., 273 K or 298 K) and pressure.[1]

Visualizing the Isomeric Effect

The logical relationship between linker isomerism and the resulting MOF properties can be visualized as a workflow.

Isomeric_Effect_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Linker_Isomers Linker Isomers (e.g., ortho, meta, para) Solvothermal_Synthesis Solvothermal Synthesis Linker_Isomers->Solvothermal_Synthesis Metal_Source Metal Source (e.g., Zn(NO3)2) Metal_Source->Solvothermal_Synthesis Isomeric_MOFs Isomeric MOFs Solvothermal_Synthesis->Isomeric_MOFs PXRD PXRD Isomeric_MOFs->PXRD BET BET Analysis Isomeric_MOFs->BET TGA TGA Isomeric_MOFs->TGA Catalytic_Activity Catalytic Activity (Yield, Selectivity) Isomeric_MOFs->Catalytic_Activity Porosity Porosity (Surface Area, Pore Volume) PXRD->Porosity BET->Porosity Stability Stability (Thermal, Chemical) TGA->Stability

Caption: Workflow illustrating the synthesis and characterization of isomeric MOFs and their resulting properties.

Logical Pathway from Isomer to Function

The following diagram illustrates the logical progression from the choice of linker isomer to the final application-specific function of the MOF.

Isomer_to_Function Linker_Isomer Choice of Linker Isomer (Positional or Functional) Coordination_Geometry Altered Coordination Geometry and Connectivity Linker_Isomer->Coordination_Geometry Framework_Topology Different Framework Topology (e.g., pore size, shape) Coordination_Geometry->Framework_Topology Physicochemical_Properties Modified Physicochemical Properties Framework_Topology->Physicochemical_Properties Porosity Porosity Physicochemical_Properties->Porosity Stability Stability Physicochemical_Properties->Stability Catalysis Catalytic Activity Physicochemical_Properties->Catalysis Targeted_Application Targeted Application (e.g., Drug Delivery, Gas Separation) Porosity->Targeted_Application Stability->Targeted_Application Catalysis->Targeted_Application

Caption: The influence of linker isomer choice on the final application of the Metal-Organic Framework.

Conclusion

The isomeric effect is a powerful tool in the rational design of Metal-Organic Frameworks. By carefully selecting the isomeric form of the organic linker, researchers can exert significant control over the final structure and properties of the MOF. The case of the UiO-66 family clearly demonstrates that subtle changes in the linker's functional groups can lead to significant improvements in properties like CO₂ adsorption. This level of control is crucial for the development of advanced materials for a wide range of applications, from capturing greenhouse gases to targeted drug delivery. Future research focusing on systematic comparative studies of positional isomers will further enhance our understanding and ability to design MOFs with precisely tailored functionalities.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloroterephthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloroterephthalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Key Safety Information:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Handling: Avoid creating dust when handling the solid material. Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2][3]

II. Quantitative Safety Data

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.

PropertyValueSource
Molecular Formula C₈H₄Cl₂O₄[4][5]
Molecular Weight 235.02 g/mol [4][5]
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with institutional and regulatory standards.

Experimental Protocol for Neutralization and Disposal:

  • Select a Suitable Container: Choose a chemical-resistant container (e.g., high-density polyethylene) that is compatible with acidic and halogenated organic waste.[6][7] The container should be clearly labeled as "Hazardous Waste: this compound".

  • Prepare for Neutralization: In a designated chemical fume hood, prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate in water.

  • Dissolution of the Acid: Slowly and with constant stirring, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., ethanol), if necessary, to facilitate the reaction.

  • Neutralization: Carefully add the dilute basic solution to the dissolved this compound. Control the rate of addition to manage any effervescence that may occur.

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[8]

  • Final Disposal: Once neutralized, the resulting solution should be collected in the labeled hazardous waste container. Do not dispose of this solution down the drain unless permitted by local regulations for neutralized, halogenated organic compounds. Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures, which will likely involve incineration through a licensed waste disposal contractor.[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G start Start: 2,6-Dichloroterephthalic Acid Waste assess_ppe Assess and Don Required PPE start->assess_ppe select_container Select and Label Compatible Waste Container assess_ppe->select_container prepare_neutralization Prepare Dilute Basic Solution select_container->prepare_neutralization dissolve_acid Dissolve Acid Waste (if necessary) prepare_neutralization->dissolve_acid neutralize Slowly Add Basic Solution with Stirring dissolve_acid->neutralize monitor_ph Monitor pH neutralize->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check ph_check->neutralize No collect_waste Collect in Labeled Hazardous Waste Container ph_check->collect_waste Yes contact_ehs Contact EHS for Final Disposal collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloroterephthalic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other chlorinated and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Emergency safety showers and eyewash stations should be readily accessible.[2][4]

First Aid Measures

ScenarioFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[6][7]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][6] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities, consider additional protective clothing.[3]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[6][8][9] All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is operational for all manipulations of the solid compound.[3]

  • Handling: Avoid creating dust.[5] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when handling.[5][10] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Spills: In case of a spill, evacuate the area.[5] Wear appropriate PPE.[5] For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.[5]

Disposal Plan:

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of with household garbage or allow it to reach drains or sewer systems.[3][5]

  • Container Disposal: Dispose of empty containers as unused product.[5]

Experimental Workflow

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh Solid in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of Waste via Licensed Service F->G

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.